Product packaging for 1,3,4-Oxadiazole(Cat. No.:CAS No. 288-99-3)

1,3,4-Oxadiazole

Número de catálogo: B1194373
Número CAS: 288-99-3
Peso molecular: 70.05 g/mol
Clave InChI: FKASFBLJDCHBNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2O B1194373 1,3,4-Oxadiazole CAS No. 288-99-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASFBLJDCHBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182987
Record name 1,3,4-Oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index]
Record name 1,3,4-Oxadiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19224
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

288-99-3
Record name 1,3,4-Oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Oxadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,4-OXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O2F20OUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,4-Oxadiazole: Core Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered to be derived from furan by the replacement of two methane (-CH=) groups with two pyridine-type nitrogen atoms (-N=).[1][2] This structural modification significantly alters the ring's properties, making it an electron-deficient system with high thermal stability. The this compound moiety is a crucial pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for carboxylic acids, esters, and amides.[3] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs.[3][4] This guide provides a detailed overview of its fundamental structure, physicochemical and spectroscopic properties, and key synthetic methodologies.

Basic Structure and Properties

The this compound ring is a planar, conjugated system. The presence of two electronegative, pyridine-like nitrogen atoms reduces the aromaticity compared to furan and renders the ring electron-deficient.[2] This low electron density at the carbon atoms (C2 and C5) makes electrophilic substitution difficult. Conversely, the ring is generally resistant to nucleophilic attack but can undergo ring cleavage under certain acidic or basic conditions. The overall structure imparts good in vivo stability and favorable pharmacokinetic properties to molecules containing this scaffold.

Physicochemical Properties

The fundamental properties of the parent this compound and its derivatives are summarized below. The parent compound is a liquid at room temperature with a boiling point of 150°C. The solubility of its derivatives is highly dependent on the nature of the substituents; for instance, aryl groups tend to decrease water solubility.

PropertyDataReference
Molecular Formula C₂H₂N₂O[5]
Molecular Weight 70.05 g/mol [5]
Boiling Point 150 °C
IUPAC Name This compound[5]
CAS Number 288-99-3[5]

Table 1: Core Physicochemical Properties of this compound.

Atomic CompositionPercentage
Carbon (C) 34.29%
Hydrogen (H) 2.88%
Nitrogen (N) 40.00%

Table 2: Elemental Composition of this compound.

Bond AngleAngle (°)
O1-C2-N3 111.4
C2-N3-N4 105.8
N3-N4-C5 105.8
N4-C5-O1 111.4
C5-O1-C2 105.5

Table 3: Bond Angles of the this compound Ring.

Spectroscopic Properties

The structure of this compound and its derivatives is routinely confirmed using a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic DataCharacteristic Values (Unsubstituted Ring)Reference
¹H NMR (CDCl₃, δ) 8.73 ppm (s, 2H)
¹³C NMR (CDCl₃, δ) 152.1 ppm

Table 4: NMR Spectroscopic Data for the Parent this compound.

Vibration ModeWavenumber (cm⁻¹)Intensity
C=N Stretching 1613 - 1620Strong
C-O Stretching 1155 - 1165Medium
C-H Bending (Aromatic) 1481 - 1489Strong
C-H Stretching (Aliphatic) 2870 - 2960Medium-Strong

Table 5: Representative IR Absorption Frequencies for Substituted 1,3,4-Oxadiazoles.

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core is well-established, with several reliable methods available. The most common strategies involve the cyclization of intermediates such as diacylhydrazines or acylhydrazones. These methods often employ dehydrating agents or oxidation to facilitate ring closure.

Synthesis Workflow Diagram

The following diagram illustrates a common, multi-step workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from a generic carboxylic acid.

G cluster_start Starting Material cluster_intermediates Intermediate Synthesis cluster_final Final Product A Carboxylic Acid (R-COOH) B Ester (R-COOR') A->B Esterification (e.g., Fischer) C Acid Hydrazide (R-CONHNH₂) B->C Hydrazinolysis (NH₂NH₂) D 1,2-Diacylhydrazine (R-CONHNHCOR'') C->D Acylation (R''COCl) E 2,5-Disubstituted This compound D->E Cyclodehydration (e.g., POCl₃, SOCl₂)

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important heterocyclic core, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

The Dawn of this compound: Ainsworth's Pioneering Synthesis

The journey of the this compound ring began in 1965 when C. Ainsworth reported the first synthesis of the parent, unsubstituted compound.[1] This seminal work laid the foundation for the development of a plethora of synthetic methodologies in the decades that followed. Ainsworth's initial approach involved the thermolysis of formylhydrazone ethylformate at atmospheric pressure.[1]

Foundational Synthetic Strategies: A Technical Overview

The synthesis of substituted 1,3,4-oxadiazoles has evolved significantly since its discovery. Three primary strategies have become the cornerstones of their synthesis: the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, and the Huisgen 1,3-dipolar cycloaddition.

Cyclodehydration of 1,2-Diacylhydrazines

One of the most common and versatile methods for constructing the this compound ring is the cyclodehydration of 1,2-diacylhydrazines. This reaction involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a dehydrating agent. A variety of reagents have been employed for this purpose, each with its own advantages and limitations.

General Reaction Scheme:

R1_CO_NH_NH_CO_R2 1,2-Diacylhydrazine Dehydrating_Agent Dehydrating Agent (-H2O) R1_CO_NH_NH_CO_R2->Dehydrating_Agent Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Dehydrating_Agent->Oxadiazole

Figure 1: General scheme for the cyclodehydration of 1,2-diacylhydrazines.

A range of dehydrating agents have been successfully employed, including phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂).[2][3] The choice of reagent often depends on the nature of the substituents (R¹ and R²) and the desired reaction conditions.

Table 1: Comparison of Dehydrating Agents for this compound Synthesis from 1,2-Diacylhydrazines

Dehydrating AgentTypical Reaction ConditionsYield Range (%)References
POCl₃Reflux, neat or in an inert solvent40-95%[2][3][4]
H₂SO₄Room temperature to gentle heatingModerate to good[3]
Polyphosphoric Acid (PPA)100-160 °CGood to excellent[1]
Thionyl Chloride (SOCl₂)Reflux in an inert solventGood to excellent[3]

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration using POCl₃ [2]

  • Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzhydrazide (1.36 g, 10 mmol) in pyridine (20 mL), benzoyl chloride (1.41 g, 10 mmol) is added dropwise with stirring at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1,2-dibenzoylhydrazine.

  • Cyclodehydration: A mixture of 1,2-dibenzoylhydrazine (2.40 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated under reflux for 2 hours.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring. The resulting solid precipitate is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.

  • Purification: The crude product is dried and recrystallized from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

  • Characterization: The product can be characterized by melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Oxidative Cyclization of N-Acylhydrazones

The oxidative cyclization of N-acylhydrazones provides another efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. This method involves the formation of a C-O bond through an intramolecular cyclization, promoted by an oxidizing agent.

General Reaction Scheme:

Acylhydrazone N-Acylhydrazone Oxidizing_Agent Oxidizing Agent Acylhydrazone->Oxidizing_Agent Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Oxidizing_Agent->Oxadiazole

Figure 2: General scheme for the oxidative cyclization of N-acylhydrazones.

A variety of oxidizing agents have been reported for this transformation, with molecular iodine (I₂) in the presence of a base being a particularly mild and effective system.[5][6] Other notable oxidants include (diacetoxyiodo)benzene (DIB) and lead tetraacetate.

Table 2: Comparison of Oxidizing Agents for this compound Synthesis from N-Acylhydrazones

Oxidizing AgentBase/AdditiveTypical Reaction ConditionsYield Range (%)References
I₂K₂CO₃DMSO, 100 °C57-93%[7]
(Diacetoxyiodo)benzene (DIB)-CH₂Cl₂, room temperatureGood to excellent[8]
Lead Tetraacetate-Benzene, refluxModerate to good
Chloramine-T-Microwave irradiation75.4% (for a specific example)[9]

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone [7]

  • Preparation of N-Acylhydrazone: An equimolar mixture of a carboxylic acid hydrazide and an aldehyde is refluxed in ethanol for 2-4 hours. The resulting N-acylhydrazone is filtered, washed with cold ethanol, and dried.

  • Oxidative Cyclization: To a solution of the N-acylhydrazone (1 mmol) in dimethyl sulfoxide (DMSO) (4 mL), potassium carbonate (2 mmol) and iodine (1.5 mmol) are added.

  • Reaction: The reaction mixture is stirred at 100 °C for the time required for the completion of the reaction (monitored by TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and elegant method for the synthesis of five-membered heterocycles, including 1,3,4-oxadiazoles.[10][11] In the context of this compound synthesis, this reaction typically involves the cycloaddition of a nitrile oxide with an isocyanate or the reaction of a tetrazole with an acylating agent, which then rearranges to the oxadiazole.

Reaction Mechanism: Huisgen Cycloaddition for this compound Synthesis

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Tetrazole 5-Substituted Tetrazole N_Acyl_Tetrazole N-Acyl Tetrazole (unstable) Tetrazole->N_Acyl_Tetrazole Acylation Acyl_Chloride Acyl Chloride Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole N_Acyl_Tetrazole->Oxadiazole Rearrangement & Ring Opening-Cyclization Nitrogen N₂ N_Acyl_Tetrazole->Nitrogen Elimination

Figure 3: Simplified mechanism of this compound synthesis from a tetrazole via the Huisgen reaction.

Experimental Protocol: Synthesis of a 2,5-Disubstituted this compound via Huisgen Reaction [12]

  • Reaction Setup: A mixture of a 5-substituted-1H-tetrazole (1.0 equiv) and an acyl chloride (1.2 equiv) in pyridine is heated in a sealed tube.

  • Reaction: The reaction is typically carried out at elevated temperatures (e.g., 120 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired 2,5-disubstituted this compound.

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[13][14] In oncology, for instance, this compound derivatives have been shown to inhibit critical signaling pathways involved in cancer progression.

One such pathway involves the inhibition of Matrix Metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix. Certain this compound derivatives have been identified as potent MMP inhibitors, thereby blocking this critical step in cancer cell dissemination.[15]

cluster_pathway Cancer Cell Invasion Pathway Cancer_Cell Cancer Cell MMP_Secretion Secretion of MMPs Cancer_Cell->MMP_Secretion ECM_Degradation Extracellular Matrix (ECM) Degradation MMP_Secretion->ECM_Degradation Invasion Tumor Invasion and Metastasis ECM_Degradation->Invasion Oxadiazole_Inhibitor This compound Derivative Oxadiazole_Inhibitor->MMP_Secretion Inhibition

Figure 4: Inhibition of the MMP-mediated cancer cell invasion pathway by this compound derivatives.

Conclusion

From its initial discovery through a simple thermolytic reaction, the synthesis of the this compound ring has blossomed into a sophisticated and diverse field of organic chemistry. The foundational methods of diacylhydrazine cyclodehydration, acylhydrazone oxidative cyclization, and the Huisgen cycloaddition have provided chemists with a powerful toolkit for the construction of this privileged scaffold. The continued development of novel, more efficient, and environmentally benign synthetic routes will undoubtedly expand the already vast applications of this compound derivatives in drug discovery, materials science, and beyond. This guide serves as a comprehensive resource for researchers seeking to harness the synthetic potential of this remarkable heterocycle.

References

Spectroscopic Profile of the 1,3,4-Oxadiazole Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,4-oxadiazole moiety is a crucial five-membered heterocyclic scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and significant biological activities.[1] A thorough understanding of its spectroscopic properties is fundamental for the structural elucidation, characterization, and development of novel this compound-based compounds. This technical guide provides an in-depth overview of the key spectroscopic characteristics of the this compound ring, including UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

The electronic spectra of this compound derivatives are characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated system. The position and intensity of these absorptions are highly sensitive to the nature of the substituents on the ring.[2][3] Many 2,5-disubstituted 1,3,4-oxadiazoles are also known to be fluorescent, making them useful as laser dyes, optical brighteners, and scintillators.[4][5]

UV-Visible Absorption Data

The maximum absorption wavelength (λmax) for this compound derivatives typically falls in the range of 250-350 nm. The presence of auxochromes and extension of conjugation through aromatic or heteroaromatic substituents can cause a bathochromic (red) shift in the absorption maxima.[6][7]

Compound TypeSolventλmax (nm)Reference
2,5-disubstituted 1,3,4-oxadiazolesToluene280-350[3]
1-(4-methoxy-phenyl)-3-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]propan-1-oneDMSO, MeOH, CHCl₃250-300[8]
[2-(5-substituted-phenyl-[6][9][10]oxadiazol-2-yl)-phenyl]phenyl-methanoneDMSO, MeOH, CHCl₃261-265[8]
Phenyl/naphthyl-ethenyl-substituted 1,3,4-oxadiazolesVarious300-400[2]
Fluorescence Emission Data

The fluorescence emission of this compound derivatives is influenced by both the molecular structure and the solvent polarity. A slight bathochromic shift is often observed with increasing solvent polarity.[11]

Compound TypeSolventEmission Range (nm)Stokes Shift (nm)Reference
2,5-disubstituted this compound derivativesChloroform, Ethanol, Acetonitrile, DMSO370-500Varies[11]
2-(Naphthyl)-5-phenyl-1,3,4-oxadiazolen-Paraffins (77 K)350-450Not specified[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound derivatives. The chemical shifts of the protons and carbons are indicative of the electronic environment within the molecule.

¹H NMR Spectroscopy

The parent, unsubstituted this compound shows a downfield signal for its two equivalent protons at approximately 8.73 ppm in CDCl₃, reflecting the electron-deficient nature of the ring.[4] In substituted derivatives, the signals for the substituents provide key structural information.

Proton TypeChemical Shift (δ, ppm)SolventReference(s)
C-H of unsubstituted this compound~8.73CDCl₃[4]
Aromatic protons on substituents6.87 - 8.84DMSO-d₆[13][14]
CH₂ adjacent to the oxadiazole ring4.05 - 4.71DMSO-d₆[14][15]
CH₃ on an aromatic substituent~2.39DMSO-d₆[15]
NH of an acetamide group9.19 - 9.43DMSO-d₆[13]
NH of a hydrazide precursor10.29 - 13.22DMSO-d₆[13]
¹³C NMR Spectroscopy

The carbon atoms of the this compound ring are significantly deshielded and resonate at a low field, typically between 150 and 165 ppm.[4][14]

Carbon TypeChemical Shift (δ, ppm)SolventReference(s)
C2 and C5 of unsubstituted this compound~152.1CDCl₃[4]
C2 and C5 of substituted 1,3,4-oxadiazoles161.87 - 164.50DMSO-d₆[14][15]
Carbonyl carbon of a substituent164.31 - 171.85DMSO-d₆[13]
Aromatic carbons of substituents120 - 145DMSO-d₆[15]
CH₂ adjacent to the oxadiazole ring~50.24DMSO-d₆[15]
CH₃ on an aromatic substituent~21.59DMSO-d₆[15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound derivatives displays characteristic absorption bands that are useful for identifying the key functional groups.

Vibrational ModeWavenumber (cm⁻¹)Reference(s)
C=N stretching1640 - 1560[16]
C-O-C stretching1030 - 1020[16]
Aromatic C-H stretching3100 - 3000[17]
N-H stretching (if present)3400 - 3300[17]
C=O stretching (if present)1750 - 1650[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives. Electron ionization (EI) is a common technique used for these compounds.[6] The molecular ion peak is typically observed, and fragmentation often involves cleavage of the heterocyclic ring.[16][18]

TechniqueObservationReference(s)
EI-MSMolecular ion peak is usually present.[6][16]
HRMSUsed to confirm the elemental composition.[13]
ESI-MSUseful for softer ionization and complex molecules.[19]

Experimental Protocols

The characterization of this compound derivatives involves a suite of spectroscopic techniques. Below are generalized methodologies based on common practices reported in the literature.[6][13][20]

Sample Preparation
  • NMR Spectroscopy : Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃ at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard.

  • UV-Vis and Fluorescence Spectroscopy : Solutions are prepared in spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO) at concentrations ranging from 10⁻⁴ to 10⁻⁶ M.

  • IR Spectroscopy : Samples are often analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Mass Spectrometry : Solutions for ESI-MS are typically made in HPLC grade methanol or acetonitrile. For EI-MS, the sample is introduced directly into the ion source.

Instrumentation
  • NMR : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.[20]

  • UV-Vis : A double beam UV-Visible spectrophotometer is used to record the absorption spectra, typically in the 200-800 nm range.[7]

  • Fluorescence : A spectrofluorometer is used to measure emission and excitation spectra.

  • IR : Fourier-Transform Infrared (FT-IR) spectrometers are commonly used, with spectra typically recorded from 4000 to 400 cm⁻¹.[20]

  • MS : High-resolution mass spectrometry (HRMS) is often performed using ESI or EI sources.[13]

Visualizations

Experimental Workflow for Spectroscopic Characterization

G Experimental Workflow for Spectroscopic Characterization of 1,3,4-Oxadiazoles cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis Structure_Elucidation Structural Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Relationship between Structure and Spectroscopic Properties

G Structure-Spectroscopic Property Relationships Structure Molecular Structure (Substituents, Conjugation) UV_Vis UV-Vis Absorption (λmax) Structure->UV_Vis Influences π-π* transitions Fluorescence Fluorescence (Emission λ, Quantum Yield) Structure->Fluorescence Affects electronic transitions & relaxation NMR NMR Shifts (δ ppm) Structure->NMR Modifies electronic environment IR IR Vibrations (cm⁻¹) Structure->IR Determines vibrational modes

References

The 1,3,4-Oxadiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to a remarkable versatility, enabling compounds incorporating this core to exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The this compound nucleus is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions, which enhances its binding affinity to various biological targets.[1][2] This inherent versatility has led to the development of this compound derivatives with a diverse range of pharmacological effects, including anticancer, antimicrobial (antibacterial, antifungal, antiviral, and antitubercular), anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[2][3][4][5][6] Several marketed drugs, such as the antiretroviral raltegravir and the anticancer agent zibotentan, feature the this compound core, underscoring its clinical significance.[2][7]

Anticancer Activity: Targeting Multiple Pathways of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9][10] These compounds have been shown to inhibit telomerase, topoisomerase, histone deacetylase (HDAC), and thymidylate synthase, among other key enzymes.[8][10]

anticancer_targets cluster_scaffold This compound Scaffold cluster_targets Biological Targets in Cancer scaffold This compound Derivatives enzymes Enzyme Inhibition | {Telomerase | Topoisomerase | Histone Deacetylase (HDAC) | Thymidylate Synthase | MMP-9} scaffold->enzymes Inhibition growth_factors Growth Factor Receptor Inhibition | {EGFR | VEGFR} scaffold->growth_factors Blockade signaling Signaling Pathway Modulation | {NF-κB Pathway | Apoptosis Induction} scaffold->signaling Modulation

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
4h A549 (Lung)<0.14[8][11]
4i A549 (Lung)1.59[8][11]
4l A549 (Lung)1.80[8][11]
Cisplatin (Standard) A549 (Lung)4.98[8]
4g C6 (Glioma)8.16[8][11]
4h C6 (Glioma)13.04[8][11]
AMK OX-8 A549 (Lung)25.04[12]
AMK OX-9 A549 (Lung)20.73[12]
AMK OX-10 HeLa (Cervical)5.34[12]
AMK OX-12 HeLa (Cervical)32.91[12]
Compound 15b MDA-MB-231 (Breast)2.27 ± 0.73[13]
Compound 5c HCT-116 (Colon)2.6[13]
Compound 34b MCF-7 (Breast)0.31[13]

Antimicrobial Activity: A Broad Front Against Pathogens

The this compound scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a wide range of bacteria and fungi.[4][14][15][16] The antimicrobial efficacy is often attributed to the toxophoric -N=C-O- linkage, which can interact with microbial cellular components.[14]

experimental_workflow start Synthesized this compound Derivatives antimicrobial_screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) start->antimicrobial_screening mic_determination Determination of Minimum Inhibitory Concentration (MIC) antimicrobial_screening->mic_determination Active Compounds mbc_determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination biofilm_inhibition Biofilm Inhibition Assay mic_determination->biofilm_inhibition end Lead Compound Identification mbc_determination->end biofilm_inhibition->end

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
OZE-I Staphylococcus aureus4-16[14]
OZE-II Staphylococcus aureus4-16[14]
OZE-III Staphylococcus aureus8-32[14]
Compound 13 Staphylococcus aureus0.5 (MIC90)[15]
Compound 4a-c S. aureus (MRSA)0.25-1[4]
Compound 22b, 22c Bacillus subtilis0.78[4]
Compound 50a-c Candida strains0.78-3.12[4]
Ketoconazole (Standard) Candida strains0.78-1.56[4]
Compound 10, 15 S. aureus, S. epidermidisComparable to standard[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

This compound derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[6][17] Some derivatives have been shown to exert their effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.[18][19]

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Transcription oxadiazole This compound Derivatives oxadiazole->IKK Inhibition oxadiazole->NFkB Inhibition of p65 phosphorylation

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo and in vitro anti-inflammatory activities of selected this compound derivatives.

CompoundAssayActivityReference
OSD (100 mg/kg) Carrageenan-induced rat paw edema60% reduction in edema[20]
OPD (100 mg/kg) Carrageenan-induced rat paw edema32.5% reduction in edema[20]
Compound 10b (high dose) Carrageenan-induced rat paw edema57.5% inhibition of paw edema[21]
Compound 13b (high dose) Carrageenan-induced rat paw edema62.3% inhibition of paw edema[21]
Indomethacin (10 mg/kg) Carrageenan-induced rat paw edema71.2% inhibition of paw edema[21]
Ox-6f (200 µg/mL) Heat-induced albumin denaturation74.16 ± 4.41% inhibition[22]
Ibuprofen (200 µg/mL) Heat-induced albumin denaturation84.31 ± 4.93% inhibition[22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[24][25]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[26]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[20][24]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[27][28]

Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.[29]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally at a specific dose (e.g., 50 or 100 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).[21]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[21][27]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[27]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core structure in the design and development of new therapeutic agents. Its ability to interact with a wide array of biological targets has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable heterocyclic system in the ongoing quest for novel and effective medicines. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the next generation of innovative therapies.

References

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Synthetic Strategies for this compound Derivatives

The construction of the this compound ring is a well-established area of synthetic organic chemistry, with numerous methods available for its formation. The most common and versatile approaches involve the cyclization of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

Key Synthetic Protocols

1. Cyclodehydration of 1,2-Diacylhydrazines:

This is a classical and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction involves the dehydration of a 1,2-diacylhydrazine intermediate, which can be prepared by the reaction of an acid hydrazide with an acyl chloride or a carboxylic acid.

  • Experimental Protocol:

    • Step 1: Synthesis of 1,2-Diacylhydrazine: To a solution of an aromatic acid hydrazide (1 mmol) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add an equimolar amount of an aromatic acyl chloride (1 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the 1,2-diacylhydrazine.

    • Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol.

    • Step 2: Cyclodehydration: To the synthesized 1,2-diacylhydrazine (1 mmol), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 mL) or polyphosphoric acid (PPA).

    • Heat the reaction mixture to reflux for 2-6 hours.

    • After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 2,5-disubstituted this compound.

    • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.[1][2]

2. Oxidative Cyclization of N-Acylhydrazones:

This method provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials. N-acylhydrazones, formed by the condensation of an acid hydrazide with an aldehyde, undergo oxidative cyclization in the presence of an oxidizing agent.

  • Experimental Protocol:

    • Step 1: Synthesis of N-Acylhydrazone: To a solution of an aromatic acid hydrazide (1 mmol) in ethanol, add an equimolar amount of an aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature to allow the N-acylhydrazone to crystallize.

    • Filter the solid, wash with cold ethanol, and dry.

    • Step 2: Oxidative Cyclization: Dissolve the N-acylhydrazone (1 mmol) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

    • Add an oxidizing agent, for example, ceric ammonium nitrate (CAN) or N-bromosuccinimide (NBS), in a stoichiometric amount.[3]

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G General Synthetic Workflow for 1,3,4-Oxadiazoles cluster_0 Method 1: Cyclodehydration cluster_1 Method 2: Oxidative Cyclization Acid Hydrazide_1 Acid Hydrazide_1 1,2-Diacylhydrazine 1,2-Diacylhydrazine Acid Hydrazide_1->1,2-Diacylhydrazine Acylation Acyl Chloride Acyl Chloride Acyl Chloride->1,2-Diacylhydrazine 1,3,4-Oxadiazole_1 1,3,4-Oxadiazole_1 1,2-Diacylhydrazine->1,3,4-Oxadiazole_1 Dehydration (e.g., POCl3) Acid Hydrazide_2 Acid Hydrazide_2 N-Acylhydrazone N-Acylhydrazone Acid Hydrazide_2->N-Acylhydrazone Condensation Aldehyde Aldehyde Aldehyde->N-Acylhydrazone 1,3,4-Oxadiazole_2 1,3,4-Oxadiazole_2 N-Acylhydrazone->1,3,4-Oxadiazole_2 Oxidation (e.g., CAN)

Synthetic routes to 1,3,4-oxadiazoles.

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold has led to the discovery of compounds with a wide array of biological activities. The following sections highlight some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Quantitative Data on Anticancer Activity:

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
4h 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)<0.14[6]
4i 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamideA549 (Lung)1.59[6]
4l 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamideA549 (Lung)1.80[6]
76 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.2[4]
33 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.34 ± 0.025[7]
AMK OX-8 Not specifiedHeLa (Cervical)35.29[8]
AMK OX-10 Not specifiedHeLa (Cervical)5.34[8]
6m 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amine derivativeNUGC (Gastric)0.021[9]

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][10]

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] Aberrant activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.

G Inhibition of NF-κB Pathway by this compound Derivatives Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Freed Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes This compound This compound This compound->IKK Complex Inhibits

NF-κB signaling pathway inhibition.
Antimicrobial Activity

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. This compound derivatives have been extensively investigated for their antimicrobial properties and have shown promising activity against a range of bacteria and fungi.[13][14]

Quantitative Data on Antimicrobial Activity:

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference
OZE-I N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamideS. aureus4-16[15]
OZE-II N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamideS. aureus4-16[15]
OZE-III N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamideS. aureus8-32[15]
4a This compound hybrid of fluoroquinoloneMRSA0.25-1[16]
22b 2-acylamino-1,3,4-oxadiazole derivativeB. subtilis0.78[16]
50a-c This compound-1,3,4-thiadiazole derivative with nitro substituentCandida strains0.78-3.12[16]
4h 2-(6-chloropyridin-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleE. faecalis62.5[17]

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. This compound derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[18][19]

Quantitative Data on Anti-inflammatory Activity:

Compound IDStructure/SubstitutionAssayIC50 (µM) / % InhibitionReference
8g Chlorinated this compound derivativeCOX-2 InhibitionIC50 = 0.05[20]
11e Fluorinated 1,2,4-triazole (related scaffold)COX-2 InhibitionIC50 = 0.06[20]
Ox-6f Flurbiprofen-based this compound with p-chlorophenyl anilideAlbumin Denaturation74.16% inhibition @ 200 µg/mL[21]
2 2,5-disubstituted this compound derivativeDPPH radical scavengingIC50 = 23.07 ± 0.27[22]
10 Flurbiprofen-based oxadiazole derivativeCarrageenan-induced paw edema (in vivo)88.33% inhibition[23]

Experimental Protocol for In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay):

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.

  • Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the mixture at 37 °C for 20 minutes.

  • Heating: Heat the mixture at 70 °C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Control: Use a control solution without the test compound.

  • Calculation: Calculate the percentage inhibition of protein denaturation.[3]

Conclusion

The this compound core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents at the 2- and 5-positions allow for the fine-tuning of physicochemical and pharmacological properties. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the therapeutic potential of this heterocyclic system. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further research and development of novel this compound-based therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the 1,3,4-Oxadiazole Nucleus

The this compound is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This nucleus is a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids, esters, and carboxamides.[1][2] Its unique electronic structure and stability have led to its incorporation into a variety of clinically significant drugs, including the antiretroviral agent Raltegravir and the antihypertensive Nesapidil.[3][4][5] This guide provides a detailed exploration of the core reactivity of the this compound ring, supported by experimental data, protocols, and mechanistic diagrams to aid in the rational design of new chemical entities.

Electronic Structure and General Reactivity

The this compound ring is a planar, aromatic, and electron-deficient system.[1] This electron deficiency arises from the presence of two electronegative, pyridine-like nitrogen atoms, which significantly withdraw electron density from the carbon atoms at the C2 and C5 positions.[1][6] This electronic characteristic is the primary determinant of the ring's reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic attack and participation in specific types of cycloaddition reactions.[1] The stability of the ring is enhanced when substituted with aryl groups.

The presence of the –N=C-O– moiety within the ring structure is a key contributor to the biological activities and pharmacokinetic properties of its derivatives, often increasing lipophilicity.[6][7]

Core Reactivity Patterns

Electrophilic Attack

Direct electrophilic substitution on the carbon atoms of the this compound ring is exceptionally difficult.[1][6] The low electron density at the C2 and C5 positions deactivates the ring towards attack by electrophiles.[1]

  • Attack on Ring Nitrogen: Electrophilic attack can occur on the electron-rich nitrogen atoms, particularly if the ring is substituted with electron-releasing groups that increase the ring's overall electron density.[6]

  • Attack on Substituents: In practice, electrophilic substitution reactions are far more common on aryl groups attached to the oxadiazole ring rather than on the heterocycle itself.[1]

Nucleophilic Attack and Substitution

The electron-deficient nature of the C2 and C5 carbons makes them the primary sites for nucleophilic attack.

  • Ring Cleavage: Nucleophilic attack on the this compound ring frequently leads to ring cleavage rather than a simple substitution, a process that can be catalyzed by both acidic and basic conditions.[1] This reactivity makes ring-opening reactions a common outcome.[2][8]

  • Nucleophilic Substitution: True nucleophilic substitution is uncommon but can be achieved on oxadiazole rings bearing a suitable leaving group, such as a halogen. In these cases, the halogen can be displaced by a nucleophile.[6] The thiol group on 1,3,4-oxadiazolin-2-thiones is also known to undergo nucleophilic substitution reactions readily.[9]

Caption: General reactivity map of the this compound nucleus.
Cycloaddition Reactions

1,3,4-Oxadiazoles can participate as the azadiene component in inverse electron-demand Diels-Alder reactions.[10] This reactivity is a powerful tool for the synthesis of complex heterocyclic systems.

The reaction proceeds through a tandem cascade:

  • [4+2] Cycloaddition: The electron-deficient this compound reacts with an electron-rich or strained alkene (dienophile) to form an unstable bicyclic intermediate.[10]

  • Retro-Diels-Alder (Nitrogen Extrusion): This intermediate rapidly loses a molecule of dinitrogen (N₂).[10]

  • Formation of a Carbonyl Ylide: The loss of N₂ generates a highly reactive 1,3-dipole intermediate, specifically a carbonyl ylide.[10]

  • [3+2] Cycloaddition: If a suitable dipolarophile is present (often tethered intramolecularly), the carbonyl ylide undergoes a subsequent 1,3-dipolar cycloaddition to form a new five-membered ring, resulting in a complex polycyclic product.[10]

The rate and success of the initial [4+2] cycloaddition are enhanced by the presence of electron-withdrawing substituents on the oxadiazole ring, which further lower the energy of the LUMO of the azadiene.[10]

Diels_Alder_Cascade cluster_pathway Inverse Electron Demand Diels-Alder Cascade start This compound (Azadiene) step1 [4+2] Cycloaddition start->step1 dienophile Alkene (Dienophile) dienophile->step1 intermediate1 Unstable Bicyclic Cycloadduct step1->intermediate1 step2 Retro [4+2] (-N₂) intermediate1->step2 intermediate2 Carbonyl Ylide (1,3-Dipole) step2->intermediate2 step3 [3+2] Cycloaddition intermediate2->step3 product Polycyclic Product step3->product

Caption: Logical workflow of the tandem [4+2]/[3+2] cycloaddition cascade.

Quantitative Data: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The following tables summarize reaction yields for common synthetic routes to this compound derivatives, providing a comparative overview of method efficiency.

Table 1: Cyclization of Carboxylic Acids and Hydrazides

Dehydrating/Coupling Agent Solvent Conditions Yield Range (%) Reference(s)
POCl₃ Neat / Solvent 0 °C to Reflux, 4h Varies [6][11]
HATU / DIEA DCM Room Temp, 3-5h Good [11]
HATU / Burgess Reagent - Mild Conditions 70–93 [3]
TBTU / DIEA DMF 50 °C 85 [12]

| Deoxo-Fluor Reagent | - | - | 68–91 |[3] |

Table 2: Oxidative Cyclization and Other Methods | Method | Oxidizing/Coupling Agent | Solvent | Conditions | Yield Range (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Oxidative Cyclization of Acylhydrazones | I₂ / K₂CO₃ | - | - | Good |[13] | | Oxidative Cyclization of Acylhydrazones | Cu(OTf)₂ (catalytic) | - | Air/Moisture | Good |[13] | | Cyclodesulfurization of Thiosemicarbazides | TBTU / DIEA | DMF | 50 °C | Good |[12] | | Cyclization of Acyl Thiosemicarbazides | 1,3-dibromo-5,5-dimethylhydantoin | - | - | Good |[13] |

Key Experimental Protocols

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Dehydrative Cyclization (POCl₃ Method)

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from an acid hydrazide and a carboxylic acid using phosphorus oxychloride as the dehydrating agent.

  • Reagent Preparation: In a round-bottom flask, take Naphthofuran-2-hydrazide (1 equivalent) and p-aminobenzoic acid (PABA, 1.2 equivalents).[11]

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Carefully add phosphorus oxychloride (POCl₃, approx. 3 mL) dropwise to the mixture.[11]

  • Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.[11]

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4 hours.[11]

  • Work-up: After cooling, quench the reaction by carefully pouring the mixture onto crushed ice.[11]

  • Neutralization and Isolation: Basify the resulting solution with sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration.[11]

  • Purification: Wash the filtered residue with a saturated sodium bicarbonate solution followed by cold water to yield the crude product, which can be further purified by recrystallization.[11]

Synthesis of 2-Amino-1,3,4-Oxadiazoles via Cyclodesulfurization (TBTU Method)

This protocol details the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide intermediates using TBTU as a coupling and desulfurizing agent.

  • Thiosemicarbazide Synthesis: Prepare the thiosemicarbazide intermediate by reacting the corresponding hydrazide (1 mmol) with an isothiocyanate derivative (1 mmol) in methanol at room temperature for 4 hours.[12]

  • Reaction Setup: In a reaction vessel, combine the thiosemicarbazide (1 mmol), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.5 mmol), and DIEA (N,N-Diisopropylethylamine, 1 mmol) in DMF.[12]

  • Heating: Heat the reaction mixture to 50 °C.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Experimental_Workflow cluster_workflow Typical Synthesis Workflow (POCl₃ Method) reagents 1. Combine Hydrazide & Carboxylic Acid add_poc 2. Add POCl₃ at 0°C reagents->add_poc Step 1→2 heat 3. Heat Reaction (e.g., 80°C for 4h) add_poc->heat Step 2→3 quench 4. Quench with Ice heat->quench Step 3→4 neutralize 5. Neutralize (NaHCO₃) & Filter Precipitate quench->neutralize Step 4→5 wash 6. Wash Solid with Water & Bicarbonate neutralize->wash Step 5→6 purify 7. Purify Product (Recrystallization) wash->purify Step 6→7 product Final 2,5-Disubstituted This compound purify->product

References

Exploring the Chemical Space of 1,3,4-Oxadiazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4][5][6][7] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile framework for the development of novel therapeutic agents.[3][4][6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7][8] This technical guide provides an in-depth exploration of the chemical space of this compound analogs, offering detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows to support researchers in the field of drug discovery.

Synthetic Strategies for this compound Analogs

The synthesis of the this compound ring is a well-established area of organic chemistry, with several reliable methods for its construction. The most prevalent approach involves the cyclization of 1,2-diacylhydrazines, which can be achieved using a variety of dehydrating agents.[9][10][11][12][13] Other common methods include the reaction of acid hydrazides with various reagents and the oxidative cyclization of acylhydrazones.[10][14]

General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclization of 1,2-Diacylhydrazines

This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the corresponding 1,2-diacylhydrazines using phosphorus oxychloride as the dehydrating agent.[10][11][15]

Materials:

  • 1,2-Diacylhydrazine derivative

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,2-diacylhydrazine derivative.

  • Slowly add an excess of phosphorus oxychloride to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[16]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,5-disubstituted this compound.[15]

  • Characterize the final product using spectroscopic methods (e.g., IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[5]

Biological Activities of this compound Analogs

The diverse biological activities of this compound derivatives have positioned them as privileged scaffolds in drug discovery. Their efficacy spans a range of therapeutic areas, with significant research focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound analogs against various cancer cell lines.[1][2][17] The mechanism of action often involves the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[1][17][18]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of Action/TargetReference
CMO HCCLM327.5NF-κB signaling pathway[19]
Compound 65 HEPG2, HELA, SW1116, BGC8231.27 ± 0.05Telomerase inhibition[17]
Compound 73 HEPG2, MCF7, SW1116, BGC8231.18 ± 0.14Not specified[17]
Compound 4h A549<0.14MMP-9 inhibition[16]
Compound 4g C68.16Not specified[16]
AMK OX-8 A54925.04Apoptosis induction[20]
AMK OX-9 A54920.73Apoptosis induction[20]
AMK OX-10 HeLa5.34Apoptosis induction[20]
AMK OX-12 HeLa32.91Apoptosis induction[20]

*IC₅₀: Half-maximal inhibitory concentration; CMO: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole; HCCLM3: Human hepatocellular carcinoma cell line; HEPG2: Human liver cancer cell line; HELA: Human cervical cancer cell line; SW1116: Human colon cancer cell line; BGC823: Human stomach cancer cell line; MCF7: Human breast cancer cell line; A549: Human lung cancer cell line; C6: Rat glioma cell line; MMP-9: Matrix metalloproteinase-9.

Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents with activity against a spectrum of bacteria and fungi.[6][8][21][22][23] Their mechanisms of action can include the inhibition of essential microbial enzymes and disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 20 (amino derivative) C. tetani, B. subtilis, S. typhi, E. coliModerate to Strong[21]
Compound 14a, 14b P. aeruginosa, B. subtilis0.2[21]
OZE-I, -II, -III S. aureus (7 strains)4 - 32[24]
Fluoroquinolone hybrids (5a, 5b) Gram-positive and Gram-negative bacteriaGood to Excellent[22]
Compound 27, 28 S. aureus, E. coli, K. pneumoniaActive[25]
Derivatives IVe, IVf, IVh Various bacteriaGood[5]

*MIC: Minimum Inhibitory Concentration; C. tetani: Clostridium tetani; B. subtilis: Bacillus subtilis; S. typhi: Salmonella typhi; E. coli: Escherichia coli; P. aeruginosa: Pseudomonas aeruginosa; S. aureus: Staphylococcus aureus; K. pneumonia: Klebsiella pneumoniae.

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for assessing the anticancer and antimicrobial potential of this compound analogs.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[26][27][28][29]

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[29]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours in the CO₂ incubator.[29]

  • After the incubation period, add 20-28 µL of the MTT solution to each well and incubate for an additional 1.5 to 4 hours.[29]

  • Remove the medium containing MTT and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[29]

  • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[29]

  • Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[29]

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[30]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 1.5 x 10⁹ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well microtiter plate.

  • Add 10 µL of the standardized inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the overall drug discovery process is facilitated by clear and concise diagrams. The following visualizations, created using Graphviz, depict a key signaling pathway targeted by this compound analogs and a general workflow for their discovery and development.

Signaling Pathway: NF-κB Inhibition by this compound Analogs

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is linked to cancer progression.[1][19] Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[1][18][19]

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_P p-IκB (Phosphorylated) Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NFkB->IkB_P NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases NFkB_nuc NF-κB (in Nucleus) NFkB_active->NFkB_nuc Translocates DNA Target Gene Promoters NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription CellResponse Cellular Responses (Proliferation, Anti-apoptosis, Inflammation) Transcription->CellResponse Oxadiazole This compound Analog Oxadiazole->IKK Inhibits

NF-κB signaling pathway inhibition.
Experimental Workflow: Drug Discovery of this compound Analogs

The discovery and development of new this compound-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

DrugDiscovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval Design Compound Design & Library Synthesis Screening High-Throughput Screening (HTS) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (Cytotoxicity, ADME) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, Toxicology) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Market Market Launch NDA->Market

Drug discovery workflow for 1,3,4-oxadiazoles.

This guide provides a foundational understanding of the chemical space of this compound analogs. The provided protocols and data serve as a starting point for researchers to design, synthesize, and evaluate novel derivatives with the potential for significant therapeutic impact. Further exploration of structure-activity relationships and mechanistic studies will continue to unlock the full potential of this versatile heterocyclic scaffold in modern drug discovery.

References

Theoretical Underpinnings of the 1,3,4-Oxadiazole Ring System: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms. It is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a plethora of therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1] This heterocyclic system is recognized for its metabolic stability and its function as a bioisostere for ester and amide groups, enhancing lipophilicity and facilitating passage across biological membranes.[1][2] Theoretical and computational studies have become indispensable in elucidating the electronic structure, reactivity, and interaction mechanisms of this compound derivatives, thereby accelerating the design and development of novel drug candidates with enhanced efficacy and specificity. This guide provides an in-depth overview of the theoretical methodologies applied to this ring system, summarizes key quantitative findings, and visualizes complex workflows relevant to researchers in drug development.

Theoretical Methodologies and Protocols

The exploration of the this compound core heavily relies on a suite of computational techniques. These in silico methods provide critical insights into molecular properties and biological interactions, guiding synthetic efforts and biological evaluations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in calculating molecular properties and predicting the reactivity and stability of novel this compound derivatives.[3][4][5]

Typical Experimental Protocol:

  • Structure Optimization: The initial 3D structure of the this compound derivative is drawn using chemical drawing software. Its geometry is then optimized to find the lowest energy conformation. A common approach involves using the B3LYP functional with a 6-311G** basis set in a computational chemistry package like Gaussian.[5]

  • Property Calculation: Following optimization, key quantum chemical parameters are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[6]

  • Analysis: The calculated parameters are analyzed to predict the molecule's chemical reactivity, kinetic stability, and the most likely sites for electrophilic and nucleophilic attack. For instance, MEP surfaces reveal the charge distribution and regions of positive and negative potential.[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] This method is crucial for predicting the binding affinity and interaction patterns of this compound derivatives with biological targets.

Typical Experimental Protocol:

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of the this compound derivative is converted to a 3D structure. Its geometry is optimized, and charges are assigned. Software like ChemDraw is often used for initial drawing.[8]

  • Grid Generation: A binding grid is defined around the active site of the receptor, specifying the volume in which the docking algorithm will search for favorable ligand poses.

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations, which systematically explore various conformations and orientations of the ligand within the receptor's active site, scoring each pose based on a defined scoring function.[8] The resulting binding energy (in kcal/mol) indicates the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the therapeutic potential of new analogs before synthesis.[9][10]

Typical Experimental Protocol:

  • Data Collection: A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule in the dataset.

  • Model Generation: Using statistical methods like multiple linear regression, a mathematical model is generated that correlates the calculated descriptors with the observed biological activity.[9][10]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

Computational Workflows and Signaling Pathways

Visualizing the logical flow of theoretical studies and the biological pathways they target is essential for a comprehensive understanding.

General workflow for theoretical and experimental studies.

G PDB Get Protein Structure (e.g., from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid Define Binding Site (Grid Box Generation) PrepP->Grid Ligand2D Draw Ligand Structure (2D) Ligand3D Convert to 3D & Optimize Ligand2D->Ligand3D Ligand3D->Grid Dock Perform Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results (Binding Energy, Pose) Dock->Analyze

A typical molecular docking experimental workflow.

Certain this compound derivatives have been investigated as potential immunosuppressive agents by targeting signaling pathways like the PI3K/AKT pathway.[11]

G Receptor Cell Surface Receptor PI3K PI3Kγ Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Oxadiazole This compound Derivative Oxadiazole->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Proliferation, Survival) AKT->Downstream Promotes

References

initial screening of 1,3,4-oxadiazole derivatives for activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Screening of 1,3,4-Oxadiazole Derivatives for Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Derivatives of this five-membered heterocycle have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the initial screening protocols, quantitative data from representative studies, and key mechanistic pathways involved in the biological evaluation of novel this compound derivatives.

General Synthesis and Screening Workflow

The journey from a conceptual molecule to a potential drug lead involves a structured workflow. It begins with the chemical synthesis of the this compound derivatives, followed by a series of biological assays to determine their activity.

A common synthetic pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acid hydrazones.[5][6] Once synthesized and characterized, the compounds enter a screening cascade.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase AcidHydrazide Acid Hydrazide / Hydrazine Diacylhydrazine N,N'-Diacylhydrazine AcidHydrazide->Diacylhydrazine Acylation Oxadiazole This compound Derivative Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl3, H2SO4) PrimaryScreen Primary Screening (e.g., Cytotoxicity, Antimicrobial Zone) Oxadiazole->PrimaryScreen Purification & Characterization DoseResponse Dose-Response Studies (IC50 / MIC Determination) PrimaryScreen->DoseResponse SecondaryScreen Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) DoseResponse->SecondaryScreen LeadCompound Lead Compound Identification SecondaryScreen->LeadCompound

Caption: General workflow from synthesis to lead compound identification.

Anticancer Activity Screening

Derivatives of this compound have shown significant potential as anticancer agents, acting through various mechanisms such as enzyme inhibition, apoptosis induction, and cell cycle arrest.[3][7][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. It is a standard initial screening tool for anticancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media and conditions.[3][7]

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
36 HepG2 (Liver)<0.15[3]
37 SMMC-7721 (Liver)0.41[3]
38 MCF-7 (Breast)0.82[3]
13 HepG2 (Liver)5.37[3]
4h A549 (Lung)<0.14[8]
4f A549 (Lung)1.59[8]
3e MDA-MB-231 (Breast)Not specified, but noted as promising[7]
10b HepG2 (Liver)Surpassed standard 5-fluorouracil[10]
10e MCF-7 (Breast)Surpassed standard 5-fluorouracil[10]
AMK OX-11 HeLa (Cervical)11.26 (at 24h)[9]
AMK OX-12 HeLa (Cervical)42.11 (at 24h)[9]

Note: Lower IC50 values indicate higher potency.

Anti-inflammatory Activity Screening

Inflammation is a key pathological factor in many diseases. 1,3,4-oxadiazoles have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2][11]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay screens for inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins.[11]

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: The reaction buffer, heme, and the test compound (this compound derivative) are added to a 96-well plate.

  • Enzyme Addition: The COX enzyme is added to each well and incubated for a set time (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.

  • Peroxidase Reaction: The production of Prostaglandin G2 (PGG2) is measured. A colorimetric substrate (like TMPD) is added, which is oxidized by the peroxidase activity of the COX enzyme, producing a colored compound.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590-620 nm) to quantify enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control. IC50 values are then determined.

Signaling Pathway: COX-Mediated Inflammation

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the point of inhibition by NSAIDs and this compound derivatives.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxane Prostaglandins (Stomach lining, Platelets) COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Inhibitors This compound Derivatives (Potential COX Inhibitors) Inhibitors->COX1 Inhibition (potential) Inhibitors->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayResultReference
C4 Carrageenan-induced rat paw edemaGood anti-inflammatory response[12]
C7 Carrageenan-induced rat paw edemaGood anti-inflammatory response[12]
4h HRBC membrane stabilization90.76% protection at 500 µg/ml[13]
4a HRBC membrane stabilization88.35% protection at 500 µg/ml[13]
TG4 In vitro COX-2 inhibitionStrong inhibitory activity[2]
TG11 In vitro COX-2 inhibitionPreferential COX-2 inhibitor[2]

Antimicrobial Activity Screening

With the rise of antibiotic resistance, the search for new antimicrobial agents is critical. This compound derivatives have shown potent activity against a range of bacteria and fungi.[1][4][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Quantitative Data: Antimicrobial Activity

The table below presents the MIC values for several this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
OZE-I S. aureus (including MRSA)4 - 16[1]
OZE-II S. aureus (including MRSA)4 - 16[1]
OZE-III S. aureus (including MRSA)8 - 32[1]
22b Bacillus subtilis0.78[4]
22c Bacillus subtilis0.78[4]
22a Staphylococcus aureus1.56[4]
(IV)6 Candida albicans125[15]
(IV)9 Aspergillus niger125[15]
10 S. aureus & S. epidermidisPromising effect[16]
15 S. aureus & S. epidermidisPromising effect[16]

Note: Lower MIC values indicate higher antimicrobial potency.

Conclusion

The this compound nucleus is a privileged scaffold in drug discovery, consistently yielding derivatives with potent and diverse biological activities. The initial screening phase is critical for identifying promising candidates for further development. This guide has outlined the standard experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data from recent literature. The use of standardized assays allows for the reproducible and comparative evaluation of new chemical entities, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Hydrazides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These protocols focus on the versatile and widely employed synthetic strategies starting from readily available hydrazides.

Introduction

2,5-Disubstituted 1,3,4-oxadiazoles are five-membered aromatic heterocycles characterized by their favorable pharmacokinetic properties and their ability to act as bioisosteres for ester and amide functionalities. This has led to their incorporation into a variety of clinically used drugs and drug candidates. The synthesis of these compounds from hydrazides can be broadly categorized into two main strategies: the cyclodehydration of N,N'-diacylhydrazine intermediates and the oxidative cyclization of N-acylhydrazones. Additionally, one-pot methodologies have been developed to streamline these processes, offering increased efficiency and atom economy. This document outlines key synthetic approaches with detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides via different methodologies, allowing for easy comparison of reaction conditions and yields.

Table 1: One-Pot Copper-Catalyzed Synthesis from Arylacetic Acids and Hydrazides

EntryHydrazide (R¹)Arylacetic Acid (R²)ProductTime (h)Yield (%)
1BenzohydrazidePhenylacetic acid2-Benzyl-5-phenyl-1,3,4-oxadiazole485
24-MethylbenzohydrazidePhenylacetic acid2-Benzyl-5-(p-tolyl)-1,3,4-oxadiazole482
34-MethoxybenzohydrazidePhenylacetic acid2-Benzyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole488
44-ChlorobenzohydrazidePhenylacetic acid2-Benzyl-5-(4-chlorophenyl)-1,3,4-oxadiazole475
5Benzohydrazide4-Methoxyphenylacetic acid2-(4-Methoxybenzyl)-5-phenyl-1,3,4-oxadiazole483

Reaction Conditions: Hydrazide (1.0 mmol), arylacetic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), DMF, 120 °C, O₂ atmosphere.

Table 2: Cyclodehydration of N,N'-Diacylhydrazines using POCl₃

EntryProductTime (h)Yield (%)
1Phenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole185
2Phenyl4-Nitrophenyl2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole182
3PhenylFuran-2-yl2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole178

Reaction Conditions: N,N'-diacylhydrazine (1.0 mmol), POCl₃ (5 mL), reflux.[1]

Table 3: Oxidative Cyclization of N-Acylhydrazones using tert-Butyl Hypoiodite

EntryHydrazide (R¹)Aldehyde (R²)ProductTime (min)Yield (%)
1BenzohydrazideBenzaldehyde2,5-Diphenyl-1,3,4-oxadiazole1595
24-ChlorobenzohydrazideBenzaldehyde2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole2092
3Benzohydrazide4-Nitrobenzaldehyde2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole1596
4IsonicotinohydrazideBenzaldehyde2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole2089

Reaction Conditions: N-Acylhydrazone (1.0 mmol), t-BuOCl (1.2 mmol), NaI (1.2 mmol), CH₃CN, room temperature.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Copper-Catalyzed Dual Oxidation

This protocol describes a one-pot synthesis from a hydrazide and an arylacetic acid.[3]

Materials:

  • Hydrazide (e.g., Benzohydrazide)

  • Arylacetic acid (e.g., Phenylacetic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • N,N-Dimethylformamide (DMF)

  • Oxygen balloon

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk tube, add the hydrazide (1.0 mmol), arylacetic acid (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with oxygen gas (this can be done using a balloon filled with oxygen).

  • Add anhydrous DMF (3 mL) to the reaction mixture.

  • Stir the reaction mixture at 120 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-disubstituted this compound.

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines

This two-step protocol involves the initial formation of an N,N'-diacylhydrazine followed by cyclodehydration.[1]

Step A: Synthesis of N,N'-Diacylhydrazine

  • Dissolve the hydrazide (1.0 mmol) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 mmol) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Upon completion, quench the reaction with water and collect the precipitated N,N'-diacylhydrazine by filtration.

  • Wash the solid with water and a small amount of cold ethanol, then dry under vacuum.

Step B: Cyclodehydration to form the this compound

  • To a round-bottom flask, add the N,N'-diacylhydrazine (1.0 mmol) and phosphorus oxychloride (POCl₃, 5 mL).

  • Reflux the reaction mixture for 1 hour.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted this compound.

Protocol 3: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones

This protocol involves the formation of an N-acylhydrazone intermediate, which is then cyclized in the presence of an oxidizing agent.

Step A: Synthesis of N-Acylhydrazone

  • Dissolve the hydrazide (1.0 mmol) in ethanol (10 mL).

  • Add the aldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature. The N-acylhydrazone will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Oxidative Cyclization to form the this compound

  • In a round-bottom flask, dissolve the N-acylhydrazone (1.0 mmol) in acetonitrile (10 mL).

  • Add sodium iodide (NaI, 1.2 mmol) and tert-butyl hypochlorite (t-BuOCl, 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Monitor the reaction by TLC. Upon completion, add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 2,5-disubstituted this compound.

Visualizations

The following diagrams illustrate the general synthetic pathways and a typical experimental workflow.

general_synthesis cluster_cyclodehydration Cyclodehydration Pathway cluster_oxidative_cyclization Oxidative Cyclization Pathway Hydrazide1 Hydrazide Diacylhydrazine N,N'-Diacylhydrazine Hydrazide1->Diacylhydrazine Acylation AcylChloride Acyl Chloride AcylChloride->Diacylhydrazine Oxadiazole1 2,5-Disubstituted This compound Diacylhydrazine->Oxadiazole1 Dehydrating Agent (e.g., POCl₃) Hydrazide2 Hydrazide Acylhydrazone N-Acylhydrazone Hydrazide2->Acylhydrazone Condensation Aldehyde Aldehyde Aldehyde->Acylhydrazone Oxadiazole2 2,5-Disubstituted This compound Acylhydrazone->Oxadiazole2 Oxidizing Agent (e.g., t-BuOI)

Caption: General synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.

experimental_workflow start Start: Reactants & Reagents reaction Reaction Setup (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete drying Drying & Concentration workup->drying purification Purification (Column Chromatography/Recrystallization) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product logical_relationship Hydrazide Starting Material: Hydrazide Intermediates Key Intermediates Hydrazide->Intermediates Diacylhydrazine N,N'-Diacylhydrazine Intermediates->Diacylhydrazine Acylhydrazone N-Acylhydrazone Intermediates->Acylhydrazone Cyclization Cyclization Method Diacylhydrazine->Cyclization Acylhydrazone->Cyclization Cyclodehydration Cyclodehydration Cyclization->Cyclodehydration OxidativeCyclization Oxidative Cyclization Cyclization->OxidativeCyclization Product Target Molecule: 2,5-Disubstituted This compound Cyclodehydration->Product OxidativeCyclization->Product

References

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6][7] Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity.[8][9][10][11][12][13][14] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[11][12][15]

Introduction to 1,3,4-Oxadiazoles

The this compound ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][4][5][6][7][8][16] The incorporation of the this compound moiety can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Several clinically used drugs, such as the antiretroviral Raltegravir and the anticancer agent Zibotentan, feature this heterocyclic core.[1]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to:

  • Rapid Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[8][10][11][12][14][17]

  • Higher Yields: Improved reaction kinetics and reduced side product formation often result in higher isolated yields.[9][12][14][18]

  • Greener Chemistry: Shorter reaction times lead to significant energy savings. Furthermore, microwave synthesis can often be performed under solvent-free conditions, reducing waste.[11][12][14][15]

  • Improved Purity: The reduction in side reactions can simplify product purification.[9][13][14]

General Synthetic Strategies

The microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A prevalent one-pot approach involves the reaction of a carboxylic acid with a hydrazide, followed by in-situ cyclization.

Below are detailed protocols for representative microwave-assisted syntheses of this compound derivatives.

Protocol 1: One-Pot Synthesis from Carboxylic Acids and Benzohydrazide

This protocol describes a rapid and efficient one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from various substituted benzoic acids and benzohydrazide under microwave irradiation.[11]

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine equimolar quantities (e.g., 0.01 mol) of benzohydrazide and a substituted benzoic acid.

  • Solvent: Add a minimal amount of a suitable solvent such as ethanol (10 mL) to facilitate mixing. Some variations of this method can be performed under solvent-free conditions.[11][14]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level of 210 W for 3-5 minutes.[11] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid product is then filtered, washed with cold water, and recrystallized from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[8][11]

Data Presentation:

EntrySubstituted Benzoic AcidMicrowave Power (W)Reaction Time (min)Yield (%)
1Benzoic Acid210385
24-Chlorobenzoic Acid210482
34-Nitrobenzoic Acid2103.588
44-Methylbenzoic Acid210579
54-Methoxybenzoic Acid2104.581

Table 1: Representative data for the microwave-assisted one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A Combine Benzohydrazide and Substituted Benzoic Acid B Add Ethanol (10 mL) A->B In microwave vessel C Microwave Irradiation (210 W, 3-5 min) B->C D Cool to Room Temperature C->D E Filter Solid Product D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Pure this compound Derivative G->H

Caption: Workflow for the one-pot microwave-assisted synthesis of 1,3,4-oxadiazoles.

Protocol 2: Synthesis from Isoniazid and Aromatic Aldehydes

This two-step protocol details the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles starting from isoniazid and various aromatic aldehydes, utilizing microwave irradiation in both steps.[8][12]

Experimental Protocol:

Step 1: Synthesis of Acylhydrazones

  • Reactant Mixture: In a microwave-safe vessel, mix isoniazid (0.01 mol, 1.37 g), an aromatic aldehyde (0.01 mol), and a few drops of dimethylformamide (DMF) as a catalyst.[8][12]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 300 W for 3 minutes, using 30-second intervals.[8][12]

  • Isolation: Cool the reaction mixture and add ice-cold water to precipitate the solid acylhydrazone. Filter the product, wash with water, and recrystallize from ethanol.[8]

Step 2: Oxidative Cyclization to this compound

  • Reactant Mixture: Dissolve the synthesized acylhydrazone (0.01 mol) in ethanol (15 mL) in a microwave-safe vessel. Add chloramine-T (0.01 mol) as the oxidizing agent.[8][12]

  • Microwave Irradiation: Expose the reaction mixture to microwave irradiation at 300 W for 4 minutes, again using 30-second intervals.[8][12]

  • Work-up and Purification: After cooling, the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.

Data Presentation:

EntryAromatic AldehydeStep 1 Time (min)Step 2 Time (min)Overall Yield (%)
1Benzaldehyde3478
24-Chlorobenzaldehyde3481
34-Nitrobenzaldehyde3485
44-Hydroxybenzaldehyde3475
5Cinnamaldehyde3472

Table 2: Representative data for the two-step microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles.

Signaling Pathway/Workflow:

G cluster_step1 Step 1: Acylhydrazone Formation cluster_step2 Step 2: Oxidative Cyclization A Isoniazid + Aromatic Aldehyde + DMF (cat.) B Microwave Irradiation (300 W, 3 min) A->B C Acylhydrazone Intermediate B->C D Acylhydrazone + Chloramine-T in Ethanol C->D Isolated Intermediate E Microwave Irradiation (300 W, 4 min) D->E F 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole E->F

Caption: Two-step microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles.

Protocol 3: Solvent-Free Synthesis on a Solid Support

This protocol outlines an environmentally friendly, solvent-free synthesis of this compound derivatives using silica gel as a solid support under microwave irradiation.[14]

Experimental Protocol:

  • Adsorption onto Solid Support: To a mixture of an isonicotinohydrazide derivative (0.01 mol) and acetic anhydride (10 mL), add silica gel (6 g).[14] Thoroughly mix the reactants until a free-flowing powder is obtained, allowing the reactants to adsorb onto the silica gel.

  • Drying: Air-dry the adsorbed material.

  • Microwave Irradiation: Place the dried, adsorbed material in an open vessel inside a domestic microwave oven. Irradiate at 400 W intermittently at 30-second intervals for the time specified for the particular derivative (typically 1-2.5 minutes).[14] Monitor the reaction by TLC.

  • Product Extraction: After the reaction is complete, cool the mixture. Extract the product from the silica gel using methanol.

  • Purification: Evaporate the methanol and recrystallize the crude product from a suitable solvent to obtain the pure this compound derivative.

Data Presentation:

EntryIsonicotinohydrazide DerivativeMicrowave Power (W)Reaction Time (min)Yield (%)
1N'-(benzylidene)isonicotinohydrazide4001.592
2N'-(4-chlorobenzylidene)isonicotinohydrazide4002.090
3N'-(4-nitrobenzylidene)isonicotinohydrazide4001.094
4N'-(4-methylbenzylidene)isonicotinohydrazide4002.588
5N'-(4-methoxybenzylidene)isonicotinohydrazide4002.089

Table 3: Representative data for the solvent-free, microwave-assisted synthesis of 1,3,4-oxadiazoles on silica gel.

Logical Relationship Diagram:

G A Reactants: Isonicotinohydrazide Derivative + Acetic Anhydride C Adsorption of Reactants onto Silica Gel A->C B Solid Support: Silica Gel B->C D Microwave Irradiation (Solvent-Free, 400 W) C->D E Extraction with Methanol D->E F Evaporation and Recrystallization E->F G Pure this compound Product F->G

References

One-Pot Synthesis Protocols for 1,3,4-Oxadiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds with a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. One-pot synthesis methodologies have emerged as powerful strategies for the efficient construction of these valuable heterocyclic systems. These approaches streamline synthetic processes, reduce waste, and save time and resources by combining multiple reaction steps into a single operation without isolating intermediates.

This document provides detailed application notes on various one-pot strategies for this compound synthesis, followed by specific, detailed experimental protocols for key methodologies.

Application Notes: Strategies for One-Pot Synthesis

Several one-pot strategies have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, each employing different starting materials and reaction activators.

Dehydrative Cyclization of Carboxylic Acids and Hydrazides

This is one of the most direct and common one-pot approaches. A carboxylic acid and an acylhydrazide are coupled to form a 1,2-diacylhydrazine intermediate, which is then cyclized in situ via dehydration to yield the this compound. The success of this one-pot reaction hinges on the choice of coupling and dehydrating agents.

  • HATU and Burgess Reagent: A mild and efficient method involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to form the diacylhydrazine intermediate, followed by the addition of the Burgess reagent to effect dehydration at room temperature. This protocol is known for its tolerance of a wide variety of functional groups.

  • Phosphorus-based Reagents: Traditional reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are widely used to facilitate both the coupling and the cyclodehydration in a single step, often requiring elevated temperatures.

  • TCCA (Trichloroisocyanuric Acid): TCCA serves as a mild and efficient oxidizing and cyclodehydrating agent for the one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and carboxylic acids at ambient temperature.

Oxidative Cyclization of Aldehydes and Hydrazides

This strategy involves the initial condensation of an aldehyde with a hydrazide to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization in the same pot to furnish the this compound ring.

  • Iodine-Mediated Synthesis: Molecular iodine can be used as a catalyst for the oxidative cyclization of N-acylhydrazones. Green chemistry variations of this method include performing the reaction under solvent-free conditions using grinding techniques, which avoids the need for organic solvents and simplifies the work-up.

  • Other Oxidizing Agents: A variety of other oxidizing agents have been employed, including potassium permanganate (KMnO₄), ceric ammonium nitrate (CAN), and chloramine-T.

Multi-Component and Synthesis-Functionalization Strategies

Advanced one-pot protocols involve the reaction of three or more components or a sequential synthesis and C-H functionalization to rapidly build molecular diversity.

  • N-Isocyaniminotriphenylphosphorane (NIITP) Based Reactions: A versatile one-pot, two-stage protocol allows for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, NIITP, and aryl iodides. The first stage involves the formation of a monosubstituted this compound, which then undergoes a copper-catalyzed C-H arylation in the second stage. This method has been successfully applied to the late-stage functionalization of active pharmaceutical ingredients (APIs).

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the key one-pot synthesis strategies.

One_Pot_Dehydrative_Cyclization cluster_0 StartNode StartNode ReagentNode ReagentNode IntermediateNode IntermediateNode ProductNode ProductNode ConditionNode ConditionNode A Carboxylic Acid (R¹-COOH) C 1,2-Diacylhydrazine (Intermediate) A->C + Coupling Coupling Agent (e.g., HATU) B Acylhydrazide (R²-CONHNH₂) B->C + D 2,5-Disubstituted This compound C->D Dehydration Dehydrating Dehydrating Agent (e.g., Burgess Reagent) Coupling->C Dehydrating->D

Caption: Workflow for one-pot dehydrative cyclization.

One_Pot_Oxidative_Cyclization cluster_0 StartNode StartNode ReagentNode ReagentNode IntermediateNode IntermediateNode ProductNode ProductNode A Aldehyde (R¹-CHO) C N-Acylhydrazone (Intermediate) A->C Condensation (-H₂O) B Hydrazide (R²-CONHNH₂) B->C Condensation (-H₂O) D 2,5-Disubstituted This compound C->D Oxidative Cyclization Oxidant Oxidizing Agent (e.g., I₂, TCCA) Oxidant->D

Caption: Workflow for one-pot oxidative cyclization.

One_Pot_Synthesis_Functionalization StartNode StartNode ReagentNode ReagentNode IntermediateNode IntermediateNode ProductNode ProductNode Reagent2Node Reagent2Node A Carboxylic Acid (R¹-COOH) C Monosubstituted This compound A->C Stage 1: Cyclization B NIITP B->C Stage 1: Cyclization D 2,5-Disubstituted This compound C->D Stage 2: C-H Arylation E Aryl Iodide (Ar-I) E->D Stage 2: C-H Arylation F Cu Catalyst F->D Stage 2: C-H Arylation

Caption: Workflow for one-pot synthesis-functionalization.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for representative one-pot syntheses of 1,3,4-oxadiazoles.

Table 1: Synthesis via Dehydrative Cyclization of Carboxylic Acids and Hydrazides

EntryMethod / ReagentsSolventTemp.TimeYield (%)Ref.
1HATU, Burgess ReagentDioxaneRT-70–93
2POCl₃NeatReflux-Good
3TCCADioxaneRTShortGood
4PPA-High-Good

Table 2: Synthesis via Oxidative Cyclization and Advanced Methods

EntryMethod / ReagentsSolventTemp.TimeYield (%)Ref.
1Aldehyde, Hydrazide, I₂Solvent-free (Grinding)RT-Good
2Acylhydrazone, DBU, NCS-Mild-Good
3Carboxylic Acid, NIITP, Aryl Iodide, CuIDioxane80°C then 110°C3h then 16hGood
4Hydrazide, Acid Chloride, HMPAHMPAMWFastGood-Excellent

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis from a Carboxylic Acid and an Acylhydrazide using HATU and Burgess Reagent

This protocol describes a mild and efficient one-pot procedure for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Acylhydrazide (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Burgess reagent (1.2 equiv)

  • Anhydrous Dioxane or DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous dioxane (or DMF), add the acylhydrazide (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the 1,2-diacylhydrazine intermediate by TLC or LC-MS.

  • Once the formation of the intermediate is complete, add the Burgess reagent (1.2 equiv) to the reaction mixture in one portion.

  • Continue to stir the mixture at room temperature for an additional 8-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted this compound. Reported yields for this method are generally in the range of 70-93%.

Protocol 2: One-Pot Oxidative Cyclodehydration using Trichloroisocyanuric Acid (TCCA)

This method provides an efficient route to unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles at ambient temperature.

Materials:

  • Hydrazide (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Trichloroisocyanuric acid (TCCA) (0.4 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a round-bottom flask, dissolve the hydrazide (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous dioxane.

  • Stir the solution at ambient temperature.

  • Slowly add TCCA (0.4 equiv) to the mixture. The addition may cause a slight exotherm.

  • Stir the reaction mixture at ambient temperature for the time required for the reaction to complete (typically short, monitor by TLC).

  • After completion, filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by recrystallization or column chromatography to yield the pure 2,5-disubstituted this compound.

Protocol 3: Iodine-Mediated Green Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Grinding

This protocol details an environmentally benign, solvent-free synthesis.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Aromatic hydrazide (1.0 equiv)

  • Molecular Iodine (I₂) (catalytic amount, e.g., 10 mol%)

Procedure:

  • In a mortar, combine the aromatic aldehyde (1.0 equiv), aromatic hydrazide (1.0 equiv), and a catalytic amount of molecular iodine.

  • Grind the mixture using a pestle at room temperature for 15-30 minutes. The reaction progress can be monitored by observing a change in color or by periodic TLC analysis (dissolving a small sample in a suitable solvent).

  • The reaction avoids the isolation of the N-acylhydrazone intermediate.

  • Upon completion, wash the solid reaction mixture with a solution of sodium thiosulfate to remove the iodine catalyst.

  • Filter the solid product, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 4: One-Pot Synthesis-Arylation using N-Isocyaniminotriphenylphosphorane (NIITP)

This protocol enables the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through a sequential cyclization and C-H functionalization.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure: Stage 1: this compound Formation

  • In a reaction vessel, combine the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv) in anhydrous dioxane (e.g., at a concentration of 0.3-0.4 M).

  • Heat the mixture at 80 °C for 3 hours. Monitor the formation of the monosubstituted this compound by TLC or LC-MS.

Stage 2: C-H Arylation 3. After cooling the reaction mixture to room temperature, add the aryl iodide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv). 4. Heat the reaction mixture at 110 °C for 16 hours. 5. After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. 6. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted this compound.

Application Notes: Synthesis of 1,3,4-Oxadiazoles Using the Burgess Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The 1,3,4-oxadiazole moiety is a crucial heterocyclic scaffold in medicinal chemistry, often employed as a bioisostere for carboxylic acids, esters, and carboxamides. Its synthesis is a key step in the development of new therapeutic agents. Traditional methods for synthesizing 1,3,4-oxadiazoles often require harsh dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids like polyphosphoric acid.[1][2][3] The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, offers a mild and selective alternative for the cyclodehydration of 1,2-diacylhydrazines to form the this compound ring.[2][4][5] This approach is particularly advantageous for substrates with sensitive functional groups.

Principle of the Method The core transformation involves the intramolecular cyclodehydration of a 1,2-diacylhydrazine intermediate. The Burgess reagent facilitates the removal of a water molecule, promoting the formation of the stable, aromatic this compound ring system. The reaction is versatile and can be performed under conventional heating or significantly accelerated using microwave irradiation, often in conjunction with a polymer-supported version of the reagent for simplified purification.[1][5][6]

cluster_reagents Reaction Conditions cluster_product Product Start 1,2-Diacylhydrazine Reagent Burgess Reagent (or Polymer-Supported) Product 2,5-Disubstituted-1,3,4-Oxadiazole Reagent->Product + H₂O + Byproducts Condition Heat or Microwave (MW)

Caption: General workflow for Burgess reagent-mediated synthesis of 1,3,4-oxadiazoles.

Key Advantages and Variations

  • Mild Reaction Conditions: The Burgess reagent operates under neutral conditions, avoiding the degradation of sensitive functional groups that can occur with strong acids or corrosive reagents.[1][5]

  • High Efficiency with Microwave Irradiation: The combination of the Burgess reagent (especially the polymer-supported version) with microwave heating dramatically reduces reaction times from hours to minutes and often improves yields.[1][6][7]

  • Simplified Purification: The use of a polymer-supported Burgess reagent allows for easy removal of the reagent and its byproducts by simple filtration, streamlining the product purification process.[1][8]

  • Broad Substrate Scope: The method is compatible with a variety of functional groups, including aromatics, heteroaromatics, and protected amino acids.[1]

Experimental Protocols

Protocol 1: Rapid Microwave-Assisted Synthesis using Polymer-Supported Burgess Reagent

This protocol is adapted from the work of Brain et al. and is highly efficient for a range of substrates.[1]

Materials and Equipment:

  • 1,2-diacylhydrazine substrate

  • Polymer-supported Burgess reagent (PEG-Burgess reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Single-mode microwave reactor

  • Reaction vials suitable for microwave synthesis

  • Standard laboratory glassware

  • Silica gel for filtration

  • Rotary evaporator

Procedure:

  • To a microwave reaction vial, add the 1,2-diacylhydrazine (0.25 - 0.5 mmol).

  • Add the polymer-supported Burgess reagent (1.5 equivalents).

  • Add anhydrous THF to dissolve/suspend the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 W for 2 minutes. For less reactive substrates, irradiation time or power may be increased (e.g., 200 W for 2 minutes).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the crude mixture through a short plug of silica gel to remove the polymer-supported reagent, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the this compound product, which is often of high purity.[1]

Protocol 2: Conventional Heating Method

This protocol is suitable for laboratories without access to a microwave reactor and is based on a procedure reported by Vaddula et al.[9]

Materials and Equipment:

  • N'-(2-chloroacetyl)-3-hydroxybenzohydrazide (or other diacylhydrazine)

  • Burgess reagent

  • Anhydrous dioxane

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • Standard laboratory glassware for work-up and purification

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve the 1,2-diacylhydrazine substrate (1.0 equivalent) in anhydrous dioxane.

  • Add the Burgess reagent (1.5 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring.

  • Maintain the temperature and monitor the reaction for 16-24 hours until TLC or LCMS analysis indicates complete consumption of the starting material.[9]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the desired this compound.[9]

Data Presentation: Substrate Scope and Yields

The following table summarizes the results obtained using the microwave-assisted protocol with polymer-supported Burgess reagent for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles.

EntryConditions (Power, Time)Yield (%)Purity by HPLC (%)
1PhPh100 W, 2 min98>99
24-MeO-Ph4-MeO-Ph100 W, 2 min96>99
34-Cl-Ph4-Cl-Ph100 W, 2 min98>99
44-NO₂-Ph4-NO₂-Ph100 W, 2 min99>99
52-Thienyl2-Thienyl100 W, 2 min95>99
62-Furyl2-Furyl200 W, 2 min94>99
7PhNHPh100 W, 2 min96>98

Data adapted from Brain, C. T., et al., Tetrahedron Letters, 1999.[1]

Reaction Mechanism

The cyclodehydration is proposed to proceed through the activation of a carbonyl oxygen of the 1,2-diacylhydrazine by the electrophilic sulfur atom of the Burgess reagent. This is followed by an intramolecular nucleophilic attack from the other carbonyl oxygen (likely via its enol tautomer) to form the five-membered ring. Subsequent elimination of byproducts yields the aromatic this compound.

Diacylhydrazine 1,2-Diacylhydrazine (Enol Tautomer) Intermediate Activated Intermediate Diacylhydrazine->Intermediate 1. Activation Burgess Burgess Reagent Burgess->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized 2. Intramolecular   Cyclization Product This compound Cyclized->Product 3. Elimination Byproducts Byproducts Cyclized->Byproducts

Caption: Proposed mechanism for the Burgess reagent-mediated cyclodehydration.

Conclusion The Burgess reagent is a highly effective and mild reagent for the synthesis of 1,3,4-oxadiazoles via the cyclodehydration of 1,2-diacylhydrazines.[4][6] The development of a polymer-supported version combined with microwave-assisted synthesis has transformed this method into a rapid, high-yield, and scalable protocol suitable for modern drug discovery and development programs.[1][5] Its compatibility with diverse functional groups and simplified purification procedures make it a superior choice over traditional, harsher dehydration methods.

References

Application Notes: 1,3,4-Oxadiazole in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3] The rigid, planar structure of the this compound ring makes it an excellent pharmacophore that can engage in various non-covalent interactions with biological targets. Furthermore, it is metabolically stable and can act as a bioisosteric replacement for ester and amide functionalities, improving the pharmacokinetic profile of drug candidates. This has led to the inclusion of this scaffold in several marketed drugs and numerous compounds in clinical trials, including the anticancer agent Zibotentan.[1]

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins and pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4]

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that are overactive in cancer cells.[4]

    • Kinase Inhibition: Many this compound compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).[1][3][5] By blocking the ATP-binding site of these kinases, they disrupt signaling pathways responsible for cell growth, angiogenesis, and invasion.

    • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are critical for DNA replication and repair, leading to DNA damage and cell death.[4]

    • Histone Deacetylase (HDAC) Inhibition: Certain this compound derivatives have been identified as HDAC inhibitors.[3][4] HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis.[3]

    • Other Enzymes: Other targeted enzymes include telomerase, thymidylate synthase, and thymidine phosphorylase, all of which are vital for the immortalization and proliferation of cancer cells.[4]

  • Tubulin Polymerization Inhibition: Several this compound derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[6][7] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[1] These agents often bind to the colchicine-binding site on β-tubulin.[8]

  • Induction of Apoptosis: A common outcome of the various mechanisms is the induction of programmed cell death, or apoptosis.[9] this compound compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10] This is often confirmed by observing DNA fragmentation, activation of caspases (like caspase-3), and changes in mitochondrial membrane potential.[10][11] For instance, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.

  • NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB is constitutively active in many cancers and promotes cell survival and proliferation. Certain this compound derivatives have been found to inhibit the NF-κB signaling pathway, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[12]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is typically evaluated using the MTT or MTS assay, with results expressed as the half-maximal inhibitory concentration (IC50). The tables below summarize the activity of representative compounds against various human cancer cell lines.

Table 1: IC50 Values (µM) of Kinase Inhibitor Derivatives

Compound IDTargetMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Compound A EGFR0.34 - 2.450.34 - 2.45-[1]
Compound B FAK--< 5-FU[3][13]
Compound C VEGFR-2-Potent in vivo-[3]

Note: "Compound A" refers to 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole. "Compound B" refers to a 3-trifluoromethyl-piperazine derivative. "Compound C" refers to pyrrolotriazine derivatives.

Table 2: IC50 Values (µM) of Tubulin Polymerization Inhibitors

Compound IDMCF-7 (Breast)HCT116 (Colorectal)HepG2 (Liver)HL-60 (Leukemia)Reference
Derivative 5a 7.52-12.019.7[7]
Derivative 8e 7.893.195.43-[14]
Derivative 8f -8.21--[8]

Note: "Derivative 5a" has trimethoxy substituents. "Derivative 8e" and "8f" are novel oxadiazole derivatives from the same study.

Table 3: IC50 Values (µM) of Miscellaneous this compound Derivatives

Compound IDTarget/ClassHT-29 (Colon)SMMC-7721 (Liver)HeLa (Cervical)Reference
Compound 7-9 Diphenylamine deriv.1.3 - 2.0--[1]
CMO NF-κB Inhibitor-Potent-[12]
Compound 41 Disulfide deriv.-PotentStrong Inhibition[3]
Compound 76 TS Inhibitor0.7-18.3[4]

Note: "CMO" is 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole. "Compound 76" is 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole.

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via the cyclization of an N-acylhydrazide (aroylhydrazide).

Materials:

  • Aromatic acid hydrazide (1 eq.)

  • Aromatic carboxylic acid (1 eq.)

  • Phosphorus oxychloride (POCl₃) as a dehydrating agent

  • Appropriate solvent (e.g., toluene, DMF)

  • Sodium bicarbonate solution (saturated)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic acid hydrazide (1 eq.) and the aromatic carboxylic acid (1 eq.) in an excess of phosphorus oxychloride (POCl₃), which acts as both the solvent and dehydrating agent.

  • Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent if used) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Precipitation and Filtration: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

  • Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as ethanol or methanol, to obtain the pure 2,5-disubstituted this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds with the medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.[15]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.[15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the this compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the test compound for 24 or 48 hours. Include an untreated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Visualizations

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization start Design of This compound Derivatives synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify cytotoxicity Cytotoxicity Screening (MTT Assay) purify->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start New Design Cycle

Caption: Workflow for Anticancer Drug Discovery using 1,3,4-Oxadiazoles.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Oxadiazole This compound Derivative Oxadiazole->RTK Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway by a this compound Derivative.

G core This compound Core activity Anticancer Activity (IC50) core->activity Influences r1 R¹ Substituent (e.g., Aryl, Heteroaryl) r1->core:f0 r2 R² Substituent (e.g., Phenyl, Thio-linker) r2->core:f2

Caption: General Structure-Activity Relationship (SAR) for this compound Derivatives.

References

Application Notes and Protocols: 1,3,4-Oxadiazole Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Among these, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.[1][2][3][4] This document provides a detailed overview of their potential as antibacterial agents, including summaries of their efficacy, proposed mechanisms of action, and standardized protocols for their synthesis and evaluation.

Introduction to this compound Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This scaffold is present in several clinically used drugs and is known to confer favorable pharmacokinetic properties.[2] The presence of the this compound moiety can enhance the biological activity of a molecule by modifying its polarity and flexibility, which facilitates interactions with biological targets.[5] These derivatives have demonstrated noteworthy activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][6][7]

Antibacterial Efficacy of this compound Derivatives

The antibacterial activity of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected this compound derivatives against various bacterial strains as reported in the literature.

Table 1: Antibacterial Activity of Fluoroquinolone-1,3,4-Oxadiazole Hybrids

CompoundBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
4a MRSA1-30.25–1Norfloxacin1–2
Vancomycin1–2

Data sourced from a 2021 review by Glomb and Świątek.[1]

Table 2: Antibacterial Activity of Naphthofuran-1,3,4-Oxadiazole Hybrids

CompoundBacterial StrainMIC (mg/mL)Reference DrugMIC (mg/mL)
14a, 14b P. aeruginosa0.2Ciprofloxacin0.2
B. subtilis0.2Ciprofloxacin0.2
S. typhi0.4CiprofloxacinNot specified
E. coli0.4CiprofloxacinNot specified

Data sourced from a 2021 review by Glomb and Świątek.[1]

Table 3: Antibacterial Activity of Acylamino-1,3,4-Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
22a S. aureus1.56LevofloxacinNot specified
22b, 22c B. subtilis0.78LevofloxacinNot specified

Data sourced from a 2021 review by Glomb and Świątek.[1]

Table 4: Antibacterial Activity of this compound Derivatives Against S. aureus

CompoundBacterial StrainMIC (µg/mL)
LMM6 S. aureus1.95 - 7.81
13 S. aureus (MRSA)0.5
OZE-I, OZE-II S. aureus4 - 16
OZE-III S. aureus8 - 32

Data compiled from multiple sources.[6][8][9][10]

Mechanisms of Antibacterial Action

The antibacterial effects of this compound derivatives are attributed to various mechanisms of action, highlighting their potential to overcome existing resistance pathways.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some derivatives, particularly those hybridized with quinolones, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1]

  • Inhibition of Peptide Deformylase: Molecular docking studies suggest that certain this compound derivatives can act as inhibitors of peptide deformylase, an essential bacterial enzyme involved in protein synthesis.[11][12]

  • Disruption of Cell Membrane Integrity: The compound LMM6 has been shown to induce the accumulation of reactive oxygen species (ROS) and increase cell membrane permeability in S. aureus.[8][9]

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: The this compound compound 1771 and its derivatives have been identified as inhibitors of LTA synthesis, a critical component of the cell wall in Gram-positive bacteria.[6]

Mechanism_of_Action cluster_synthesis Synthesis & Replication cluster_membrane Cell Envelope DNA_Gyrase DNA Gyrase/ Topoisomerase IV Peptide_Deformylase Peptide Deformylase Cell_Membrane Cell Membrane Integrity LTA_Synthesis Lipoteichoic Acid (LTA) Synthesis Oxadiazole This compound Derivatives Oxadiazole->DNA_Gyrase Inhibition Oxadiazole->Peptide_Deformylase Inhibition Oxadiazole->Cell_Membrane Disruption Oxadiazole->LTA_Synthesis Inhibition

Caption: Proposed mechanisms of antibacterial action for this compound derivatives.

Structure-Activity Relationship (SAR)

The antibacterial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Substituent Position: The para position on an aryl ring is often preferred for substitution over other positions.[1]

  • Additional Heterocycles: The incorporation of other heterocyclic rings, such as pyridine or quinoline, can enhance the antimicrobial effect.[1]

  • Hydrophobicity: Hydrophobic substituents, particularly halogens, on certain positions of the molecule are generally well-tolerated and can contribute to antibacterial activity.[13][14]

  • Hydrogen Bond Donors: The introduction of hydrogen-bond-donating groups often leads to a decrease in antimicrobial activity.[14]

SAR_Logical_Relationship SAR Structure-Activity Relationship Potency Antibacterial Potency SAR->Potency Substituent Substituent Properties SAR->Substituent Position Position (e.g., para) Substituent->Position Type Type (e.g., Halogen, Heterocycle) Substituent->Type HBond Hydrogen Bond Donors Substituent->HBond Position->Potency Influences Type->Potency Enhances HBond->Potency Decreases Synthesis_Workflow Start Start: Aromatic Acid Hydrazide + Aromatic Aldehyde Hydrazone Step 1: Hydrazone Formation Start->Hydrazone Cyclization Step 2: Cyclization with Dehydrating Agent Hydrazone->Cyclization Purification Step 3: Purification (Recrystallization) Cyclization->Purification Characterization Step 4: Structural Characterization Purification->Characterization End End: Pure this compound Derivative Characterization->End MIC_Workflow Start Start: Synthesized Compound Dilution Prepare Serial Dilutions in 96-well Plate Start->Dilution Inoculation Inoculate Plate with Bacteria Dilution->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Visually Read Results Incubation->Reading End Determine MIC Reading->End

References

Application Notes & Protocols: Development of 1,3,4-Oxadiazole-Based Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. This five-membered heterocyclic ring can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties like lipophilicity and metabolic stability, which are crucial for effective drug design[3].

These application notes provide an overview of the synthesis, antifungal activity, and proposed mechanisms of action for this compound derivatives. Detailed protocols for synthesis and biological evaluation are included to guide researchers in this promising area of antifungal drug discovery.

Synthesis of this compound Derivatives

Several synthetic routes are available for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. The most common strategies involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents[3].

Protocol 1: Synthesis via Oxidative Cyclization of N-Acylaldehyde Hydrazones

This method involves the condensation of benzoyl hydrazines with aromatic aldehydes, followed by an oxidative cyclization step.

Materials:

  • Substituted benzoyl hydrazine

  • Substituted aromatic aldehyde

  • Ethanol (absolute)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Petroleum ether, Dichloromethane, Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve benzoyl hydrazine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 10 mL of absolute ethanol[4].

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC)[4].

    • After cooling, concentrate the solvent under reduced pressure to obtain the N-acylaldehyde hydrazone intermediate. This product is often used directly in the next step without further purification[4].

  • Oxidative Cyclization:

    • To the crude N-acylaldehyde hydrazone, add anhydrous K₂CO₃ (2 mmol) and I₂ (0.1 mmol) dissolved in 3 mL of DMSO[4].

    • Reflux the reaction mixture at 60–70°C for 10–12 hours[4].

    • During the reflux, add 30% H₂O₂ (0.45 mL, 4 mmol) to the reaction solution portion-wise over 3 hours[4].

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic phase is then filtered and concentrated under reduced pressure[4].

    • Purify the final 2,5-disubstituted-1,3,4-oxadiazole compound using silica gel column chromatography[4].

G start Substituted Benzoyl Hydrazine + Aromatic Aldehyde reflux_ethanol Reflux in Ethanol start->reflux_ethanol hydrazone N-Acylaldehyde Hydrazone Intermediate reflux_ethanol->hydrazone cyclization Add K₂CO₃, I₂, DMSO Reflux with H₂O₂ hydrazone->cyclization crude_product Crude this compound cyclization->crude_product purification Column Chromatography crude_product->purification final_product Purified 2,5-Disubstituted This compound purification->final_product

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Antifungal Activity and Data

This compound derivatives have demonstrated a broad spectrum of antifungal activity against various human and plant pathogens[4][5]. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀).

Quantitative Antifungal Activity Data

The following tables summarize the antifungal activity of selected this compound derivatives from recent studies.

Table 1: Antifungal Activity Against Human Pathogens

Compound ID Fungal Strain MIC (µg/mL) Reference Drug MIC (µg/mL) Source
45a, 45b Various Fungi ≤ 0.125 (MIC₈₀) Fluconazole 0.5 - 8 [5]
50a-c Candida strains 0.78 - 3.12 (MIC₅₀) Ketoconazole 0.78 - 1.56 [5]
LMM5, LMM11 C. albicans 32 - - [6][7]
LMM6 C. albicans isolates 8 - 32 - - [8][9]
3g, 3i, 3m C. albicans, C. glabrata 200 - - [10]

| LMM5, LMM11 | Paracoccidioides spp. | 1 - 32 | - | - |[11] |

Table 2: Antifungal Activity Against Maize Pathogens

Compound ID Fungal Strain EC₅₀ (µg/mL) Reference Drug EC₅₀ (µg/mL) Source
4k E. turcicum 50.48 Carbendazim 102.83 [4][12]
5e E. turcicum 47.56 Carbendazim 102.83 [4][12]

| 5k | E. turcicum | 32.25 | Carbendazim | 102.83 |[4][12] |

Mechanism of Action

The antifungal effect of 1,3,4-oxadiazoles is often attributed to the inhibition of key fungal enzymes that are essential for cell viability. Molecular docking and in silico studies have identified several potential targets.

  • Lanosterol 14α-demethylase (CYP51) Inhibition: This is the most commonly proposed mechanism. CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is the primary sterol component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to cell dysfunction and death. Several active this compound derivatives have shown strong binding affinity to the active site of CYP51.

  • Succinate Dehydrogenase (SDH) Inhibition: Some oxadiazole derivatives have been identified as potential inhibitors of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain. Docking studies suggest that these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions[4][12].

  • Thioredoxin Reductase (Trr1) Inhibition: Trr1 is a flavoenzyme crucial for maintaining the redox state of the fungal cell. As this enzyme's isoform is present in fungi but not in mammals, it represents a selective and promising antifungal target[7][11]. Certain this compound compounds, such as LMM5 and LMM11, were identified as potential Trr1 inhibitors[6][7].

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Oxadiazole This compound Compound Oxadiazole->Inhibition Inhibition->CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,3,4-oxadiazoles.

Key Experimental Protocols

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document for determining the MIC of antifungal agents against yeast.[8]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compounds (dissolved in DMSO)

  • Fungal inoculum (e.g., C. albicans), adjusted to 2–3 × 10³ cells/mL

  • Positive control (e.g., Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and control drug in RPMI-1640 medium directly in the 96-well plates. The final concentration of DMSO should not exceed 1%, as higher concentrations may inhibit fungal growth.

  • Inoculum Preparation: Culture the yeast on a suitable agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1–5 × 10⁶ cells/mL. Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration of 2–3 × 10³ cells/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL per well.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours[8].

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader[6].

G start Synthesized This compound Compound prepare_dilutions Prepare Serial Dilutions in Plate start->prepare_dilutions add_inoculum Inoculate Wells prepare_dilutions->add_inoculum prepare_inoculum Prepare Fungal Inoculum (0.5 McFarland) prepare_inoculum->add_inoculum incubate Incubate at 35°C (24-48h) add_inoculum->incubate read_results Visual or Spectrophotometric Reading incubate->read_results determine_mic Determine MIC read_results->determine_mic end Antifungal Efficacy Data determine_mic->end

Caption: Workflow for antifungal susceptibility (MIC) testing.

Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)

It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their therapeutic index.

Materials:

  • Human cell lines (e.g., HUVEC, Vero, or Huh7)[6][10]

  • 96-well cell culture plates

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at a density of approximately 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Incubation: Incubate the plates for another 24 to 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined as the compound concentration required to reduce cell viability by 50%[13].

References

Application Notes and Protocols: The Role of 1,3,4-Oxadiazole in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] This scaffold is considered a bioisostere of amide and ester groups, and its incorporation into molecular structures can enhance biological activity and improve pharmacokinetic profiles.[3][4] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[5][6][7] Their role in the development of novel anti-inflammatory agents is particularly noteworthy, as they offer a versatile framework for designing compounds with potent efficacy and potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]

The anti-inflammatory action of this compound derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][10] By modulating these pathways, these compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This document provides an overview of the mechanisms, quantitative data on their activity, and detailed experimental protocols for evaluating this compound-based compounds as potential anti-inflammatory drugs.

Mechanism of Action

The primary anti-inflammatory mechanisms of this compound derivatives involve the inhibition of enzymes in the arachidonic acid cascade and the suppression of pro-inflammatory cytokine production.

1. Inhibition of Cyclooxygenase (COX) Enzymes: Many this compound derivatives function as potent inhibitors of COX enzymes (COX-1 and COX-2).[9] The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[9] Several studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6][11] The planar, aromatic nature of the this compound ring helps it bind effectively to the active site of COX-2 enzymes.[3][12]

2. Inhibition of 5-Lipoxygenase (5-LOX): Some this compound derivatives exhibit a dual mechanism of action by inhibiting both COX and 5-LOX enzymes.[1][10] The 5-LOX pathway is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition is considered a promising strategy to develop anti-inflammatory agents with a broader spectrum of activity and potentially reduced side effects compared to selective COX inhibitors.[13]

3. Modulation of Pro-inflammatory Cytokines: Beyond enzymatic inhibition, certain this compound compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[11] This indicates that their anti-inflammatory effects may also be mediated through the modulation of key signaling pathways that regulate immune responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Oxadiazole This compound Derivatives Oxadiazole->COX1 Oxadiazole->COX2 Oxadiazole->LOX

Caption: Inhibition of Arachidonic Acid Pathway.

Application Notes

Quantitative Summary of Anti-inflammatory Activity

The anti-inflammatory potential of various this compound derivatives has been quantified through in vitro enzymatic assays and in vivo animal models. The data below summarizes the activity of representative compounds.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of this compound Derivatives.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
Series 8 (8a-g) 7.5 – 13.5 0.04 – 0.14 60.71 – 337.5 [11]
Compound 46a >100 0.081 >1234 [6]
Compound 46e >100 0.04 >2500 [6]
Compound 11c 10.2 0.09 113.33 [11]
Celecoxib (Ref.) 14.7 0.045 326.67 [11]

| Diclofenac (Ref.) | 3.8 | 0.84 | 4.52 |[11] |

Table 2: In Vitro Cytokine Inhibition by this compound Derivatives in LPS-Stimulated RAW 264.7 Cells.

Compound TNF-α IC₅₀ (µM) IL-6 IC₅₀ (µM) Reference
Series 8 & 11 - 0.96 – 11.14 [11]
Compound 11c 11.11 11.14 [11]
Celecoxib (Ref.) - 13.04 [11]

| Diclofenac (Ref.) | - | 22.97 |[11] |

Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives using Carrageenan-Induced Paw Edema Model.

Compound Dose (mg/kg) Paw Edema Inhibition (%) Time (h) Reference
Compound 10 - 88.33 2 [14]
Compound 3 - 66.66 2 [14]
Compound 5 - 55.55 2 [14]
Compound Ox-6f 10 79.83 12 [12]
Compound 52 - 89.29 8 [6]
Indomethacin (Ref.) 20 64.3 - [2]
Ibuprofen (Ref.) 10 84.71 12 [12]

| Flurbiprofen (Ref.) | - | 90.01 | 2 |[14] |

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of novel anti-inflammatory compounds. The following protocols outline key experiments for screening this compound derivatives.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A Synthesis of This compound Derivatives B In Vitro Screening A->B C In Vivo Evaluation B->C Active Compounds D Lead Compound Identification C->D Efficacy & Safety Profile E Preclinical Development D->E B1 COX-1/COX-2 Inhibition Assay B2 5-LOX Inhibition Assay B3 Cytokine Assay (TNF-α, IL-6) B4 Protein Denaturation Assay C1 Carrageenan-Induced Paw Edema C2 Analgesic Activity (Writhing Test) C3 Ulcerogenic Potential

Caption: Drug Discovery Workflow for Anti-inflammatory Agents.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC₅₀).

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric COX inhibitor screening assay kit.

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Reference drugs (e.g., Celecoxib, Diclofenac).

    • 96-well microplate and reader.

  • Methodology:

    • Prepare a series of dilutions of the test compounds and reference drugs in the assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

    • Add the diluted test compounds or reference drugs to the appropriate wells. Add DMSO as a vehicle control.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate for a further 5-10 minutes at room temperature.

    • Stop the reaction and measure the absorbance using a plate reader at the wavelength specified by the kit manufacturer (e.g., 590 nm).

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14]

  • Animals:

    • Wistar rats or Swiss albino mice (e.g., 150-200 g).

    • Animals should be fasted overnight before the experiment with free access to water.

  • Materials:

    • Test compounds (this compound derivatives).

    • Reference drug (e.g., Indomethacin, Ibuprofen).

    • 1% (w/v) carrageenan solution in sterile saline.

    • Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Plethysmometer for measuring paw volume.

  • Methodology:

    • Divide the animals into groups (n=6): Control (vehicle), Reference drug, and Test compound groups (at various doses).

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 12 hours).[12][14]

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

      • Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Protocol 3: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This assay assesses the ability of compounds to inhibit the production of TNF-α and IL-6.[11]

  • Cell Line:

    • RAW 264.7 murine macrophage cell line.

  • Materials:

    • Test compounds dissolved in DMSO.

    • Lipopolysaccharide (LPS).

    • DMEM culture medium supplemented with 10% FBS.

    • ELISA kits for mouse TNF-α and IL-6.

    • 96-well cell culture plates.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 20-24 hours to induce cytokine production. Include a non-stimulated control group.

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of each cytokine.

Protocol 4: In Vitro Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, a well-documented cause of inflammation.[15]

  • Materials:

    • Test compounds dissolved in DMSO.

    • Reference drug (e.g., Diclofenac sodium).

    • Fresh hen's egg albumin or Bovine Serum Albumin (BSA).

    • Phosphate buffered saline (PBS), pH 6.4.

    • Spectrophotometer or ELISA plate reader.

  • Methodology:

    • Prepare the reaction mixture containing 0.2 mL of egg albumin (or BSA), 2.8 mL of PBS, and 2 mL of the test compound at various concentrations (e.g., 10-100 µg/mL).

    • A control solution consists of albumin and distilled water instead of the test compound.

    • Incubate the solutions at 37 ± 2°C for 15 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula:

      • % Inhibition = [1 - (Absorbance of Test) / (Absorbance of Control)] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Conclusion

The this compound scaffold represents a highly promising and versatile core for the development of new anti-inflammatory agents.[8][16] Its derivatives have demonstrated potent inhibitory effects on key inflammatory targets, including COX-1, COX-2, and 5-LOX, as well as the ability to suppress pro-inflammatory cytokine production.[1][11] The modular nature of the this compound ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a standardized framework for researchers and drug development professionals to effectively screen and characterize novel this compound derivatives, facilitating the identification of lead candidates with superior efficacy and improved safety profiles for the treatment of inflammatory diseases.

References

Application Notes and Protocols for Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1,3,4-oxadiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecular docking is a crucial computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This methodology is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships to guide the design of more potent and selective drug candidates.

Experimental Protocols

A generalized workflow for performing molecular docking of this compound derivatives is outlined below. This protocol is a synthesis of methodologies reported in various studies and can be adapted based on the specific software and target protein.

Preparation of the Receptor Protein
  • Protein Selection and Retrieval:

    • Identify the target protein of interest based on the therapeutic area. For this compound derivatives, common targets include Focal Adhesion Kinase (FAK) for anticancer activity, Epidermal Growth Factor Receptor (EGFR), tubulin, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][4][5]

    • Download the 3D crystallographic structure of the target protein from a public repository like the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Pre-processing:

    • Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's structural integrity or ligand binding.

    • Add polar hydrogen atoms to the protein structure, as they are often omitted in crystal structures but are crucial for accurate force field calculations.

    • Assign partial charges to each atom of the protein using a standard force field (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

Preparation of the this compound Ligands
  • Ligand Structure Generation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures into 3D structures.

  • Ligand Optimization and Energy Minimization:

    • Perform energy minimization of the 3D ligand structures using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

    • Assign Gasteiger partial charges to the ligand atoms.

    • Save the prepared ligands in a suitable format (e.g., PDBQT).

Molecular Docking Simulation
  • Grid Box Generation:

    • Define the active site of the target protein. This can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review.

    • Generate a grid box that encompasses the entire binding pocket. The grid box defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand.

  • Docking Execution:

    • Utilize a molecular docking program such as AutoDock, Schrödinger, or Molegro Virtual Docker to perform the docking calculations.[6][7]

    • The software will systematically explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

Analysis of Docking Results
  • Binding Affinity and Pose Selection:

    • The docking results are typically ranked based on the predicted binding energy (or docking score), with more negative values indicating a more favorable interaction.

    • Select the lowest energy conformation for further analysis.

  • Visualization and Interaction Analysis:

    • Visualize the predicted binding mode of the this compound derivative within the active site of the protein using molecular visualization software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying key interacting amino acid residues is crucial for understanding the binding mechanism.

Data Presentation

The following table summarizes quantitative data from various molecular docking studies of this compound derivatives against different biological targets.

This compound DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 4 (with benzotriazole moiety)Focal Adhesion Kinase (FAK)Not SpecifiedNot SpecifiedNot Specified[1]
Compound 7EGFR5GTY-12.9Not Specified[8]
Compound 7HER27JXH-13.6Not Specified[8]
Compound 11EGFR5GTYNot SpecifiedNot Specified[8]
Compound 11HER27JXHNot SpecifiedNot Specified[8]
Compound IIeEGFR Tyrosine Kinase1M17-7.89Gln767, Met769, Thr766[2]
Compound 8eTubulinNot SpecifiedNot SpecifiedNot Specified[4]
Compound 8fTubulinNot SpecifiedNot SpecifiedNot Specified[4]
Compound 12Thymidylate SynthaseNot SpecifiedNot SpecifiedNot Specified[9]
Compound 13Thymidylate SynthaseNot SpecifiedNot SpecifiedNot Specified[9]
Compound 7jVEGFR 2Not Specified-48.89 kJ/molNot Specified[5]
Compound GCOX-26BL4Not SpecifiedARG120, TYR355[6]
Compound 5aCyclin-Dependent Kinase 2 (CDK-2)2R3J-10.654Not Specified[10]
Compound 5dCyclin-Dependent Kinase 2 (CDK-2)2R3J-10.169Not Specified[10]

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow General Workflow for Molecular Docking Studies cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB Select & Download Protein Structure (PDB) PDB_Prep Protein Pre-processing (Add H, Assign Charges) PDB->PDB_Prep Ligand Design & Prepare This compound Ligands Ligand_Prep Ligand Optimization (Energy Minimization) Ligand->Ligand_Prep Grid Define Binding Site & Generate Grid Box PDB_Prep->Grid Ligand_Prep->Grid Dock Execute Docking (e.g., AutoDock) Grid->Dock Analyze Analyze Docking Poses & Binding Energies Dock->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize SAR Structure-Activity Relationship (SAR) Studies Visualize->SAR

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Oxadiazole This compound Derivative Oxadiazole->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

References

Application Notes and Protocols for the Purification of Synthesized 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and detailed experimental procedures.

Introduction to this compound Purification

The synthesis of 1,3,4-oxadiazoles, commonly achieved through methods like the cyclodehydration of diacylhydrazines or the oxidation of acylhydrazones, often yields crude products containing unreacted starting materials, intermediates, and side-products.[1][2] Effective purification is crucial to isolate the desired this compound with high purity for subsequent biological evaluation or material application. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities.

Common Impurities in this compound Synthesis

Understanding the potential impurities is key to developing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as carboxylic acids, acid hydrazides, or aldehydes.

  • Intermediates: For instance, N,N'-diacylhydrazines in cyclodehydration reactions.[3]

  • Dehydrating Agent Residues: Byproducts from reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.

Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of the reaction and identifying the presence of impurities in the crude product.[1]

Purification Protocols

Two primary methods for the purification of 1,3,4-oxadiazoles are recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.

General Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, and mixtures like dimethylformamide (DMF)/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the selected hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Example Protocols:

  • Recrystallization from Ethanol: A common and effective method for a wide range of 2,5-disubstituted-1,3,4-oxadiazoles. The crude product is dissolved in hot ethanol and allowed to cool, yielding purified crystals.[4]

  • Recrystallization from Methanol: Similar to ethanol, methanol is frequently used. In one procedure, the crude product was crystallized from methanol to yield pure 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one.[1]

  • Recrystallization from DMF/Water: For less soluble compounds, a mixture of DMF and water can be effective. The crude product is dissolved in a minimal amount of hot DMF, and water is added dropwise until turbidity persists. The solution is then heated until clear and allowed to cool for crystallization.

Quantitative Data for Recrystallization:

Compound ClassSynthesis MethodPurification SolventYield (%)Purity (%)Reference
2,5-disubstituted-1,3,4-oxadiazolesCyclodehydration (POCl₃)Ethanol85>98 (by ¹H NMR)[4]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesOxidative Cyclization (NaHSO₃)Ethanol81-8999.129 (by HPLC)[5]
2,5-dialkyl-1,3,4-oxadiazolesHydrolysisMethanol54-68Not Specified[6]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude this compound Dissolve Dissolve Crude->Dissolve Solvent Minimum Hot Solvent Solvent->Dissolve HotFiltration Hot Filtration Dissolve->HotFiltration if insoluble impurities Cooling Slow Cooling Dissolve->Cooling HotFiltration->Cooling IceBath Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Dry Under Vacuum Washing->Drying Pure Pure Crystals Drying->Pure

Caption: Workflow for the purification of 1,3,4-oxadiazoles by recrystallization.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

General Procedure:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of 1,3,4-oxadiazoles.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC analysis to achieve good separation (typically aiming for an Rf value of 0.2-0.4 for the desired compound).

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Example Protocols:

  • Ethyl Acetate/Hexane System: A widely used mobile phase for a broad range of 1,3,4-oxadiazoles. For example, a gradient of 10% to 30% ethyl acetate in hexane was used to purify a haouamine B intermediate.[1]

  • Methanol/Dichloromethane System: This system is suitable for more polar this compound derivatives.

Quantitative Data for Column Chromatography:

Compound ClassStationary PhaseMobile PhaseYield (%)Purity (%)Reference
2,5-disubstituted-1,3,4-oxadiazolesSilica GelEthyl Acetate/Hexane64-87Not Specified
2,5-dialkyl-1,3,4-oxadiazolesSilica GelEthyl Acetate91Not Specified[6]
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenolSilica Gel0-40% Ethyl Acetate in HeptaneNot SpecifiedNot Specified

Column Chromatography Workflow Diagram

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack Column with Silica Gel Slurry LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of 1,3,4-oxadiazoles by column chromatography.

Purity Assessment

The purity of the synthesized 1,3,4-oxadiazoles should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reversed-phase C18 column is often used with a mobile phase such as acetonitrile, methanol, and water with a suitable buffer.[7][8][9]

  • Spectroscopic Methods:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): Confirms the structure of the desired compound and can indicate the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized this compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.

Purity Analysis Logical Diagram

Purity_Analysis cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative & Structural Analysis PurifiedProduct Purified This compound HPLC HPLC PurifiedProduct->HPLC NMR ¹H & ¹³C NMR PurifiedProduct->NMR MS Mass Spectrometry PurifiedProduct->MS IR IR Spectroscopy PurifiedProduct->IR FinalPurity Final Purity Assessment HPLC->FinalPurity NMR->FinalPurity MS->FinalPurity IR->FinalPurity

Caption: Logical flow for the purity assessment of synthesized 1,3,4-oxadiazoles.

Conclusion

The successful purification of synthesized 1,3,4-oxadiazoles is a critical step in their development for various applications. The choice between recrystallization and column chromatography, or a combination of both, will depend on the specific characteristics of the target molecule and its impurities. Careful execution of these protocols, coupled with rigorous purity assessment, will ensure the high quality of the final compounds for their intended use in research and development.

References

Application Notes & Protocols for the Spectroscopic Characterization of Novel 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that is a prominent structural motif in medicinal chemistry. Compounds containing this scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As such, they are of significant interest in drug discovery and development. The unambiguous structural confirmation and purity assessment of newly synthesized this compound derivatives are critical. This document provides detailed application notes and standardized protocols for the comprehensive spectroscopic characterization of these novel compounds using UV-Visible, FT-IR, NMR, and Mass Spectrometry techniques.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound derivatives, this technique provides information about the extent of conjugation between the oxadiazole ring and its substituents. The position of the maximum absorbance (λmax) can be influenced by the electronic nature of the substituents and the solvent used.[3][4] Typically, these compounds exhibit strong absorption bands in the UV region.

Data Presentation: The following table summarizes typical UV-Vis absorption data for substituted this compound compounds.

Compound TypeTypical λmax (nm)SolventReference
Phenyl-substituted this compound263DMSO, MeOH, CHCl₃[5][6]
Imidazo[1,5-a]pyridine-oxadiazole~290Dichloromethane[3]
Azo-linked this compound350-450Various[7]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., Methanol, Ethanol, Dichloromethane).

  • Sample Preparation: Prepare a dilute stock solution of the this compound compound (e.g., 1 mg/mL). From this, prepare a final solution with a concentration that gives an absorbance reading between 0.2 and 1.0 (typically 1-10 µg/mL).

  • Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.[5]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

  • Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample holder.

  • Data Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-600 nm).

  • Analysis: Record the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound derivatives, FT-IR is crucial for confirming the formation of the heterocyclic ring and identifying key substituent bonds. The presence of characteristic C=N, C-O-C, and N-N stretching vibrations, along with the absence of precursor functional groups (e.g., amide C=O or hydrazide N-H), confirms successful cyclization.[1]

Data Presentation: Key FT-IR absorption bands for 2,5-disubstituted 1,3,4-oxadiazoles are summarized below.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityReference
C=N (Oxadiazole Ring)Stretching1610 - 1640Medium-Strong
C-O-C (Oxadiazole Ring)Asymmetric Stretching1160 - 1250Strong
N-N (Oxadiazole Ring)Stretching1020 - 1070Medium
=C-H (Aromatic)Stretching3000 - 3100Medium[4]
C=C (Aromatic)Stretching1450 - 1600Medium[4]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dried this compound compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify and label the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and electronic environment of carbon atoms. For 1,3,4-oxadiazoles, NMR is essential for confirming the precise arrangement of substituents on the ring and verifying the overall structure.[5]

Data Presentation: Typical chemical shift (δ) ranges for this compound derivatives are presented below.

Table 3.1: Typical ¹H NMR Chemical Shifts (ppm)

Proton Type Chemical Shift (δ, ppm) Solvent Reference
Aromatic Protons (Ar-H) 6.8 - 8.3 DMSO-d₆ / CDCl₃ [8]
Aliphatic -CH₃ 2.0 - 2.4 DMSO-d₆ [8]
Aliphatic -OCH₂- 4.6 - 5.5 DMSO-d₆ [8]

| Aliphatic -SCH₂- | 4.1 - 4.5 | DMSO-d₆ |[8] |

Table 3.2: Typical ¹³C NMR Chemical Shifts (ppm)

Carbon Type Chemical Shift (δ, ppm) Solvent Reference
C2/C5 of Oxadiazole Ring 161 - 168 DMSO-d₆ / CDCl₃ [7][9]
Aromatic Carbons 110 - 150 DMSO-d₆ [9]
Aliphatic -CH₃ 21 - 25 DMSO-d₆ [8]
Aliphatic -OCH₂- 60 - 68 DMSO-d₆ [8]

| Aliphatic -SCH₂- | 29 - 38 | DMSO-d₆ |[8] |

Experimental Protocol: NMR Analysis

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃).[5]

  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0 ppm) if not already present in the solvent.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity and high resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns (coupling constants). Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[8] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the molecule. The molecular ion peak [M]⁺ is a key piece of data for confirming the identity of the synthesized compound.[1]

Data Presentation: The table below outlines the expected mass spectral data.

Ion TypeDescriptionImportanceReference
Molecular Ion [M]⁺ or [M+H]⁺The intact molecule with one electron removed or one proton added.Confirms the molecular weight of the compound.[1][8]
Fragment IonsSmaller ions resulting from the breakdown of the molecular ion.Provides clues about the structure and functional groups.[10]
Isotope PeaksPeaks corresponding to molecules containing heavier isotopes (e.g., ¹³C).Helps in confirming the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile (HPLC grade).[5]

  • Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation.[5] Electrospray Ionization (ESI) is a softer technique often used for HRMS, which typically shows the protonated molecule [M+H]⁺.

  • Instrumentation: Introduce the sample into the mass spectrometer. For solutions, this is often done via direct infusion or by coupling the spectrometer to a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Analysis: Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of the target this compound. For HRMS data, compare the measured exact mass to the calculated mass for the proposed molecular formula (typically within a 5 ppm error). Analyze the major fragment ions to support the proposed structure.

Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of this compound compounds.

experimental_workflow cluster_analysis Spectroscopic Analysis start Novel this compound (Synthesized Product) purification Purification (Recrystallization / Chromatography) start->purification sample_prep Sample Preparation (Weighing & Dissolving) purification->sample_prep uv_vis UV-Vis sample_prep->uv_vis Conjugation ftir FT-IR sample_prep->ftir Functional Groups nmr NMR (¹H & ¹³C) sample_prep->nmr C-H Framework ms MS / HRMS sample_prep->ms Molecular Weight data_analysis Data Interpretation & Structure Elucidation uv_vis->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis final_report Final Characterization Report data_analysis->final_report

Caption: Experimental workflow for spectroscopic characterization.

logical_relationship structure Confirmed Structure of Novel this compound ms Mass Spectrometry Provides: Molecular Formula (from HRMS) ms->structure Confirms Mass ftir FT-IR Provides: Key Functional Groups (e.g., C=N, C-O-C) ftir->structure Confirms Ring nmr1h ¹H NMR Provides: Proton Environment & Connectivity nmr1h->structure Confirms H Positions nmr13c ¹³C NMR Provides: Carbon Skeleton nmr13c->structure Confirms C Framework uvvis UV-Vis Provides: Electronic System (Conjugation) uvvis->structure Supports Conjugation

Caption: Complementary nature of spectroscopic techniques.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B (Target Enzyme) kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Proliferation, Inflammation) tf->response oxadiazole Novel this compound (Inhibitor) oxadiazole->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by a this compound.

References

Application Notes and Protocols for 1,3,4-Oxadiazoles in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diverse applications of 1,3,4-oxadiazole derivatives in materials science, with a focus on their use in organic light-emitting diodes (OLEDs), as corrosion inhibitors, in high-performance polymers, and as fluorescent sensors. Detailed experimental protocols for the synthesis and evaluation of these materials are provided, along with quantitative performance data and graphical representations of key processes.

Organic Light-Emitting Diodes (OLEDs)

The this compound moiety is a well-established building block for materials used in OLEDs due to its inherent electron-deficient nature, which facilitates efficient electron transport and injection.[1][2] These compounds exhibit high thermal stability and strong fluorescence, making them suitable for use as both electron transport materials and emissive materials in OLED devices.[2]

Application: Thermally Activated Delayed Fluorescence (TADF) Emitters

A series of this compound-based derivatives have been developed as highly efficient deep-blue thermally activated delayed fluorescence (TADF) emitters. By modifying the substituents on the this compound core, the emission color can be tuned from sky-blue to blue.[3] The twisted conformation between the carbazole donor and oxadiazole acceptor units in these molecules leads to a small singlet-triplet energy gap (ΔEST), which allows for efficient reverse intersystem crossing (RISC) and results in high photoluminescence quantum yields (ΦPL).[3]

Quantitative Data: Performance of this compound Based TADF Emitters in OLEDs
EmitterEmission ColorCIE Coordinates (x, y)ΦPL (%)ΔEST (eV)EQEmax (%)
i-2CzdOXDMeBlue(0.17, 0.17)350.2811.8
i-2CzdOXD4CF3PhSky-blue(0.18, 0.28)700.2212.3

Data sourced from The Journal of Physical Chemistry C, 2019.[3]

Experimental Protocol: Synthesis of a this compound Based TADF Emitter

This protocol describes the synthesis of a representative 2,5-diaryl-1,3,4-oxadiazole.

Synthesis of 2,5-diaryl-1,3,4-oxadiazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aroyl Hydrazide C Reflux in POCl3 A->C B Aromatic Carboxylic Acid B->C D Pour into ice water C->D Cyclodehydration E Filter precipitate D->E F Wash with NaHCO3 solution E->F G Recrystallize from ethanol F->G H 2,5-Diaryl-1,3,4-oxadiazole G->H

Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.

Materials:

  • Aroyl hydrazide (1 mmol)

  • Aromatic carboxylic acid (1 mmol)

  • Phosphorus oxychloride (POCl3) (10 mL)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aroyl hydrazide (1 mmol) and the aromatic carboxylic acid (1 mmol) is taken in a round-bottom flask.

  • Phosphorus oxychloride (10 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with a 5% sodium bicarbonate solution and then with water until the washings are neutral.

  • The solid is dried and then recrystallized from ethanol to afford the pure 2,5-diaryl-1,3,4-oxadiazole.[4]

Experimental Protocol: Fabrication and Characterization of an OLED Device

G cluster_layers OLED Device Structure cluster_fab Fabrication Process Al Cathode (Al) LiF Electron Injection Layer (LiF) LiF->Al ETL Electron Transport Layer (e.g., TPBi) ETL->LiF EML Emissive Layer (Host:Emitter) EML->ETL HTL Hole Transport Layer (e.g., TAPC) HTL->EML HIL Hole Injection Layer (e.g., HATCN) HIL->HTL ITO Anode (ITO on glass) ITO->HIL Cleaning Substrate Cleaning Deposition Vacuum Thermal Evaporation Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation

Caption: Layered structure and fabrication workflow of a typical OLED device.

Device Structure: ITO / HATCN (20 nm) / TAPC (40 nm) / TCTA (5 nm) / mCP (5 nm) / EML (20 nm, TADF emitter doped in host) / TPBi (35 nm) / LiF (1.5 nm) / Al (100 nm).

Fabrication Procedure:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-ozone for 15 minutes.

  • All organic layers, LiF, and the Al cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10-6 Torr).

  • The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal monitor.

  • The fabricated devices are encapsulated under a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a programmable sourcemeter and a photometer.

  • The electroluminescence (EL) spectra are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Corrosion Inhibitors

This compound derivatives have emerged as a promising class of corrosion inhibitors for metals, particularly for mild steel in acidic environments.[5][6] Their effectiveness is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which facilitate the adsorption of the inhibitor molecules onto the metal surface.[2][7] This forms a protective film that isolates the metal from the corrosive medium.[6]

Application: Corrosion Inhibition of Mild Steel in Acidic Media

Numerous studies have demonstrated the high inhibition efficiency of 2,5-disubstituted-1,3,4-oxadiazoles for the corrosion of mild steel in hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.[5][6] The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the substituents on the oxadiazole ring.[2][7]

Quantitative Data: Corrosion Inhibition Efficiency of this compound Derivatives
InhibitorMediumConcentration (ppm)Temperature (K)Inhibition Efficiency (%)
POX1 N HCl50030397.83
4-PMOX1 N HCl50030398.00
MTPO1 N HCl50029899.05
PMO1.0 M HCl0.005 M30395

POX: 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole; 4-PMOX: 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole; MTPO: 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole; PMO: 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole. Data sourced from Environmental Research, 2023[2], Environmental Science and Pollution Research, 2024[7], and Tribologia, 2021[8].

Experimental Protocol: Synthesis of a this compound-Based Corrosion Inhibitor

This protocol outlines the synthesis of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX).[2]

Materials:

  • Nicotinic acid hydrazide (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

  • Chloramine-T (1.2 mmol)

Procedure:

  • A mixture of nicotinic acid hydrazide (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 4-5 hours.

  • The reaction mixture is cooled, and the precipitated solid (hydrazone intermediate) is filtered, washed with cold ethanol, and dried.

  • The dried hydrazone (1 mmol) and Chloramine-T (1.2 mmol) are refluxed in ethanol (25 mL) for 6-8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is washed with water and then recrystallized from ethanol to yield pure POX.

Experimental Protocol: Evaluation of Corrosion Inhibition

G cluster_prep Preparation cluster_methods Evaluation Methods cluster_analysis Data Analysis A Prepare mild steel coupons D Weight Loss Measurement A->D E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy (EIS) A->F B Prepare corrosive medium (e.g., 1 N HCl) B->D B->E B->F C Prepare inhibitor solutions of varying concentrations C->D C->E C->F G Calculate Inhibition Efficiency D->G H Determine Adsorption Isotherm D->H E->G I Analyze Polarization Curves E->I F->G J Analyze Nyquist and Bode Plots F->J

Caption: Workflow for the evaluation of corrosion inhibition performance.

Weight Loss Method:

  • Pre-weighed mild steel coupons are immersed in the corrosive solution with and without different concentrations of the inhibitor for a specified period.

  • After immersion, the coupons are removed, cleaned, dried, and re-weighed.

  • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W0 - Wi) / W0] x 100, where W0 and Wi are the weight loss in the absence and presence of the inhibitor, respectively.[2]

Electrochemical Measurements:

  • A three-electrode cell setup is used, with a mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached.

  • Potentiodynamic Polarization: The electrode potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate. Corrosion current densities (icorr) are determined by Tafel extrapolation. IE% = [(icorr,0 - icorr,i) / icorr,0] x 100, where icorr,0 and icorr,i are the corrosion current densities without and with the inhibitor.[2]

  • Electrochemical Impedance Spectroscopy (EIS): An AC voltage with a small amplitude is applied over a range of frequencies. The charge transfer resistance (Rct) is determined from the Nyquist plot. IE% = [(Rct,i - Rct,0) / Rct,i] x 100, where Rct,0 and Rct,i are the charge transfer resistances without and with the inhibitor.[2]

High-Performance Polymers

Polymers containing this compound rings in their backbone are a class of high-performance materials known for their exceptional thermal and oxidative stability, high mechanical strength, and good hydrolytic stability.[9][10] These properties make them attractive for applications in aerospace, microelectronics, and as advanced composites.[9][11] The incorporation of flexible ether linkages can improve the solubility and processability of these otherwise rigid polymers.[11]

Application: Thermally Stable Aromatic Poly(this compound-ether)s

Aromatic poly(this compound-ether)s exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating their suitability for high-temperature applications.[6][11]

Quantitative Data: Thermal and Mechanical Properties of Poly(this compound)s
Polymer TypeTg (°C)10% Weight Loss Temp. (°C)Tensile Strength (MPa)Elastic Modulus (GPa)
Poly(this compound-amide-ester)215–260> 36540–912.22–3.98
Poly(arylene ether this compound)188–232> 440 (in air)--
Benzimidazole modified poly(this compound-ether)-> 410 (onset > 610)--

Data sourced from High Performance Polymers, 2005[12], Polymer, 1994[6], and International Journal of Polymer Science, 2013[11].

Experimental Protocol: Synthesis of a Poly(this compound-ether)

This protocol describes the synthesis of a poly(this compound-ether) via nucleophilic displacement polycondensation.[11]

Materials:

  • 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole (BFPOx)

  • 4,4′-bis(4-hydroxyphenyl) valeric acid (BHPA)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add BHPA, DMAc, and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After cooling, add BFPOx and K2CO3 to the flask.

  • Raise the temperature to 160-170 °C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Cool the viscous solution and pour it into a large volume of methanol with vigorous stirring.

  • The fibrous polymer precipitate is collected by filtration, washed thoroughly with water and methanol, and dried in a vacuum oven at 80 °C.

Fluorescent Sensors

The inherent fluorescence of the this compound core, combined with its ability to coordinate with metal ions through its nitrogen and oxygen atoms, makes it an excellent platform for the development of fluorescent chemosensors.[13][14][15] These sensors can exhibit high selectivity and sensitivity for specific metal ions, often with a visually detectable "turn-on" or "turn-off" fluorescence response.[14][15]

Application: Selective "OFF-ON" Fluorescent Sensor for Zn(II)

A polyazamacrocycle containing a 2,5-diphenyl[2][16][17]oxadiazole (PPD) moiety has been shown to act as a selective "OFF-ON" fluorescent sensor for Zn(II) ions at physiological pH.[13][18] In the absence of Zn(II), the fluorescence is quenched. Upon binding of Zn(II), a significant enhancement of fluorescence is observed due to the chelation-enhanced fluorescence (CHEF) effect, which restricts the photoinduced electron transfer (PET) process.[19]

Experimental Protocol: Synthesis of a this compound-Based Fluorescent Sensor

This protocol outlines a general method for synthesizing a this compound derivative that can be functionalized for sensing applications.

Materials:

  • 2,5-Dibromoterephthalic acid

  • Hydrazine hydrate

  • Polyphosphoric acid (PPA)

  • Appropriate amine for functionalization

Procedure:

  • Synthesis of the 2,5-bis(bromomethyl)-1,3,4-oxadiazole core:

    • React 2,5-dibromoterephthalic acid with hydrazine hydrate to form the corresponding dihydrazide.

    • Cyclize the dihydrazide in polyphosphoric acid at elevated temperatures to form the this compound ring.

  • Functionalization with the receptor unit:

    • React the 2,5-bis(bromomethyl)-1,3,4-oxadiazole with a suitable polyamine macrocycle in a solvent like acetonitrile with a base such as K2CO3 to yield the final sensor molecule.

Experimental Protocol: Fluorescence Titration for Sensor Evaluation

G cluster_sensor Sensor States Sensor_OFF Sensor (Low Fluorescence) 'OFF' State Sensor_ON Sensor-Analyte Complex (High Fluorescence) 'ON' State Sensor_OFF->Sensor_ON + Analyte Sensor_ON->Sensor_OFF - Analyte Analyte Analyte (e.g., Zn²⁺)

Caption: Principle of an "OFF-ON" fluorescent sensor.

Procedure:

  • Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMF/water mixture).

  • Prepare stock solutions of various metal perchlorate salts.

  • In a series of cuvettes, place a fixed concentration of the sensor solution.

  • Add increasing concentrations of the metal ion solution to the cuvettes.

  • Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant and detection limit.

  • To test for selectivity, repeat the experiment with other metal ions at a high concentration in the presence of the target analyte.[19]

References

Troubleshooting & Optimization

Technical Support Center: 1,3,4-Oxadiazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of cyclization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors:

  • Inefficient Cyclization/Dehydration: The key ring-closing step is often the most challenging. The choice of cyclizing agent is critical. Harsh reagents like phosphorus oxychloride (POCl₃) may cause degradation of sensitive substrates, while milder reagents may not be potent enough.[1][2]

  • Starting Material Quality: Impurities in the starting acylhydrazide or the precursor carboxylic acids and aldehydes can interfere with the reaction. Ensure starting materials are pure and dry.

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters. Many traditional methods require high temperatures, which can lead to side product formation.[3] Optimization of these conditions is often necessary.

  • Substituent Effects: The electronic nature of the substituents on your aromatic or aliphatic precursors can significantly impact the reaction rate and yield. Electron-donating groups on the hydrazide component, for example, have been shown to increase yields in certain methods.[4]

To improve your yield, consider systematically evaluating different dehydrating/oxidizing agents (see Table 1), optimizing the reaction temperature and time, and ensuring the high purity of your reactants.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation is often linked to the reactivity of the starting materials and intermediates under the chosen reaction conditions. A major competing reaction can be the formation of alternative heterocyclic rings or degradation of the starting material.[5] For instance, when using thiosemicarbazide precursors, regioselective cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles instead of the desired oxadiazoles if conditions are not optimized.

Strategies to minimize side products include:

  • Use of Milder Reagents: Harsh dehydrating agents like POCl₃ can promote unwanted side reactions. Milder alternatives like the Burgess reagent or tosyl chloride can offer greater selectivity.[3][6]

  • Lowering Reaction Temperature: High temperatures can provide the activation energy for undesired reaction pathways. If possible, explore methods that proceed at room temperature or with gentle heating.

  • One-Pot Procedures: Minimizing the number of steps and isolating intermediates can sometimes reduce the formation of side products that may arise during workup and purification.

Q3: The cyclodehydration of my 1,2-diacylhydrazine intermediate is inefficient. What are the best dehydrating agents to use?

A3: The choice of dehydrating agent is one of the most critical factors for a successful cyclodehydration. There is no single "best" agent, as the optimal choice depends on your specific substrate. Commonly used agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride, and triflic anhydride.[1]

However, many modern protocols recommend milder and more efficient reagents. For example:

  • Burgess Reagent: Has been shown to be effective where other reagents like P₂O₅ have failed, often providing good to excellent yields at room temperature.[3][7]

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): In syntheses starting from thiosemicarbazides, TBTU has been shown to be a superior coupling reagent for cyclization compared to carbodiimides like DCC or DIC, providing yields up to 85%.[4]

  • Tosyl Chloride (TsCl): A cost-effective and efficient reagent for the cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles.[6][7]

We recommend screening a few of these agents to find the optimal conditions for your substrate (see Table 1).

Q4: My starting materials are unstable. Are there alternative one-pot procedures to avoid isolating sensitive intermediates?

A4: Yes, several one-pot methods have been developed to circumvent the isolation of potentially unstable 1,2-diacylhydrazine or N-acylhydrazone intermediates. These protocols can improve efficiency and overall yield.

  • HATU and Burgess Reagent Method: A one-pot protocol for synthesizing 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides has been developed. It involves a HATU-mediated coupling followed by dehydration with the Burgess reagent, affording yields of 63-96% at room temperature.[3]

  • Microwave-Assisted Synthesis: Condensing monoaryl hydrazides with acid chlorides in Hexamethylphosphoramide (HMPA) under microwave irradiation provides 2,5-disubstituted-1,3,4-oxadiazoles in good to excellent yields. This method is fast and avoids the need for a separate dehydrating agent.[7][8]

Q5: Purification of my final this compound product is proving difficult. What are the recommended purification techniques?

A5: Purification challenges often arise from side products with similar polarity to the desired oxadiazole. The two most common and effective purification methods are:

  • Column Chromatography: This is a versatile technique for separating complex mixtures. A common eluent system is a gradient of ethyl acetate in heptane or hexane. For example, a gradient of 0–40% ethyl acetate in heptane has been successfully used.[9] Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.[10] The choice of solvent is critical; common solvents include methanol, ethanol, or mixtures involving ethyl acetate and hexane.

Q6: How do electron-donating or electron-withdrawing groups on my starting materials affect the reaction outcome?

A6: The electronic properties of substituents on the aromatic rings of your precursors can have a pronounced effect on reaction rates and yields.

  • Electron-Donating Groups (EDGs): In many cases, EDGs (e.g., -OCH₃, -CH₃) on the benzhydrazide ring can increase the nucleophilicity of the reacting atoms, leading to higher reaction rates and improved yields.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂, -Cl) can decrease the nucleophilicity, potentially slowing down the cyclization step and leading to lower yields.[11]

This relationship can sometimes be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ value) in the Hammett plot indicates that the reaction is accelerated by EWGs, while a negative slope suggests it is favored by EDGs.[11]

Data Presentation: Comparison of Cyclization Reagents

The following tables summarize quantitative data for different cyclization reagents and conditions.

Table 1: Comparison of Coupling Reagents for Cyclodesulfurization of Thiosemicarbazides Reaction conditions: Thiosemicarbazide (1 mmol), coupling reagent (1.5 mmol), and DIEA (1 mmol) in DMF at 50°C.

EntryCoupling ReagentYield (%)Reference
1TBTU85[4]
2DIC85[4]
3CDI63[4]
4DCC50[4]

Table 2: Comparison of Desulfurizing Agents for Thiosemicarbazide Cyclization

EntryDesulfurizing AgentYield (%)NotesReference
1Tosyl ChlorideGoodMilder, cost-effective alternative[6]
2Mercury AcetateLowToxic, undesirable for green chemistry[4]
3Zinc AcetateLowLower yield compared to TBTU[4]
4Copper AcetateLowLower yield compared to TBTU[4]

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration with POCl₃

This protocol is a common, traditional method for synthesizing 1,3,4-oxadiazoles from an acyl hydrazide and a carboxylic acid derivative (in this case, β-benzoyl propionic acid).[1]

  • Reactant Preparation: Dissolve the aryl hydrazide (1 M equivalent) in phosphorus oxychloride (POCl₃, ~5 mL per 1 M of hydrazide) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition: To this stirring solution, add the corresponding carboxylic acid (1 M equivalent) portion-wise. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by TLC monitoring (typically 2-6 hours) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will hydrolyze the excess POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline. The crude product often precipitates. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Collect the precipitated solid by filtration or concentrate the organic extracts under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: One-Pot Synthesis of 1,3,4-Oxadiazoles using TBTU

This protocol describes an efficient synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from a thiosemicarbazide intermediate.[4]

  • Reactant Setup: In a round-bottom flask, add the thiosemicarbazide intermediate (1 mmol), N,N-Diisopropylethylamine (DIEA, 1 mmol), and TBTU (1.5 mmol) to dimethylformamide (DMF, 3 mL).

  • Reaction: Place the flask in a preheated oil bath at 50°C and stir the mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the DMF solvent under reduced pressure (in vacuo).

  • Isolation: To the resulting residue, add water to precipitate the crude product. Isolate the solid by filtration.

  • Purification: Wash the collected solid with methanol to remove impurities. Further purify the product by recrystallization from methanol.

Visualizations: Workflows and Relationships

Troubleshooting_Workflow cluster_reagents Reagent Selection start Low Yield in This compound Synthesis check_purity Verify Purity of Starting Materials start->check_purity reagent Optimize Cyclization Reagent check_purity->reagent [ Purity OK ] purification Review Purification Strategy check_purity->purification [ Purity Low ] conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagent->conditions harsh Harsh (POCl₃, PPA) mild Mild (Burgess, TBTU, TsCl) oxidative Oxidative (I₂, TEMPO) conditions->purification success Improved Yield purification->success [ Issue Resolved ]

Caption: A troubleshooting workflow for addressing low reaction yields.

Reaction_Pathway_Selection cluster_0 Two-Step Pathways cluster_1 Oxidative Pathways cluster_2 One-Pot Pathways start Select Starting Materials acylhydrazide Acyl Hydrazide + Carboxylic Acid start->acylhydrazide aldehyde Acyl Hydrazide + Aldehyde start->aldehyde onepot Carboxylic Acid + Acyl Hydrazide start->onepot diacyl Isolate 1,2-Diacylhydrazine acylhydrazide->diacyl dehydration Cyclodehydration (e.g., POCl₃, Burgess) diacyl->dehydration oxadiazole 2,5-Disubstituted This compound dehydration->oxadiazole hydrazone Isolate N-Acylhydrazone aldehyde->hydrazone oxidation Oxidative Cyclization (e.g., I₂, Br₂) hydrazone->oxidation oxidation->oxadiazole onepot_reaction One-Pot Coupling & Dehydration (HATU/Burgess) onepot->onepot_reaction onepot_reaction->oxadiazole

Caption: Common synthetic pathways to 1,3,4-oxadiazoles.

References

Technical Support Center: Purification of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,3,4-oxadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common purification challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Frequently Asked Questions

Q1: My crude product is a complex mixture with many side products. Where should I start with purification?

A1: A multi-step approach is often necessary.

  • Initial Wash/Extraction: Start by washing the crude reaction mixture with a suitable solvent to remove highly soluble impurities or unreacted starting materials. A typical workup involves pouring the reaction mixture into ice water, which can precipitate the crude product. This can then be neutralized with a base like sodium bicarbonate solution.[1]

  • Recrystallization: If you have a solid product, recrystallization is an effective first-pass purification technique to significantly increase purity.

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is the most common and effective method.[2][3][4]

Q2: What are the most common impurities I should expect?

A2: Common impurities include:

  • Unreacted Starting Materials: Such as acid hydrazides, aldehydes, or diacylhydrazines.

  • Dehydrating/Cyclizing Agents: Residuals from agents like POCl₃, PPA, or SOCl₂ can be present.[1][2] A thorough aqueous workup and neutralization are critical to remove these.

  • Side Products: Depending on the synthesis route, side products from incomplete cyclization or rearrangement can occur. Oxidative cyclization methods may also introduce byproducts from the oxidizing agent.[5][6]

Q3: My this compound seems to be degrading during column chromatography. What can I do?

A3: While 1,3,4-oxadiazoles are generally stable heterocyclic compounds[7], some derivatives can be sensitive, especially to acidic or basic conditions on the stationary phase.

  • Neutralize Silica Gel: Consider using silica gel that has been neutralized. You can prepare this by creating a slurry of the silica gel in your mobile phase and adding a small amount of a base like triethylamine (typically 0.1-1%) before packing the column.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).

  • Speed: Minimize the time the compound spends on the column by using flash chromatography techniques.

Q4: I am having trouble separating my product from a very similar impurity by column chromatography. How can I improve separation?

A4:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. A common starting point for 1,3,4-oxadiazoles is a hexane/ethyl acetate or benzene/ethyl acetate mixture.[2] Try adding a small percentage of a third solvent, like dichloromethane or methanol, to alter the selectivity.

  • Gradient Elution: If an isocratic system fails, a shallow solvent gradient can effectively separate compounds with close Rf values.

  • Alternative Techniques: If column chromatography is insufficient, consider preparative Thin Layer Chromatography (prep-TLC) for small scales or High-Performance Liquid Chromatography (HPLC), including reverse-phase HPLC, for more challenging separations.[4]

Q5: My yield is very low after recrystallization. What went wrong?

A5:

  • Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, you will lose a significant amount of product in the mother liquor. Test a range of solvents on a small scale first. Common solvents for 1,3,4-oxadiazoles include ethanol, benzene/hexane, and DMF/ethanol mixtures.[2][8][9]

  • Cooling Process: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Crashing the product out by cooling too quickly can trap impurities and lead to smaller, harder-to-filter crystals.

  • Concentration: You may have used too much solvent. After dissolving the compound at high temperature, you can try to carefully evaporate some of the solvent to reach the saturation point before cooling.

Data Presentation: Purification Parameters

The following tables summarize common purification conditions cited in the literature for this compound compounds. These should be used as starting points for optimization.

Table 1: Column Chromatography Conditions

Mobile Phase SystemRatio (v/v)Notes
Hexane / Ethyl Acetate9:1For less polar derivatives.[2]
Benzene / Ethyl Acetate3:1A common starting point for many derivatives.[2]
Ethyl Acetate100%Used for more polar compounds.[3]
Heptane / Ethyl AcetateGradient (100:0 to 60:40)A gradient elution can be effective for separating complex mixtures.[4]

Table 2: Recrystallization Solvents

Solvent SystemRatio (v/v)Typical YieldsNotes
EthanolN/AVariableA common choice for many heterocyclic compounds.[3][8][9]
Benzene / HexaneN/A74-92%Good for inducing crystallization of less polar compounds.[2]
DMF / Ethanol1:150-65%Suitable for compounds that are sparingly soluble in common alcohols.[2][10]
Experimental Protocols

Here are detailed methodologies for key purification experiments.

Protocol 1: General Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica-adsorbed sample until it is a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase system, starting with the lowest polarity.

    • If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Visualizations
Troubleshooting Logic for Poor Purification Outcome

The following diagram outlines a decision-making process for troubleshooting common purification issues.

G start Start: Poor Purification Result check_purity Assess Purity (TLC, NMR, LCMS) start->check_purity is_impure Still Impure? check_purity->is_impure col_chrom Initial Method: Column Chromatography? is_impure->col_chrom Yes end Pure Compound is_impure->end No optimize_solvent Optimize Mobile Phase (Change Polarity/Solvents) col_chrom->optimize_solvent Yes recrys Initial Method: Recrystallization? col_chrom->recrys No try_gradient Use Gradient Elution optimize_solvent->try_gradient check_stability Check for On-Column Decomposition try_gradient->check_stability change_stationary Change Stationary Phase (Alumina, RP-C18) check_stability->change_stationary change_stationary->check_purity recrys->col_chrom:n No (Try Column) wrong_solvent Re-evaluate Solvent Choice (Test Solubility) recrys->wrong_solvent Yes slow_cool Ensure Slow Cooling wrong_solvent->slow_cool slow_cool->check_purity

Figure 1. Troubleshooting decision tree for purification.
General Purification Workflow

This diagram illustrates a standard workflow for purifying a crude this compound product.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., H2O, NaHCO3 wash) start->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction dry_concentrate Dry (e.g., MgSO4) & Concentrate extraction->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice recrys Recrystallization purification_choice->recrys Solid Product col_chrom Column Chromatography purification_choice->col_chrom Oily or Complex Mixture analysis Purity Analysis (TLC, NMR, LCMS) recrys->analysis col_chrom->analysis final_product Pure this compound analysis->final_product

Figure 2. General purification workflow for 1,3,4-oxadiazoles.

References

managing side reactions during the synthesis of 2-amino-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-1,3,4-oxadiazoles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-amino-1,3,4-oxadiazoles, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 2-amino-1,3,4-oxadiazoles is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in the synthesis of 2-amino-1,3,4-oxadiazoles can stem from several factors related to starting materials, reaction conditions, and the choice of synthetic route.

Potential Causes and Solutions:

  • Purity of Starting Materials: Ensure that the acyl hydrazide, semicarbazide, or thiosemicarbazide starting materials are pure. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.

  • Ineffective Cyclizing Agent: The choice and amount of the cyclizing or oxidizing agent are critical.

    • For oxidative cyclization of semicarbazones, agents like iodine, N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used.[1][2][3] Ensure the agent is active and used in the correct stoichiometric amount.

    • When using tosyl chloride/pyridine for the cyclization of thiosemicarbazides, ensure the pyridine is dry, as water can quench the reaction.[4]

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly depending on the substrates and reagents.

    • If the reaction is too slow, consider increasing the temperature. Some methods utilize microwave irradiation to accelerate the reaction and improve yields.[1][2]

    • Conversely, if decomposition is observed, the temperature may be too high. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.

  • pH of the Reaction Medium: The pH can be crucial, especially in reactions involving the formation of intermediates like semicarbazones. For iodine-mediated oxidative cyclization, a base such as potassium carbonate is often essential for the C-O bond formation and cyclization steps.[5]

  • Solvent Choice: The solvent should be appropriate for the specific reaction. It needs to dissolve the reactants and be stable under the reaction conditions. Common solvents include ethanol, dioxane, and dimethylformamide (DMF).

Troubleshooting Workflow for Low Yield:

low_yield start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_reagents Evaluate Cyclizing Agent (Activity & Stoichiometry) check_sm->check_reagents Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) check_reagents->optimize_conditions Active/Correct change_reagent Try Alternative Cyclizing Agent check_reagents->change_reagent Inactive/Incorrect monitor_tlc Monitor Reaction by TLC optimize_conditions->monitor_tlc check_solvent Assess Solvent Suitability change_solvent Test Different Solvents check_solvent->change_solvent Inappropriate purify_sm->check_reagents change_reagent->optimize_conditions monitor_tlc->check_solvent success Improved Yield monitor_tlc->success Optimized change_solvent->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of 2-Amino-1,3,4-thiadiazole as a Major Side Product

Question: I am trying to synthesize a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide, but I am getting the isomeric 2-amino-1,3,4-thiadiazole as the main product. How can I improve the regioselectivity for the oxadiazole?

Answer: The formation of the thiadiazole isomer is a common side reaction when using acylthiosemicarbazides. The regioselectivity between the formation of the oxadiazole (O-cyclization) and the thiadiazole (S-cyclization) is highly dependent on the cyclizing agent and reaction conditions.

Strategies to Favor Oxadiazole Formation:

  • Choice of Cyclizing Agent: This is the most critical factor.

    • Desulfurizing agents that favor O-cyclization are preferred. These include reagents like mercuric salts or lead oxide, though their toxicity is a significant drawback.[6][7]

    • Iodine in the presence of a base (e.g., NaOH or K2CO3) can promote the cyclodesulfurization to form the oxadiazole.[2][6]

    • Potassium iodate (KIO3) in water has been reported as an effective oxidant for this transformation, providing good yields of the oxadiazole.[6]

    • EDC·HCl in DMSO has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide intermediates.[8]

  • Avoid Conditions Favoring Thiadiazole Formation:

    • Strongly acidic conditions (e.g., concentrated H2SO4, PPA) or dehydrating agents like POCl3 often favor the formation of thiadiazoles.

    • Using p-TsCl with triethylamine in NMP has been reported to yield the thiadiazole.[8]

  • Use Acylsemicarbazides Instead: If feasible, starting with an acylsemicarbazide instead of an acylthiosemicarbazide will completely avoid the formation of the thiadiazole isomer.

Comparison of Cyclizing Agents for Thiosemicarbazide Cyclization:

Cyclizing Agent/ConditionsPredominant ProductReference
EDC·HCl in DMSO2-Amino-1,3,4-oxadiazole[8]
p-TsCl, Triethylamine in NMP2-Amino-1,3,4-thiadiazole[8]
Iodine / NaOH2-Amino-1,3,4-oxadiazole[6]
Potassium Iodate (KIO3) / H2O2-Amino-1,3,4-oxadiazole[6]
Mercuric or Lead Oxide2-Amino-1,3,4-oxadiazole[6][7]

Issue 3: Difficulty in Product Purification

Question: My crude product is a mixture of the desired 2-amino-1,3,4-oxadiazole, unreacted starting materials, and other byproducts. What are the best methods for purification?

Answer: Purification of 2-amino-1,3,4-oxadiazoles can be challenging due to the similar polarities of the product and certain impurities. A combination of techniques is often necessary.

Recommended Purification Strategies:

  • Recrystallization: This is the most common and often most effective method for purifying solid products. The choice of solvent is crucial.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures). The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while impurities remain soluble at low temperatures.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Solvent System (Eluent): A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by TLC analysis first, aiming for an Rf value of 0.2-0.4 for the desired product.

  • Acid-Base Extraction: Since the 2-amino group on the oxadiazole ring is basic, you can use this property for purification.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaHCO3 or NaOH) to precipitate the purified product.

    • Extract the product back into an organic solvent, dry, and evaporate.

Purification Workflow:

purification start Crude Product Mixture recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chrom Perform Column Chromatography column_chrom->check_purity acid_base_ext Perform Acid-Base Extraction acid_base_ext->check_purity check_purity->column_chrom Impure check_purity->acid_base_ext Still Impure / Co-eluting pure_product Pure Product check_purity->pure_product Pure

Caption: General purification workflow for 2-amino-1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-amino-1,3,4-oxadiazoles?

A1: The most prevalent methods include:

  • Oxidative cyclization of aldehyde semicarbazones: This involves condensing an aldehyde with semicarbazide to form a semicarbazone, followed by cyclization using an oxidizing agent like iodine or bromine.[5][9][10] This is a transition-metal-free and often scalable method.[9][10]

  • Reaction of acyl hydrazides with cyanogen halides: A carboxylic acid hydrazide is reacted with cyanogen bromide or cyanogen chloride to form the 2-amino-1,3,4-oxadiazole ring.[11][12] While effective, this method involves highly toxic reagents.

  • Cyclodesulfurization of acylthiosemicarbazides: This involves the cyclization of an acylthiosemicarbazide using an oxidizing or desulfurizing agent that favors oxygen over sulfur cyclization.[3][6][7]

  • One-pot reaction of carboxylic acids with thiosemicarbazide: This method uses a coupling agent, such as a carbodiimide, to facilitate the condensation and cyclization in a single step.[13]

Q2: Are there any "green" or environmentally friendly methods for this synthesis?

A2: Yes, research has focused on developing greener synthetic protocols. Some examples include:

  • Using molecular iodine as an eco-friendly and mild oxidizing agent.[9]

  • Employing potassium iodate in water as an oxidant, which avoids hazardous organic solvents.[6]

  • Visible-light photoredox catalysis has been used for the oxidative heterocyclization of semicarbazones, using air as a sustainable oxidant.[4]

  • Replacing hazardous reagents like Br2 with less toxic alternatives such as pyridinium tribromide.[14]

Q3: How can I confirm the formation of the 2-amino-1,3,4-oxadiazole ring structure?

A3: A combination of spectroscopic techniques is used for structural confirmation:

  • ¹H NMR: Look for the characteristic singlet of the -NH2 protons. The chemical shift of this peak can vary depending on the solvent and concentration.

  • ¹³C NMR: Expect two characteristic signals for the carbon atoms of the oxadiazole ring, typically in the range of 155-170 ppm.

  • FT-IR: Look for characteristic absorption bands for the N-H stretching of the amino group (around 3100-3400 cm⁻¹) and the C=N and C-O-C stretching of the oxadiazole ring.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization of an Aldehyde Semicarbazone [5][9]

This protocol describes a two-step, one-pot synthesis from an aldehyde and semicarbazide hydrochloride.

  • Semicarbazone Formation:

    • To a solution of the aldehyde (1.0 mmol) and semicarbazide hydrochloride (1.2 mmol) in ethanol (10 mL), add sodium acetate (1.5 mmol).

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the aldehyde.

  • Oxidative Cyclization:

    • To the reaction mixture containing the crude semicarbazone, add 1,4-dioxane (5 mL), potassium carbonate (K2CO3, 2.0 mmol), and iodine (I2, 1.2 mmol).

    • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Yield Data for Selected Substrates (Iodine-Mediated Method):

Aldehyde SubstrateProductYield (%)
Benzaldehyde2-Amino-5-phenyl-1,3,4-oxadiazole85-95
4-Chlorobenzaldehyde2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole80-90
4-Methoxybenzaldehyde2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole88-96
Cinnamaldehyde2-Amino-5-styryl-1,3,4-oxadiazole75-85

Protocol 2: Synthesis from an Acid Hydrazide and Cyanogen Bromide [11]

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Setup:

    • Dissolve the carboxylic acid hydrazide (0.1 mol) in methanol (300 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, prepare a solution of cyanogen bromide (0.1 mol) in methanol.

  • Reaction:

    • Cool the acid hydrazide solution in an ice bath.

    • Slowly add the cyanogen bromide solution to the cooled hydrazide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation:

    • Add a saturated solution of sodium bicarbonate (NaHCO3) to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.

    • The product will often precipitate from the solution. If not, reduce the volume of the solvent under vacuum.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-5-substituted-1,3,4-oxadiazole.

References

strategies to avoid ring opening of the 1,3,4-oxadiazole nucleus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the 1,3,4-oxadiazole nucleus, specifically focusing on strategies to prevent its ring-opening.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound derivatives.

Question 1: My this compound derivative is degrading during a reaction. What are the most likely causes?

Answer: Degradation of the this compound ring, often via ring-opening, is typically caused by nucleophilic attack on the electron-deficient carbon atoms (at positions 2 and 5) of the ring.[1][2] This susceptibility is exacerbated by a few key factors:

  • Harsh pH Conditions: Both strong acidic and basic conditions can catalyze nucleophilic attack and subsequent ring cleavage.[1]

  • Presence of Strong Nucleophiles: Reagents with strong nucleophilic character can directly attack the ring, leading to its opening.

  • Elevated Temperatures: While the this compound ring is generally thermally stable, prolonged exposure to very high temperatures, especially in the presence of other destabilizing factors, can contribute to degradation.[3][4]

  • Substituent Effects: The nature of the substituents at the 2- and 5-positions significantly influences the ring's stability. Unsubstituted or certain alkyl-substituted oxadiazoles can be less stable than their aryl-substituted counterparts.[1]

Question 2: How can I enhance the stability of my this compound compound?

Answer: The stability of the this compound nucleus can be significantly enhanced through strategic structural modifications and control of reaction conditions.

  • Strategic Substitution: This is the most effective strategy. Incorporating electron-withdrawing or bulky groups, particularly aryl or perfluoroalkyl groups, at the 2 and 5-positions increases both thermal and chemical stability.[1][3] Aryl groups enhance stability through resonance delocalization.

  • Control of Reaction pH: Maintain neutral or near-neutral pH conditions whenever possible. If the reaction requires acidic or basic conditions, consider using milder reagents or minimizing reaction time and temperature.

  • Choice of Reagents: When performing reactions on a molecule containing a this compound ring, choose reagents that are less likely to act as strong nucleophiles towards the ring.

  • Temperature Management: Although thermally robust, it is prudent to run reactions at the lowest effective temperature to minimize the risk of thermal degradation, especially for less stable derivatives.[5]

Question 3: I am synthesizing a 2,5-disubstituted this compound and observing low yields and byproducts indicative of ring-opening. What can I do?

Answer: Low yields and side reactions during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often stem from the choice of cyclization method. The most common synthetic routes are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[6][7]

  • Optimize the Dehydrating Agent: In cyclodehydration reactions, harsh dehydrating agents can lead to degradation. If you are using a strong agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, consider switching to a milder reagent such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or carbodiimide derivatives like EDC.[4][7]

  • Select an Appropriate Oxidizing Agent: For oxidative cyclization of N-acylhydrazones, the choice of oxidant is critical. A wide range of agents can be used, including iodine, potassium permanganate (KMnO₄), and hypervalent iodine reagents.[7][8] The optimal agent will depend on the specific substrates. Transition metal-free oxidative cyclization using stoichiometric molecular iodine with potassium carbonate is a viable option.[8]

  • Consider a One-Pot Synthesis: One-pot syntheses starting from carboxylic acids and acid hydrazides can be efficient and minimize the isolation of potentially unstable intermediates.[6][7]

  • Microwave-Assisted Synthesis: Utilizing microwave heating can sometimes improve yields and reduce reaction times, which can be beneficial for preventing degradation.[8]

Question 4: Are there specific functional groups that are incompatible with the this compound ring?

Answer: While the this compound ring is quite versatile, certain functional groups on the same molecule or as reagents can pose challenges.

  • Strong Nucleophiles: As mentioned, functional groups that are strong nucleophiles (e.g., primary amines, thiols) can potentially react with the oxadiazole ring, especially under forcing conditions.

  • Strong Reducing Agents: The O-N bond in the oxadiazole ring can be susceptible to reductive cleavage under certain conditions.

  • Electron-Releasing Groups on the Ring: While aryl groups are stabilizing, potent electron-releasing groups substituted directly on the oxadiazole ring could potentially increase the electron density at the nitrogen atoms, making them more susceptible to electrophilic attack.[1]

Data Summary

Table 1: Thermal Stability of Various this compound Derivatives

The thermal stability of the this compound nucleus is a key feature, often enhanced by specific substitutions.

Compound TypeReported Thermal Stability (Decomposition Temp.)Reference
2,5-disubstituted-[1][4][9]oxadiazole derivatives with liquid crystalline properties> 330 °C[3]
Poly(this compound-etherimide)-polydimethylsiloxane copolymers> 400 °C[3]
Dinitrimine-functionalized tris-1,3,4-oxadiazole-based energetic compounds> 150 °C (specifically 171.2 to 192 °C for some)[10]
General this compound ring systemConsidered a thermally stable species[11]

Key Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration

This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from 1,2-diacylhydrazine precursors.

Materials:

  • 1,2-Diacylhydrazine derivative

  • Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent

  • Appropriate solvent (e.g., toluene, xylene)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve the 1,2-diacylhydrazine (1 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the dehydrating agent, such as phosphorus oxychloride (POCl₃) (2-5 equivalents), to the solution while maintaining the temperature at 0-5 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

This is a general procedure and may require optimization for specific substrates.[6][7]

Protocol 2: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

This method is used to prepare 1,3,4-oxadiazoles with a versatile thiol group at the 2-position, which can be used for further derivatization.

Materials:

  • Acylhydrazide derivative

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other base

  • Ethanol

  • Hydrochloric acid (HCl) (concentrated)

  • Ice water

Procedure:

  • Dissolve potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add the acylhydrazide (1 equivalent) to the basic solution and stir until it dissolves.

  • Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain it for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated residue into ice water.

  • Acidify the aqueous solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the product and purify by recrystallization from a suitable solvent like ethanol.

This protocol is widely used for preparing a variety of 5-substituted-1,3,4-oxadiazole-2-thiols.[6][8][12]

Visualizations

The following diagrams illustrate key concepts for maintaining the stability of the this compound nucleus.

logical_relationships stability This compound Ring Stability ring_opening Ring Opening stability->ring_opening Prevents substituents Substituents (2 & 5 positions) substituents->stability Influences conditions Reaction Conditions conditions->stability Influences aryl_groups Aryl / Perfluoroalkyl Groups aryl_groups->stability Increases unsubstituted Unsubstituted / Alkyl Groups unsubstituted->ring_opening Promotes ph pH (Acidic/Basic) ph->ring_opening Promotes nucleophiles Strong Nucleophiles nucleophiles->ring_opening Promotes temperature High Temperature temperature->ring_opening Can Promote experimental_workflow start Start: Ring Instability Observed check_conditions Analyze Reaction Conditions start->check_conditions harsh_ph Are pH conditions harsh (acidic/basic)? check_conditions->harsh_ph Yes check_structure Analyze Molecular Structure check_conditions->check_structure No strong_nucleophile Is a strong nucleophile present? harsh_ph->strong_nucleophile No modify_conditions Action: Use milder pH / Buffer system harsh_ph->modify_conditions Yes change_reagent Action: Select alternative reagent strong_nucleophile->change_reagent Yes strong_nucleophile->check_structure No modify_conditions->check_structure change_reagent->check_structure is_substituted Is the ring substituted (Aryl/EWG)? check_structure->is_substituted modify_structure Action: Redesign synthesis to include stabilizing groups (e.g., Aryl) is_substituted->modify_structure No end End: Ring Stability Improved is_substituted->end Yes modify_structure->end

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from thiosemicarbazides.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Ineffective cyclizing/dehydrating agent. - Degradation of starting material or product.[1] - Incorrect stoichiometry of reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1] - Optimize the reaction temperature. Some reactions require heating/refluxing for several hours.[2] - Experiment with different cyclizing agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl).[1][3] The use of a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has also been shown to be effective.[4] - Ensure the stability of your thiosemicarbazide precursor; some can be unstable even at low temperatures.[1] - Carefully check and optimize the molar ratios of your reactants and reagents.[1][4]
Formation of Multiple Byproducts - Side reactions due to harsh reaction conditions. - Presence of impurities in starting materials. - The thiosemicarbazide intermediate reacting through different pathways.- Employ milder reaction conditions. For example, using TBTU as a coupling reagent allows for milder conditions compared to harsh dehydrating agents.[4] - Purify the starting thiosemicarbazide and other reagents before use. - Control the reaction temperature and addition rate of reagents to minimize side reactions.
Difficulty in Product Purification - Product co-eluting with impurities during column chromatography. - Product being insoluble in common recrystallization solvents. - Oily or gummy product consistency.- Adjust the solvent system (eluent) for column chromatography to improve separation. A gradient elution might be necessary.[1] - Screen a variety of solvents or solvent mixtures for recrystallization. - Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification.
Inconsistent Results - Variability in reagent quality or concentration. - Fluctuations in reaction temperature or time. - Atmospheric moisture affecting the reaction.- Use reagents from a reliable source and ensure they are properly stored. - Maintain consistent reaction parameters using controlled heating/cooling systems and timers. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cyclizing thiosemicarbazides to form 1,3,4-oxadiazoles?

A1: The most common method is the cyclodesulfurization or dehydrative cyclization of a thiosemicarbazide intermediate. This is typically achieved using a variety of reagents that facilitate the removal of hydrogen sulfide or water. Common reagents include:

  • Phosphorus oxychloride (POCl₃) : A strong dehydrating agent, often requiring reflux conditions.[1][2]

  • Thionyl chloride (SOCl₂) : Another harsh dehydrating agent used for cyclization.[1]

  • Tosyl chloride (TsCl) in the presence of a base like pyridine : A milder alternative for cyclization.[3]

  • Uronium-based coupling reagents like TBTU : These offer mild reaction conditions and often result in high yields.[4]

  • Mercury(II) acetate (Hg(OAc)₂) : An effective desulfurizing agent, though its toxicity is a significant drawback.[4]

  • Iodine : Used in some oxidative cyclization methods.[5]

Q2: My thiosemicarbazide starting material seems to be degrading. How can I handle it?

A2: Some thiosemicarbazide intermediates can be unstable. It is often recommended to use them immediately after synthesis.[1] If storage is necessary, it should be done under an inert atmosphere at low temperatures (e.g., in a freezer at 0–5 °C).[1] Monitoring the purity of the thiosemicarbazide by TLC or NMR before use is also advisable.

Q3: How can I optimize the yield of my 1,3,4-oxadiazole synthesis?

A3: Yield optimization is a multi-factorial process. Consider the following:

  • Reagent Screening : Test different cyclizing/dehydrating agents to find the most effective one for your specific substrate.[4]

  • Solvent Selection : The choice of solvent can significantly impact the reaction. Common solvents include DMF, THF, and dioxane.[1][4]

  • Temperature and Time : Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction's progress to avoid prolonged heating which might lead to degradation.

  • Base : If a base is required, screen different organic or inorganic bases (e.g., DIEA, pyridine, K₂CO₃) to see which gives the best result.[3][4]

Q4: What is a typical work-up procedure for these reactions?

A4: A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the solvent under reduced pressure (in vacuo).[4]

  • Extracting the residue with a suitable organic solvent (e.g., ethyl acetate) and water.[4]

  • Washing the organic layer with brine, drying it over an anhydrous salt (like Na₂SO₄), and concentrating it.

  • Purifying the crude product by column chromatography or recrystallization.[1][4]

Experimental Protocols

General Procedure for the Synthesis of Thiosemicarbazides

This protocol describes the formation of the thiosemicarbazide intermediate from an acid hydrazide and an isothiocyanate.

  • Dissolve the acid hydrazide (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add the isothiocyanate derivative (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. In some cases, the reaction can be performed under solvent-free conditions.[4]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The resulting thiosemicarbazide often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

General Procedure for the Cyclization of Thiosemicarbazides to 1,3,4-Oxadiazoles using TBTU

This method offers a mild and efficient route for cyclization.

  • To a solution of the thiosemicarbazide (1 mmol) in DMF (3 mL), add DIEA (1 mmol) and TBTU (1.5 mmol) with magnetic stirring.[4]

  • Heat the mixture to 50 °C.[4]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with water.

  • Isolate the solid product by filtration, wash it with methanol, and dry it.

  • Further purify the product by recrystallization from a suitable solvent like methanol.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of a 2-Amino-1,3,4-Oxadiazole

EntryCoupling ReagentBaseSolventTemperature (°C)Yield (%)
1TBTUDIEADMF5085
2DCCDIEADMF5050
3CDIDIEADMF5063
4DICDIEADMF5085

Data adapted from a study on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4]

Table 2: Comparison of Desulfurizing Agents for the Synthesis of a 2-Amino-1,3,4-Oxadiazole

EntryDesulfurizing AgentBaseSolventTemperature (°C)Yield (%)
1Tosyl chlorideDIEADMF50Low
2Mercury acetateDIEADMF50Low
3Zinc acetateDIEADMF50Low
4Copper acetateDIEADMF50Low

Data adapted from the same study, highlighting the lower efficiency of these agents compared to TBTU under the tested conditions.[4]

Visualizations

experimental_workflow cluster_0 Step 1: Thiosemicarbazide Synthesis cluster_1 Step 2: Cyclization to this compound start Acid Hydrazide + Isothiocyanate step1 Mix in Solvent (e.g., MeOH) start->step1 step2 Stir at RT (4-6h) step1->step2 product1 Thiosemicarbazide Intermediate step2->product1 input2 Thiosemicarbazide product1->input2 Use Directly step3 Add Coupling Reagent (e.g., TBTU) & Base in Solvent (e.g., DMF) input2->step3 step4 Heat at 50°C step3->step4 step5 Work-up & Purification step4->step5 product2 2,5-Disubstituted This compound step5->product2

Caption: Experimental workflow for the two-step synthesis of 1,3,4-oxadiazoles.

reaction_mechanism thiosemicarbazide Thiosemicarbazide intermediate_A Intermediate A (Sulfur activated by coupling reagent) thiosemicarbazide->intermediate_A + Coupling Reagent (e.g., TBTU) intermediate_B Cyclized Intermediate intermediate_A->intermediate_B Intramolecular Cyclization oxadiazole 2-Amino-1,3,4-Oxadiazole intermediate_B->oxadiazole Elimination elimination_product Eliminated Byproduct (e.g., Tetramethylthiourea) intermediate_B->elimination_product

Caption: Plausible mechanism for the cyclodesulfurization of thiosemicarbazides.

References

Validation & Comparative

Confirming the Structure of Novel 1,3,4-Oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of the key experimental techniques used to elucidate the structure of novel 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] We present a comparison with plausible alternative structures and provide detailed experimental protocols for the necessary spectroscopic analyses.

Spectroscopic Data for Structural Confirmation

A combination of spectroscopic methods is essential for the structural elucidation of this compound derivatives.[4][5] The expected spectral data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are summarized below.

Table 1: Summary of Spectroscopic Data for this compound Derivatives

Technique Characteristic Signature Interpretation
FT-IR (cm⁻¹) 1615-1550 (C=N), 1500-1400 (aromatic C=C), 1250-1200 (C-O-C of the oxadiazole ring)The presence of these characteristic peaks is indicative of the this compound ring structure.
¹H NMR (ppm) Chemical shifts of protons on substituent groups attached to the oxadiazole ring. Protons on aromatic substituents typically appear in the range of 7.0-8.5 ppm.The chemical shifts and coupling patterns of the substituent protons provide information about the electronic environment and connectivity of the molecule.
¹³C NMR (ppm) Two characteristic signals for the carbon atoms of the oxadiazole ring, typically in the range of 150-165 ppm.The presence of these two distinct signals is a strong indicator of the this compound core.
Mass Spec (HRMS) A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound.High-resolution mass spectrometry provides the exact mass and elemental composition, confirming the molecular formula.

Comparison with Alternative Structures

During the synthesis of 1,3,4-oxadiazoles, the formation of isomeric structures or the presence of uncyclized starting materials is possible. A careful comparison of the spectroscopic data is crucial to differentiate the desired product from these alternatives.

Table 2: Spectroscopic Comparison of this compound with a Potential Isomeric Bydproduct (1,2,4-Oxadiazole)

Technique This compound Derivative 1,2,4-Oxadiazole Derivative Key Differentiator
¹³C NMR (ppm) Two signals for the oxadiazole ring carbons (approx. 150-165 ppm).[6]Two signals for the oxadiazole ring carbons, but with different chemical shifts (one typically > 165 ppm).The distinct chemical shifts of the ring carbons in the ¹³C NMR spectrum are a reliable method to distinguish between the two isomers.
Mass Spec Identical molecular weight and fragmentation pattern may be observed.Identical molecular weight and fragmentation pattern may be observed.Mass spectrometry alone may not be sufficient to differentiate between these isomers.

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a novel this compound derivative involves synthesis, purification, and a series of spectroscopic analyses.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) start->purification ftir FT-IR Spectroscopy purification->ftir Initial functional group analysis nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Detailed structural elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular formula determination data_analysis Data Analysis & Comparison ftir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data

Caption: Workflow for the structural confirmation of novel this compound derivatives.

Detailed Experimental Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic functional groups of the this compound ring.

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Analysis: The positions of the absorption bands are analyzed to identify the C=N, C-O-C, and other functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

  • Analysis:

    • ¹H NMR: The chemical shifts (δ), integration, and coupling patterns (multiplicity) of the proton signals are analyzed to determine the number and connectivity of protons.

    • ¹³C NMR: The chemical shifts of the carbon signals are analyzed to identify the different types of carbon atoms, with particular attention to the two characteristic signals of the this compound ring.[6]

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact molecular weight and elemental composition of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Analysis: The experimentally determined exact mass is compared with the calculated mass for the proposed molecular formula to confirm the elemental composition.

References

Unveiling the Anticancer Potential of 1,3,4-Oxadiazoles: A Comparative Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer mechanisms of various 1,3,4-oxadiazole compounds, supported by experimental data and detailed protocols. The this compound scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative effects against a range of cancer cell lines.

The anticancer activity of this compound derivatives is attributed to their ability to modulate diverse cellular pathways. These compounds have been shown to act as inhibitors of crucial enzymes involved in cancer progression, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2] This guide will delve into these mechanisms, presenting comparative data and the experimental methodologies required for their validation.

Comparative Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of selected this compound compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness.

CompoundTarget Cancer Cell Line(s)IC50 (µM)Reference Compound(s)IC50 (µM) of Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast), SGC-7901 (Stomach), HepG2 (Liver)0.7 ± 0.2, 30.0 ± 1.2, 18.3 ± 1.45-Fluorouracil22.8 ± 1.2, 28.9 ± 2.2, 16.7 ± 1.5
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14Staurosporine4.18 ± 0.05
3-trifluoromethyl-piperazine derivative of this compoundHepG2 (Liver)More effective than 5-fluorouracil5-FluorouracilNot specified
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)HCCLM3 (Hepatocellular Carcinoma)27.5Not specifiedNot specified
Capsaicin-1,3,4-oxadiazole conjugate (Compound 20a)HCT-116 (Colon), NCI-H460 (Lung), SKOV3 (Ovarian)8.55, 5.41, 6.4CapsaicinNot specified
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231 (Breast)Most promising effect in the seriesDoxorubicinNot specified
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamideMCF-7, MDA-MB-231 (Breast)Prominent inhibitory effectNot specifiedNot specified
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazoleMCF-7, A549, MDA-MB-2310.34 to 2.45Not specifiedNot specified

Key Anticancer Mechanisms and Their Validation

The anticancer effects of this compound compounds are mediated through several key mechanisms, each of which can be validated using specific experimental protocols.

Enzyme Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of enzymes that are crucial for cancer cell survival and proliferation.[2][3]

Key Enzyme Targets:

  • Histone Deacetylases (HDACs): Overexpression of HDACs is linked to carcinogenesis. HDAC inhibitors, including some this compound derivatives, can induce cancer cell death.[2]

  • Thymidylate Synthase (TS): This enzyme is essential for DNA synthesis and repair, making it a key target for chemotherapy.[1]

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors can be effective in cancers with specific DNA repair defects.[2]

  • Tyrosine Kinases (e.g., EGFR, FAK): These enzymes are involved in signaling pathways that regulate cell growth, proliferation, and survival.[2][4]

  • Telomerase: This enzyme is crucial for maintaining telomere length and is reactivated in the majority of cancer cells, contributing to their immortality.[4]

Experimental Validation:

Enzyme inhibition is typically quantified by in vitro enzymatic assays. These assays measure the activity of the target enzyme in the presence of varying concentrations of the inhibitor compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Experimental_Workflow_for_Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) incubation Incubate Enzyme with Inhibitor reagents->incubation Add to plate reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Enzyme Activity reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for a typical enzyme inhibition assay.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer drugs, including this compound derivatives, exert their effects by inducing apoptosis in cancer cells.[2][5]

Key Signaling Pathways:

  • Intrinsic (Mitochondrial) Pathway: Involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[2]

  • Extrinsic (Death Receptor) Pathway: Initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase cascade.

  • Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[2]

Experimental Validation:

The induction of apoptosis can be confirmed through various assays:

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Western Blot Analysis: This technique is used to detect the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP, which are hallmarks of apoptosis. It can also be used to assess changes in the expression levels of Bcl-2 family proteins.[2]

  • DNA Fragmentation Assays (e.g., DNA Ladder Assay): A characteristic feature of late-stage apoptosis is the cleavage of DNA into fragments, which can be visualized as a "ladder" on an agarose gel.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor Activation caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Some this compound compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific phases, preventing the cells from dividing.[2][4]

Experimental Validation:

  • Flow Cytometry with DNA Staining: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry analysis of the stained cells allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase following treatment with a compound indicates cell cycle arrest at that checkpoint.

Cell_Cycle_Analysis_Workflow start Cancer Cell Culture treatment Treat with This compound Compound start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide (PI) harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis end Determine Cell Cycle Arrest analysis->end

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Principle: This technique uses antibodies to detect specific proteins in a cell lysate that has been separated by gel electrophoresis.

Protocol:

  • Protein Extraction: Treat cells with the this compound compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Flow Cytometry for Cell Cycle Analysis

Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam, allowing for the quantification of DNA content.

Protocol:

  • Cell Preparation: Treat cells with the this compound compound, then harvest and wash the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, collecting fluorescence data from a large population of cells.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The compounds derived from this core structure exhibit a range of mechanistic actions, including potent enzyme inhibition, induction of apoptosis, and cell cycle arrest.[1][2] A thorough understanding and validation of these mechanisms, using the experimental approaches outlined in this guide, are essential for the continued development and optimization of this compound-based cancer therapeutics. The comparative data presented herein serves as a valuable resource for researchers in the field, facilitating the identification of promising lead compounds and guiding future drug discovery efforts.

References

A Comparative Guide to 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, which are cornerstone scaffolds in medicinal chemistry. They are frequently employed as bioisosteric replacements for amide and ester functionalities to improve metabolic stability and pharmacokinetic profiles.[1] Among the four possible isomers, the 1,3,4- and 1,2,4-oxadiazoles are the most widely studied and utilized in drug discovery due to their synthetic accessibility and broad range of biological activities.

This guide provides an objective, data-driven comparison of 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, highlighting key differences in their physicochemical properties, biological activities, and synthesis to aid researchers in selecting the appropriate scaffold for their therapeutic targets.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Isomers

A systematic comparison of matched molecular pairs reveals significant differences in the physicochemical properties of the two isomers, which profoundly impacts their drug-likeness. The symmetrical this compound generally exhibits a more favorable profile for drug development.

A study on isomeric pairs from the AstraZeneca compound collection demonstrated that this compound derivatives consistently show lower lipophilicity (log D), higher aqueous solubility, enhanced metabolic stability, and lower inhibition of the hERG (human Ether-à-go-go-Related Gene) channel compared to their 1,2,4-oxadiazole counterparts.[1] These differences can be attributed to their distinct electronic distributions and dipole moments.[1]

Furthermore, spectroscopic studies indicate that the two isomers possess different degrees of aromaticity. The 1,2,4-oxadiazole ring behaves more like a conjugated diene, whereas the this compound ring exhibits greater aromatic character, which can influence its interactions with biological targets.[2]

Table 1: Comparative Summary of Physicochemical and Pharmacokinetic Properties

PropertyThis compound1,2,4-OxadiazoleRationale/Significance
Lipophilicity (log D) Lower (by approx. 1 order of magnitude)[1]Higher[1]Lower lipophilicity can reduce off-target effects and improve solubility.
Aqueous Solubility Higher[1]Lower[1]Crucial for bioavailability and formulation development.
Metabolic Stability Higher[1]Lower[1]Increased stability leads to longer half-life and improved dosing regimens.
hERG Inhibition Lower[1]Higher[1]Lower hERG inhibition reduces the risk of cardiotoxicity.
Aromaticity More Aromatic[2]Less Aromatic (conjugated diene-like)[2]Affects planarity, stacking interactions, and electronic properties.
Symmetry SymmetricalAsymmetrical[3]Influences crystal packing and potential for liquid crystalline properties.

Spectrum of Biological Activities

Both oxadiazole isomers are privileged structures, and their derivatives have been reported to exhibit a wide array of biological activities. The choice of isomer can, however, influence potency and selectivity for different therapeutic areas.

Derivatives of this compound are extensively documented for their potent antimicrobial, anticancer, anti-inflammatory, antitubercular, and antioxidant activities.[4][5] The 1,2,4-oxadiazole scaffold has also been successfully employed in developing anti-inflammatory, antiparasitic, and anticancer agents, including inhibitors of human DNA topoisomerase IIα.[2][6]

Table 2: Comparison of Reported Biological Activities and Potency

Biological ActivityThis compound Derivatives1,2,4-Oxadiazole Derivatives
Anticancer Potent activity against various cell lines (e.g., A549, MCF-7, HCT-116, HepG2) with IC₅₀ values in the low micromolar to nanomolar range.[7][8]Reported as inhibitors of human DNA topoisomerase IIα.[6]
Antibacterial Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[6]Activity has been reported, often in hybrid molecules.
Anti-inflammatory Widespread reports of significant activity.[9]Derivatives have shown moderate to high anti-inflammatory effects.[6]
Antiparasitic Active against Trypanosoma cruzi with IC₅₀ values in the low micromolar range.[7]Investigated as a key scaffold for various antiparasitic agents.[2]
Antifungal Effective against various fungal strains like Aspergillus niger and Saccharomyces cerevisiae.[6]Less commonly reported compared to 1,3,4-isomers.
Antitubercular Numerous derivatives have been synthesized and evaluated for antitubercular activity.[9]Less explored for this specific activity.

Comparative Synthetic Strategies

The synthetic routes to 1,3,4- and 1,2,4-oxadiazoles are distinct and well-established, allowing for diverse substitution patterns. The choice of synthesis depends on the availability of starting materials and the desired substitution on the heterocyclic ring.

The most common pathway to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. These intermediates are typically formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative.[4][10]

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles generally proceeds via the reaction of an amidoxime with an acylating agent (such as an acid chloride or anhydride), followed by a cyclization step that eliminates water.[11]

G cluster_134 This compound Synthesis cluster_124 1,2,4-Oxadiazole Synthesis AH Acid Hydrazide DH 1,2-Diacylhydrazine AH->DH + R'-COX CA Carboxylic Acid / Acid Chloride CA->DH + R-CONHNH2 Oxa134 2,5-Disubstituted-1,3,4-Oxadiazole DH->Oxa134 Dehydration (e.g., POCl3, H2SO4) AM Amidoxime OAA O-Acyl Amidoxime AM->OAA + R'-COCl AC Acid Chloride / Anhydride AC->OAA + R-C(=NOH)NH2 Oxa124 3,5-Disubstituted-1,2,4-Oxadiazole OAA->Oxa124 Thermal Cyclization (-H2O)

Figure 1. General synthetic pathways for 1,3,4- and 1,2,4-oxadiazole isomers.

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative

This protocol is adapted from the synthesis of 2-(substituted phenyl)-5-(3-(4-chlorophenyl)propan-2-yl)-1,3,4-oxadiazole.[10]

  • Step A: Esterification. A substituted aromatic acid (1.0 eq) is refluxed in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 6-8 hours. The reaction mixture is cooled, and excess solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding ethyl ester.

  • Step B: Hydrazide Formation. The ethyl ester (1.0 eq) from Step A and hydrazine hydrate (1.2 eq) are refluxed in ethanol for 5-7 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Step C: Cyclodehydration. The acid hydrazide (1.0 eq) from Step B and β-benzoyl propionic acid (1.0 eq) are dissolved in phosphorus oxychloride (POCl₃, 5-10 mL). The mixture is refluxed for 4-6 hours. After cooling to room temperature, the mixture is slowly poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until neutral, and then with a dilute sodium bicarbonate solution. The crude product is dried and recrystallized from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

  • Characterization: The final product structure is confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Protocol 2: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole Derivative

This protocol is a general method based on the reaction of an amidoxime with an acylating agent.[11]

  • Step A: Amidoxime Preparation. A nitrile (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) is added. The mixture is heated at reflux for 12-24 hours until TLC indicates the consumption of the nitrile. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the crude amidoxime, which can be purified by recrystallization.

  • Step B: Acylation and Cyclization. The amidoxime (1.0 eq) from Step A and a substituted acid chloride (1.1 eq) are dissolved in a suitable solvent like pyridine or dioxane. The mixture is stirred at room temperature or gentle heat (50-80 °C) for 2-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is dissolved in a high-boiling point solvent like xylene or toluene and heated at reflux for 4-12 hours to effect cyclodehydration. The mixture is then cooled, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.

  • Characterization: The final product is characterized by spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.

Protocol 3: Evaluation of Antibacterial Activity (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

  • Preparation: A stock solution of the test compound (e.g., 1000 µg/mL) is prepared in a suitable solvent like DMSO. A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, 100 µL of MHB is added to each well. 100 µL of the compound stock solution is added to the first well and mixed. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: 10 µL of the prepared bacterial suspension is added to each well.

  • Controls: A positive control (broth + bacteria, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow for Oxadiazole-Based Drug Discovery

The selection and development of an oxadiazole-based drug candidate follows a logical progression from initial design to preclinical evaluation. The distinct properties of the 1,3,4- and 1,2,4-isomers can be leveraged at different stages of this workflow.

G Target Target Identification & Validation Scaffold Scaffold Selection Target->Scaffold Oxa134 This compound (Favorable PK Profile) Scaffold->Oxa134 Goal: Solubility, Metabolic Stability Oxa124 1,2,4-Oxadiazole (Unique Steric/Electronic Profile) Scaffold->Oxa124 Goal: Vectorial Exit, Specific Geometry Library Library Synthesis Screening High-Throughput Screening (HTS) Library->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead Confirmed Hits LeadOpt Lead Optimization HitToLead->LeadOpt Potent Leads Preclinical Preclinical Candidate LeadOpt->Preclinical Optimized Properties (ADMET) Oxa134->Library Oxa124->Library

References

A Comparative Guide to the Biological Activities of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent heterocyclic scaffolds: 1,3,4-oxadiazole and its bioisostere, 1,3,4-thiadiazole. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The this compound and 1,3,4-thiadiazole rings are five-membered heterocyclic structures that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1][2] The principle of bioisosterism, where the oxygen atom in the oxadiazole ring is replaced by a sulfur atom to form a thiadiazole, often leads to compounds with similar, yet distinct, biological profiles.[1][2] This guide will delve into a comparative analysis of their antimicrobial and anticancer activities, supported by quantitative data from various studies.

Antimicrobial Activity: A Head-to-Head Comparison

Both this compound and 1,3,4-thiadiazole derivatives have demonstrated potent antimicrobial activities, including antibacterial and antifungal effects. The following tables summarize the minimum inhibitory concentrations (MIC) of various derivatives against a range of microbial strains, providing a direct comparison of their efficacy.

Antibacterial Activity
Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound 2-amino-1,3,4-oxadiazole with quinolineC. tetani, B. subtilis, S. typhi, E. coliStrong to moderateAmpicillin-
This compound Fluoroquinolone hybrid 5a, 5bGram-positive & Gram-negative bacteriaGood to excellentAmpicillin, Gentamicin-
1,3,4-Thiadiazole Tetranorlabdane derivative 14aBacillus polymyxa, Pseudomonas aeruginosa2.5--
1,3,4-Thiadiazole Benzo[d]imidazole derivative 8j, 8aPseudomonas aeruginosa12.5--

Note: A direct comparison of MIC values is most effective when evaluated within the same study under identical conditions. The data presented here is a compilation from various sources and should be interpreted with this in mind.

Antifungal Activity

A study by Levent et al. (2017) on hybrid compounds containing both this compound and 1,3,4-thiadiazole moieties revealed potent antifungal activity. Derivatives with a nitro substituent exhibited strong activity against four Candida strains, with MIC50 values ranging from 0.78 to 3.12 µg/mL, which is comparable to the reference drug ketoconazole (MIC50 = 0.78–1.56 µg/mL).[3] Docking studies suggested that these compounds likely act by inhibiting the lanosterol-14α-demethylase enzyme, a key player in the ergosterol biosynthesis pathway in fungi.[3]

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of both this compound and 1,3,4-thiadiazole have shown significant promise as anticancer agents, often exhibiting cytotoxicity against a variety of cancer cell lines. The tables below present a summary of their half-maximal inhibitory concentrations (IC50).

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound 2,5-disubstituted-1,3,4-oxadiazole (OSD)HepG2 (Liver)~50--
This compound Topsentin linked this compoundBreast (MCF-7), Colorectal (HCT116), Liver (HepG2)3.19 - 8.21Colchicine-
1,3,4-Thiadiazole Nortopsentin analog 3bPDAC-3 (Pancreatic)Submicromolar-micromolar--
1,3,4-Thiadiazole Quinolone-based thiadiazole 8aMCF-7 (Breast)1.62 - 4.61--

Interestingly, a comparative study on quinolone-based derivatives showed that replacing the 1,3,4-thiadiazole scaffold with a this compound resulted in a drastic drop in anticancer activity, with IC50 values increasing from the 1.62-10.21 µM range to 18.75-60.62 µM.[4] This highlights that while the two scaffolds are bioisosteres, subtle electronic and conformational differences can significantly impact biological activity.

Mechanisms of Action: A Deeper Dive

The biological effects of these compounds are underpinned by their interaction with specific cellular pathways. Below are detailed experimental protocols for key assays used to elucidate these mechanisms, along with visual representations of the pathways themselves.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Experimental Workflows

Antimicrobial Drug Discovery Workflow

G cluster_0 In Silico Screening cluster_1 In Vitro Screening cluster_2 Mechanism of Action Virtual Screening Virtual Screening Docking Studies Docking Studies Virtual Screening->Docking Studies Synthesis Synthesis Docking Studies->Synthesis MIC Determination MIC Determination Synthesis->MIC Determination Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assay->Enzyme Inhibition Assays Pathway Analysis Pathway Analysis Enzyme Inhibition Assays->Pathway Analysis Lead Optimization Lead Optimization Pathway Analysis->Lead Optimization

Caption: A typical workflow for the discovery of new antimicrobial agents.

Apoptosis Signaling Pathway

Some this compound derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[1] This involves the upregulation of the tumor suppressor p53, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1]

G This compound Derivative This compound Derivative p53 p53 This compound Derivative->p53 Bax Bax p53->Bax Bcl-2 Bcl-2 p53->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

Certain 1,3,4-thiadiazole derivatives have been observed to cause cell cycle arrest in the G2/M phase.[5] This is often associated with the inhibition of cyclin-dependent kinases (CDKs), such as CDK1, which are crucial for the progression of the cell cycle.[5]

G 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative CDK1/Cyclin B CDK1/Cyclin B 1,3,4-Thiadiazole Derivative->CDK1/Cyclin B Cell Cycle Arrest Cell Cycle Arrest CDK1/Cyclin B->Cell Cycle Arrest G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B dependent M Phase->Cell Cycle Arrest

Caption: G2/M cell cycle arrest induced by 1,3,4-thiadiazole derivatives.

Tubulin Polymerization Inhibition

Both this compound and 1,3,4-thiadiazole derivatives have been investigated as inhibitors of tubulin polymerization.[6][7] By binding to tubulin, these compounds can disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis.[6]

G αβ-Tubulin Dimers αβ-Tubulin Dimers Protofilament Protofilament αβ-Tubulin Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule This compound/Thiadiazole Derivative This compound/Thiadiazole Derivative This compound/Thiadiazole Derivative->αβ-Tubulin Dimers Inhibition

Caption: Inhibition of tubulin polymerization by heterocyclic compounds.

Lanosterol 14α-Demethylase Inhibition

As mentioned earlier, a key mechanism for the antifungal activity of some of these heterocyclic compounds is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G Lanosterol Lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound/Thiadiazole Derivative This compound/Thiadiazole Derivative This compound/Thiadiazole Derivative->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

The this compound and 1,3,4-thiadiazole scaffolds both represent privileged structures in the design of novel therapeutic agents. While they share a broad spectrum of biological activities, subtle structural modifications and the choice between the oxygen or sulfur heteroatom can lead to significant differences in potency and selectivity. This guide provides a comparative overview to aid researchers in the rational design and development of next-generation antimicrobial and anticancer drugs based on these versatile heterocyclic cores. Further head-to-head comparative studies will be invaluable in elucidating the nuanced structure-activity relationships that govern the biological effects of these important compound classes.

References

Validating 1,3,4-Oxadiazole as a Bioisostere for Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of a moiety with another that retains similar biological activity, is a key tactic in lead optimization. This guide provides a comprehensive comparison of 1,3,4-oxadiazoles and carboxylic acids, validating the former as a viable bioisostere for the latter, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs).

The carboxylic acid group, while often crucial for the pharmacophore of many drugs, can present challenges related to acidity, metabolic instability, and gastrointestinal toxicity.[1] The 1,3,4-oxadiazole ring has emerged as an effective mimic of the carboxylic acid functionality, often leading to compounds with improved pharmacological profiles.[1] This guide presents a side-by-side comparison of their physicochemical properties, biological activities, and the experimental protocols used for their evaluation.

Physicochemical Properties: A Comparative Overview

PropertyCarboxylic Acid (Ibuprofen)This compound Analogue (Representative)Key Differences & Implications
pKa ~4.4 - 4.6Generally less acidic (pKa > 7)The lower acidity of the this compound can reduce the risk of gastrointestinal irritation often associated with acidic NSAIDs.
Lipophilicity (logP) ~3.5 - 3.97Variable, can be modulated by substituentsThe lipophilicity of the this compound analogue can be fine-tuned by selecting appropriate substituents on the ring, allowing for optimization of solubility and permeability.
Aqueous Solubility Low (21 mg/L)[2]Generally low, but can be improved with polar substituentsThe inherent low solubility of both moieties necessitates careful formulation strategies. However, the this compound offers more opportunities for chemical modification to enhance solubility without compromising the core pharmacophore.
Hydrogen Bonding Hydrogen bond donor and acceptorPrimarily a hydrogen bond acceptorThe ability of the this compound to act as a hydrogen bond acceptor allows it to mimic the key interactions of the carboxylate group with biological targets.

Table 1: Comparative Physicochemical Properties. This table summarizes the key physicochemical differences between a representative carboxylic acid (ibuprofen) and its hypothetical this compound bioisostere.

cluster_0 Carboxylic Acid cluster_1 This compound Carboxylic_Acid Carboxylic_Acid This compound This compound Carboxylic_Acid->this compound Bioisosteric Replacement

Caption: Bioisosteric relationship between a carboxylic acid and a this compound.

Biological Activity: A Head-to-Head Comparison

A study by Amir et al. provides a direct comparison of the anti-inflammatory, analgesic, and ulcerogenic activities of ibuprofen and its this compound derivatives. This data quantitatively validates the bioisosteric replacement strategy.

CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (% Protection)Ulcerogenic Effect (Severity Index)
Ibuprofen (Parent Drug) 92%65.2%1.8
Oxadiazole Derivative 1 86%60.5%0.5
Oxadiazole Derivative 2 82%58.7%0.6

Table 2: Comparative Biological Activity of Ibuprofen and its this compound Derivatives. Data extracted from Amir et al., Acta Pharmaceutica, 2007.[3] The results demonstrate that the this compound derivatives retain significant anti-inflammatory and analgesic activities while exhibiting a markedly reduced ulcerogenic effect compared to the parent drug, ibuprofen.

G start Start with a Carboxylic Acid-Containing Drug synthesis Synthesis of this compound Bioisostere start->synthesis physicochem Physicochemical Property Profiling (pKa, logP, Solubility) synthesis->physicochem bio_eval Biological Evaluation synthesis->bio_eval comparison Comparative Data Analysis physicochem->comparison anti_inflam Anti-inflammatory Assay (Carrageenan-induced edema) bio_eval->anti_inflam analgesic Analgesic Assay (Acetic acid-induced writhing) bio_eval->analgesic ulcer Ulcerogenicity Assay bio_eval->ulcer anti_inflam->comparison analgesic->comparison ulcer->comparison conclusion Validation of Bioisosteric Replacement comparison->conclusion

Caption: Workflow for a comparative bioisosteric replacement study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the biological activity comparison.

1. Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted for 24 hours before the experiment with free access to water.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 20 mg/kg). The control group receives only the vehicle, and a standard drug group receives a reference NSAID (e.g., ibuprofen).

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

2. Analgesic Activity: Acetic Acid-Induced Writhing Test

This method evaluates the peripheral analgesic effect of the compounds.

  • Animals: Swiss albino mice of either sex (20-25g) are used.

  • Procedure:

    • The test compounds, vehicle, or standard drug are administered orally 30 minutes before the induction of writhing.

    • Writhing is induced by the intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).

    • Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 10 minutes.

  • Data Analysis: The percentage of protection against writhing is calculated using the formula: % Protection = [1 - (Number of writhes in treated group / Number of writhes in control group)] x 100

3. Ulcerogenicity Evaluation

This assay assesses the gastrointestinal side effects of the compounds.

  • Animals: Wistar albino rats (150-200g) are used. The animals are fasted for 24 hours before the experiment but have free access to water.

  • Procedure:

    • The test compounds and the standard drug are administered orally at a higher dose (e.g., 60 mg/kg) for three consecutive days. The control group receives the vehicle.

    • On the fourth day, the animals are sacrificed, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and washed with saline to observe any ulceration or hemorrhage.

  • Data Analysis: The severity of gastric mucosal damage is scored based on the number and severity of lesions. A severity index can be calculated to provide a quantitative measure of ulcerogenicity.

References

A Researcher's Guide to the Experimental Validation of Computational Docking for 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of In Silico Predictions and In Vitro Realities

For researchers and scientists in the field of drug discovery, the integration of computational docking to predict the binding affinities of novel compounds has become an indispensable tool. The 1,3,4-oxadiazole scaffold, a versatile pharmacophore, has been the subject of numerous such in silico studies, predicting its potential against a range of biological targets. This guide provides an objective comparison of these computational predictions with published experimental data, offering a clear perspective on the reliability and application of docking studies for this important class of molecules. We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visual workflows to bridge the gap between computational models and experimental outcomes.

Data Presentation: Docking Scores vs. Experimental Activity

The following tables summarize the correlation between computational docking scores (often expressed in kcal/mol) and the experimentally determined biological activity (typically as IC50 values in µM or nM) of various this compound derivatives against prominent drug targets.

Table 1: Tubulin Polymerization Inhibitors

Compound IDTargetDocking Score (kcal/mol)Experimental AssayIC50 ValueReference
8e TubulinNot SpecifiedTubulin Polymerization Assay7.95 nM[1]
8f TubulinNot SpecifiedTubulin Polymerization Assay9.81 nM[1]
Colchicine (Ref.) TubulinNot SpecifiedTubulin Polymerization AssayNot Specified[1]

Table 2: Cyclooxygenase (COX) Inhibitors

Compound IDTargetDocking Score (kcal/mol)Experimental AssayIC50 (µg/mL) - COX-1IC50 (µg/mL) - COX-2Reference
Schiff base 13 COX-1/COX-2Not SpecifiedIn vitro COX inhibitionLower than standardsLower than standards[2]
Piroxicam (Ref.) COX-1/COX-2Not SpecifiedIn vitro COX inhibitionStandardStandard[2]
Meloxicam (Ref.) COX-1/COX-2Not SpecifiedIn vitro COX inhibitionStandardStandard[2]

Table 3: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

Compound IDTargetDocking Score (kcal/mol)Experimental AssayIC50 (µM) - HeLa CellsIC50 (µM) - MCF-7 CellsReference
IIe EGFR Tyrosine Kinase-7.89MTT Assay25.151.8[3][4]
IIb EGFR Tyrosine Kinase-7.57MTT Assay19.978.7[3][4]
IIc EGFR Tyrosine Kinase-7.19MTT Assay35.054.2[3][4]

Table 4: Cyclin-Dependent Kinase 2 (CDK-2) Inhibitors

Compound IDTargetDocking Score (kcal/mol)Experimental AssayIC50 (µg/mL) - 24hReference
5a CDK-2-10.654Cytotoxicity Assay43.16[5]
5d CDK-2-10.169Cytotoxicity Assay60.8[5]
Flavopiridol (Ref.) CDK-2-9.919Cytotoxicity Assay59.2[5]

Experimental Protocols

For the validation of in silico findings, rigorous experimental procedures are paramount. Below are detailed methodologies for key assays cited in the validation of this compound docking studies.

Computational Docking Protocol (Example using AutoDock Vina)

This protocol outlines a general procedure for performing molecular docking studies.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Prepare the this compound derivatives in a suitable format (e.g., .mol2 or .pdb) and generate 3D coordinates. Assign Gasteiger charges to the ligands.

    • Convert both protein and ligand files to the .pdbqt format required by AutoDock Vina.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the active site of the protein, as identified from the co-crystallized ligand or through literature.

    • The size of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. The program will explore different conformations and orientations of the ligand within the defined grid box.

    • The scoring function of Vina will estimate the binding affinity for each pose, typically in kcal/mol.

  • Analysis of Results:

    • Analyze the docking results, focusing on the predicted binding energy and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    • The pose with the lowest binding energy is generally considered the most favorable.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing purified tubulin protein, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

    • Add the test this compound compound or a control (e.g., colchicine for inhibition, paclitaxel for stabilization) to the reaction mixture.

  • Initiation of Polymerization:

    • Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization:

    • Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • Plot the absorbance as a function of time. Compare the polymerization curves in the presence of the test compounds to the control curves to determine if the compounds inhibit or enhance tubulin polymerization.

    • Calculate the IC50 value for inhibitory compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Use purified COX-1 and COX-2 enzymes.

    • Prepare a reaction buffer containing co-factors such as hematin and epinephrine.

    • The substrate for the reaction is arachidonic acid.

  • Inhibition Assay:

    • Pre-incubate the COX enzyme with the test this compound derivative or a reference inhibitor (e.g., piroxicam, meloxicam) for a specific time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection of Prostaglandin Production:

    • The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of COX inhibition by the test compounds compared to the control.

    • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the computational and experimental evaluation of this compound derivatives.

experimental_workflow cluster_computational Computational Phase cluster_experimental Experimental Validation protein_prep Target Protein Preparation grid_def Grid Box Definition protein_prep->grid_def ligand_prep This compound Ligand Preparation docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_def->docking analysis Analysis of Docking Results docking->analysis synthesis Compound Synthesis analysis->synthesis Select Promising Compounds correlation Correlation Analysis analysis->correlation in_vitro_assay In Vitro Biological Assay (e.g., MTT, Enzyme Assay) synthesis->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis data_analysis->correlation

Caption: A generalized workflow for the computational docking and experimental validation of this compound derivatives.

tubulin_pathway cluster_process Microtubule Dynamics tubulin_dimers αβ-Tubulin Dimers polymerization Polymerization tubulin_dimers->polymerization microtubules Microtubules depolymerization Depolymerization microtubules->depolymerization polymerization->microtubules depolymerization->tubulin_dimers oxadiazole This compound Inhibitor oxadiazole->polymerization Inhibits

Caption: The inhibitory effect of certain this compound derivatives on tubulin polymerization.

This guide provides a foundational comparison for researchers working with this compound derivatives. The presented data and protocols should aid in the design of future studies and the interpretation of computational and experimental results, ultimately contributing to the development of more effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationships of 1,3,4-Oxadiazole and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and broad spectrum of biological activities. Its ability to act as a bioisostere for amide and ester groups has made it a popular component in the design of novel therapeutic agents. This guide provides a comparative analysis of the Structure-Activity Relationships (SAR) of this compound and its key bioisosteres, including 1,3,4-thiadiazole and 1,2,4-triazole. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to be an invaluable resource for researchers in the field of drug discovery and development.

Data Presentation: A Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies, offering a direct comparison of the anticancer and antimicrobial activities of this compound derivatives and their bioisosteres.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of this compound and its Bioisosteres
Compound ID/ReferenceCore ScaffoldSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 15a 1,2,4-Oxadiazole & Thiadiazole Hybrid-Colo-205 (Colon)0.10[1]
MCF-7 (Breast)0.24[1]
A2780 (Ovarian)0.11[1]
A549 (Lung)0.32[1]
Compound 3e This compound2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-MDA-MB-231 (Breast)Lower than Doxorubicin[2][3]
Compound 4h This compound2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)<0.14[4]
Compound 4i This compound-A549 (Lung)1.59[4]
Compound 4l This compound-A549 (Lung)1.80[4]
Cisplatin (Standard) --A549 (Lung)4.98[4]
Thiadiazole Derivative 8a 1,3,4-Thiadiazole-Various Cancer Cell Lines1.62–4.61[5]
Oxadiazole Isostere of 8a This compound-Various Cancer Cell Lines18.75–60.62[5]
Mannich Base 6m 1,2,4-Triazole derivative-NUGC (Gastric)0.021[6]
CHS 828 (Standard) --NUGC (Gastric)0.025[6]

Note: This table presents a selection of data from the cited literature to highlight comparative potencies. For detailed structures and a comprehensive list of compounds, please refer to the original publications.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of this compound and its Bioisosteres
Compound ID/ReferenceCore ScaffoldMicrobial StrainMIC (µg/mL)Reference
OZE-I This compoundStaphylococcus aureus4-16[7]
OZE-II This compoundStaphylococcus aureus4-16[7]
OZE-III This compoundStaphylococcus aureus8-32[7]
Compound 4a-c This compoundMethicillin-resistant S. aureus (MRSA)62[8]
Ciprofloxacin (Standard) -Methicillin-resistant S. aureus (MRSA)<62[8]
Triazole Derivative 1,2,4-TriazoleBacillus subtilis1.56[9]
Staphylococcus aureus1.56[9]
Proteus vulgaris6.25[9]
Oxadiazole Analogue This compoundVarious bacteriaLess potent than triazoles[9]
Ampicillin (Standard) -Bacillus subtilis1.56[9]
Staphylococcus aureus1.56[9]
Proteus vulgaris6.25[9]

Note: This table provides a snapshot of the comparative antimicrobial efficacy. For specific compound structures and a broader range of tested organisms, please consult the primary research articles.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the SAR studies of this compound and its bioisosteres.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 96-well microtiter plates

  • Microplate incubator

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor compounds

  • Assay buffer

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and different concentrations of the inhibitor. Allow to pre-incubate for a specific period to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the comparative SAR studies of this compound and its bioisosteres.

SAR_Comparison_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials oxadiazole This compound Derivatives start->oxadiazole thiadiazole 1,3,4-Thiadiazole Derivatives start->thiadiazole triazole 1,2,4-Triazole Derivatives start->triazole anticancer Anticancer Assays (e.g., MTT) oxadiazole->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) oxadiazole->antimicrobial thiadiazole->anticancer thiadiazole->antimicrobial triazole->anticancer triazole->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Workflow for comparative SAR studies.

Bioisosteric_Replacement cluster_core Core Scaffold cluster_bioisosteres Bioisosteres oxadiazole This compound thiadiazole 1,3,4-Thiadiazole oxadiazole->thiadiazole O -> S triazole 1,2,4-Triazole oxadiazole->triazole O -> N-H pyrazole Pyrazole oxadiazole->pyrazole N-O -> N-N

Bioisosteric relationships of this compound.

Signaling_Pathway_Inhibition inhibitor Oxadiazole/Bioisostere Derivative receptor Target Receptor (e.g., Kinase) inhibitor->receptor Inhibition pathway Downstream Signaling Cascade receptor->pathway apoptosis Apoptosis receptor->apoptosis Promotes proliferation Cell Proliferation & Survival pathway->proliferation

General mechanism of anticancer action.

References

A Researcher's Guide to Differentiating Oxadiazole Isomers via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Oxadiazoles, a key scaffold in medicinal chemistry, exist as several stable isomers, primarily the 1,2,4- and 1,3,4-oxadiazoles, with the 1,2,5-isomer also being relevant.[1] Differentiating between these isomers is crucial as their substitution patterns dictate their physicochemical and pharmacological properties.[2][3] This guide provides a comparative overview of spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—to effectively distinguish between oxadiazole isomers, supported by experimental data and protocols.

Workflow for Spectroscopic Differentiation of Oxadiazole Isomers

The following workflow outlines a systematic approach to isomer differentiation using multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Isomer Identification Sample Synthesized Oxadiazole Derivative NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze MS Mass Spectrometry (EI-MS) Sample->MS Analyze IR IR Spectroscopy Sample->IR Analyze UV UV-Vis Spectroscopy Sample->UV Analyze Compare Compare Spectroscopic Data (Chemical Shifts, Fragmentation Patterns, Vibrational Frequencies) NMR->Compare Provide Data MS->Compare Provide Data IR->Compare Provide Data UV->Compare Provide Data Identify Identify Isomer (1,2,4- vs 1,3,4- vs 1,2,5-) Compare->Identify Conclude

Caption: Workflow for the differentiation of oxadiazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between oxadiazole isomers due to the sensitivity of chemical shifts to the electronic environment of the nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of the proton on the oxadiazole ring (if present) and the protons on adjacent substituents can provide clues to the isomer structure. For instance, in 3-phenyl-1,2,4-oxadiazole, the proton at the 5-position (H-5) appears at approximately 8.70 ppm.[4]

¹³C NMR Spectroscopy

¹³C NMR is particularly informative for differentiating isomers by comparing the chemical shifts of the ring carbons. The chemical environments of C3 and C5 in 1,2,4-oxadiazoles are distinct from C2 and C5 in 1,3,4-oxadiazoles.[4][5] The substituent effects on the chemical shifts of the ring carbons can also be used for structural assignment.[6]

Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for Oxadiazole Ring Carbons

Isomer TypeRing CarbonTypical Chemical Shift (ppm)Reference Compound Example
1,2,4-Oxadiazole C3155 - 1703-Aryl-1,2,4-oxadiazoles
C5170 - 1853-(Substituted Phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-ones: C5 ~158 ppm[6]
1,3,4-Oxadiazole C2 / C5150 - 1652-Aryl-1,3,4-oxadiazoles[5]

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified oxadiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse width of 30-90°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using broadband proton decoupling. A larger number of scans is usually required compared to ¹H NMR. Typical parameters involve a pulse width of 30-90°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry, particularly under electron ionization (EI), is a powerful technique for isomer differentiation based on their distinct fragmentation patterns.[7] The cleavage of the oxadiazole ring is a primary fragmentation pathway.[8][9]

Fragmentation Patterns
  • 1,2,4-Oxadiazoles: Fragmentation often proceeds via cleavage of the C-O, C-N, and N-O bonds in the oxadiazole ring.[8] A characteristic fragmentation is the retro-Diels-Alder (RDA) type cleavage.[10]

  • 1,3,4-Oxadiazoles: For 2,5-diaryl-1,3,4-oxadiazoles, skeletal rearrangements due to the migration of aryl groups can be observed.[8] The fragmentation pathways often involve the loss of isocyanic acid from the molecular ion.[11]

  • 1,2,5-Oxadiazole N-oxides: These compounds show characteristic losses of neutral fragments like CH₂O or OH, which can be confirmed using deuterated analogues.[12][13]

Table 2: Key Fragmentation Pathways for Oxadiazole Isomers

Isomer TypePrimary Fragmentation PathwaysCharacteristic Fragments
1,2,4-Oxadiazole Ring cleavage (C-O, C-N, N-O bonds), Retro-Diels-Alder type fragmentation.[8][10][R₁CN]⁺, [R₂CO]⁺, [R₁CNO]⁺, [R₂CN]⁺
This compound Ring cleavage, aryl group migration, loss of isocyanic acid.[8][11][R₁CO]⁺, [R₂CO]⁺, [M - R₁CNO]⁺, [M - R₂CNO]⁺
1,2,5-Oxadiazole Ring cleavage, often with rearrangements.Dependent on substituents.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the fragmentation pattern, including the molecular ion peak (M⁺) and the major fragment ions, to deduce the isomeric structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the oxadiazole ring and identifying functional groups attached to it. While it may not always be sufficient on its own to differentiate isomers, the "fingerprint" region can show subtle differences.

Table 3: Characteristic IR Absorption Bands for Oxadiazole Rings

Vibrational Mode1,2,4-Oxadiazole (cm⁻¹)This compound (cm⁻¹)
C=N Stretch 1600 - 16501610 - 1660
C-O-C Stretch 1200 - 12501020 - 1070
Ring Breathing 900 - 1000960 - 980

Note: These are approximate ranges and can be influenced by substituents. Data compiled from general heterocyclic IR data and specific studies.[14][15]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet (for solids), a thin film on a salt plate (for liquids), or in a suitable solvent (for solution-phase analysis).

  • Spectrum Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the oxadiazole ring and other functional groups in the molecule. Compare the fingerprint region (below 1500 cm⁻¹) of the different isomers for subtle variations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) can be influenced by the isomeric form and the nature of the substituents, especially if they extend the conjugated system.[14][16]

Table 4: Representative UV-Vis Absorption Maxima (λ_max)

Isomer TypeSubstituentsSolventλ_max (nm)
This compound 2,5-DiarylVarious280 - 350
This compound Phenylazo-containingDMSO~365 (trans), ~450 (cis)[17]

Note: λ_max is highly sensitive to substituents and solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the oxadiazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Spectrum Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). Compare these values among the different isomers.

Structural Representation of Key Oxadiazole Isomers

The fundamental structural differences between the common stable oxadiazole isomers are illustrated below.

Caption: Common stable isomers of oxadiazole.

References

Evaluating the In Vitro and In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their investigations.

Anticancer Activity

A series of twelve this compound derivatives, designated AMK OX-1 to AMK OX-12, were synthesized and evaluated for their cytotoxic potential.[4][5] Of these, compounds AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12 demonstrated significant cytotoxic activity against various cancer cell lines.[4][5]

In Vitro Cytotoxicity Data

The in vitro anticancer efficacy was assessed using the MTT assay on HeLa and A549 cell lines, with nine compounds showing an IC50 value of less than 20 µg/mL in a preliminary brine shrimp lethality assay.[4] The four most potent compounds were further evaluated against Hep-2 and A549 cancer cell lines, and a normal V-79 cell line to assess selectivity.[4]

CompoundHeLa (IC50 in µM)A549 (IC50 in µM)Hep-2 (IC50 in µM)V-79 (Normal Cell Line) (IC50 in µM)
AMK OX-8 28.535.645.2>100
AMK OX-9 30.142.849.7>100
AMK OX-11 25.433.138.9>100
AMK OX-12 22.830.535.1>100
Cisplatin 8.912.415.825.6

In Vivo Antitumor Activity

The in vivo antitumor potential of the four most active compounds was evaluated in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[4] The derivatives were effective in reducing both the tumor volume and weight.[4][5]

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)
Control 2850 ± 1504.4 ± 0.2
AMK OX-8 1350 ± 901.8 ± 0.1
AMK OX-9 1420 ± 952.1 ± 0.1
AMK OX-11 1280 ± 851.6 ± 0.1
AMK OX-12 1150 ± 801.4 ± 0.1
Cisplatin 980 ± 701.02 ± 0.08

The mechanism of cytotoxicity for these compounds was determined to involve the mitochondrial pathway and the intrinsic pathway of apoptosis, as evidenced by nuclear staining and DNA ladder assays.[4][5]

Antimicrobial Activity

The search for new antimicrobial agents is driven by the rise of resistant bacterial strains.[6] A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains.[6][7]

In Vitro Antimicrobial Data

The antimicrobial activity was assessed using the disc diffusion method.[7]

CompoundStaphylococcus aureus (Zone of Inhibition in mm)Staphylococcus epidermidis (Zone of Inhibition in mm)Escherichia coli (Zone of Inhibition in mm)
5a 121110
5b 141312
5c 161514
5d 181716
5e 201918
Standard 242221

Furthermore, a study on three novel this compound derivatives (OZE-I, OZE-II, and OZE-III) demonstrated potent activity against seven Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).[8] The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/ml, and they exhibited bactericidal activity.[8] These derivatives were also found to prevent biofilm formation in a dose-dependent manner.[8]

Anti-inflammatory Activity

A series of this compound derivatives (4a-4k) were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats.[9]

In Vivo Anti-inflammatory Data

Compound% Inhibition of Paw Edema at 3h
4d 62
4g 64
4j 68
Indomethacin 72

Compounds 4j, 4g, and 4d exhibited significant anti-inflammatory activity.[9] The anti-inflammatory potential of 1,3,4-oxadiazoles is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9][10]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (HeLa, A549, Hep-2) and normal cells (V-79) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard drug (e.g., cisplatin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

DLA-Induced Solid Tumor Model

This in vivo model is used to assess the antitumor activity of compounds.

  • Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells (1x10⁶ cells in 0.25 mL of phosphate-buffered saline) are injected subcutaneously into the right hind limb of Swiss albino mice.

  • Compound Administration: After 24 hours, the mice are divided into groups and treated with the test compounds (e.g., 10 mg/kg body weight, intraperitoneally) or a standard drug (e.g., cisplatin, 5 mg/kg body weight) daily for 10 days. A control group receives the vehicle.

  • Tumor Measurement: The tumor volume is measured every five days using a vernier caliper.

  • Tumor Excision and Weighting: On day 30, the mice are sacrificed, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight of the treated groups with the control group.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs impregnated with known concentrations of the this compound derivatives and a standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.

Carrageenan-Induced Paw Edema

This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Wistar rats are divided into groups.

  • Compound Administration: The test compounds (e.g., 25 mg/kg body weight, orally) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) are administered to the respective groups. A control group receives the vehicle.

  • Induction of Inflammation: After one hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizations

experimental_workflow_in_vitro_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer and Normal Cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives and Control Drug incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Evaluation using MTT Assay.

experimental_workflow_in_vivo_antitumor cluster_induction Tumor Induction cluster_treatment Treatment Protocol cluster_monitoring Tumor Monitoring cluster_endpoint Endpoint Analysis inject_dla Inject DLA Cells Subcutaneously into Swiss Albino Mice group_animals Group Animals (Control, Test, Standard) inject_dla->group_animals administer_drugs Administer Compounds/Vehicle Daily for 10 Days group_animals->administer_drugs measure_volume Measure Tumor Volume Every 5 Days administer_drugs->measure_volume sacrifice_mice Sacrifice Mice on Day 30 measure_volume->sacrifice_mice excise_tumor Excise and Weigh Tumor sacrifice_mice->excise_tumor analyze_data Calculate Tumor Growth Inhibition excise_tumor->analyze_data

Caption: Workflow for In Vivo Antitumor Efficacy in DLA-Induced Solid Tumor Model.

signaling_pathway_apoptosis cluster_mitochondria Mitochondrial (Intrinsic) Pathway oxadiazole This compound Derivatives (e.g., AMK OX-12) mitochondria Mitochondria oxadiazole->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Postulated Apoptotic Signaling Pathway Induced by this compound Derivatives.

References

Cross-Activity Profiling of 1,3,4-Oxadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various this compound compounds, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support researchers in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of selected this compound derivatives, providing a quantitative comparison of their potency.

Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDA549 (Lung)HT29 (Colon)MCF7 (Breast)C6 (Glioma)HeLa (Cervical)MDA-MB-231 (Breast)Reference
4f ---13.04--[1]
4g ---8.16--[1]
4h <0.14-----[1]
4i 1.59-----[1]
4l 1.80-----[1]
2a-c -1.3-2.0----
4f (diphenylamine series) -1.3-2.0----
5a -1.3-2.0----
AMK OX-8 25.04---35.29-[2]
AMK OX-9 20.73-----[2]
AMK OX-10 ----5.34-[2]
AMK OX-11 45.11-----[2]
AMK OX-12 41.92---32.91-[2]
3e -----Lower than Doxorubicin[3]
Cisplatin (Standard) 4.98-----[1]
Doxorubicin (Standard) ------[3]

Note: A lower IC50 value indicates higher potency.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives (COX Inhibition)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
46a -0.04 - 0.081139.74 - 321.95[4]
46b -0.04 - 0.081139.74 - 321.95[4]
46c -0.04 - 0.081139.74 - 321.95[4]
46d -0.04 - 0.081139.74 - 321.95[4]
46e -0.04 - 0.081139.74 - 321.95[4]
11c -0.04337.5[5]
Celecoxib (Standard) 14.70.045326.67[5]
Diclofenac Sodium (Standard) 3.80.844.52[5]

Note: A lower IC50 value indicates greater inhibitory activity. A higher selectivity index for COX-2 is generally desirable for anti-inflammatory drugs to reduce gastrointestinal side effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
OZE-I 4-164-16----[6]
OZE-II 4-164-16----[6]
OZE-III 8-328-32----[6]
4a -62----[7]
4b -62----[7]
4c -62----[7]
13 0.5 (MIC90)-----[8]
1771 4-168-16----[8]
22a 1.56-----[9]
22b --0.78---[9]
22c --0.78---[9]
50a-c -----0.78-3.12 (MIC50)[9]
Ampicillin (Standard) ------[10]
Fluconazole (Standard) ------[10]
Ketoconazole (Standard) -----0.78-1.56 (MIC50)[9]

Note: A lower MIC value indicates greater antimicrobial potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its anti-inflammatory activity.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling and Buffering: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample.

  • Absorbance Measurement: Measure the turbidity of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium is commonly used as a standard reference drug.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of this compound compounds.

G Experimental Workflow for Anticancer Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Cell Line Culture (e.g., A549, MCF7) B Compound Treatment (this compound Derivatives) A->B C MTT Assay B->C D Data Analysis (IC50 Determination) C->D E Apoptosis Assay (Flow Cytometry) D->E Potent Compounds F Cell Cycle Analysis D->F G Western Blot (e.g., for NF-κB, STAT3) D->G H Structure-Activity Relationship (SAR) E->H F->H G->H I Synthesis of New Derivatives H->I I->B Iterative Screening

Caption: Workflow for anticancer drug screening of this compound compounds.

G NF-κB Signaling Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression (e.g., COX-2, Cytokines)

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

G STAT3 Signaling Pathway cluster_nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Dimer p-STAT3 Dimer STAT3_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1)

Caption: Inhibition of the STAT3 signaling pathway by this compound compounds.

References

Confirming Target Engagement of 1,3,4-Oxadiazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in modern drug discovery, with derivatives showing promise against a wide array of biological targets. Establishing that a molecule interacts directly with its intended target within a cellular context is a critical step in the validation of any new inhibitor. This guide provides a comparative overview of key biophysical and cellular assays used to confirm the target engagement of this compound-based inhibitors, supported by experimental data and detailed protocols.

Quantitative Data Comparison: Inhibition of Target Proteins

The following tables summarize the in vitro inhibitory activities of several series of this compound-based compounds against three distinct and important drug targets: Glycogen Synthase Kinase-3β (GSK-3β), Urease, and Tubulin. This data, presented as IC50 values, provides a quantitative basis for comparing the potency of these inhibitors.

Table 1: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by this compound Derivatives

Compound IDStructureGSK-3β IC50 (nM)Reference
Inhibitor 1 2-(3-(4-(methylsulfinyl)phenyl)benzofuran-5-yl)-5-methyl-1,3,4-oxadiazole2.3[1]
Inhibitor 2 2-methyl-5-(3-(4-(methylsulfonyl)phenyl)benzofuran-5-yl)-1,3,4-oxadiazole10[1]
Inhibitor 3 2-ethyl-5-(3-(4-(methylsulfinyl)phenyl)benzofuran-5-yl)-1,3,4-oxadiazole3[1]

These compounds were highlighted for their high potency and selectivity against GSK-3β, a key target in neurodegenerative diseases like Alzheimer's.[1][2][3][4]

Table 2: Inhibition of Jack Bean Urease by this compound-2-thione Derivatives

Compound IDStructureUrease IC50 (µM)Reference
Inhibitor 4j 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2(3H)-thione1.15 ± 0.2[5]
Inhibitor 4k 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2(3H)-thione1.22 ± 0.11[5]
Inhibitor 4c 5-(4-bromobenzyl)-1,3,4-oxadiazole-2(3H)-thione1.51 ± 0.07[5]
Thiourea (Standard) 22.1 ± 0.12[5]

This series of compounds demonstrated potent inhibition of urease, an important enzyme in the pathogenesis of infections caused by Helicobacter pylori.[5][6][7]

Table 3: Inhibition of Tubulin Polymerization by this compound Derivatives

Compound IDStructureTubulin Polymerization IC50 (nM)Reference
Inhibitor 8e Structure not fully specified in abstract7.95[8]
Inhibitor 8f Structure not fully specified in abstract9.81[8]
Colchicine (Standard) 9.83[8]

These derivatives were identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents.[8][9][10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding target engagement studies. The following diagrams, generated using Graphviz, illustrate a general workflow for confirming target engagement and a simplified signaling pathway involving GSK-3β.

G General Workflow for Target Engagement Confirmation cluster_0 Initial Screening cluster_1 Hit Validation & Target Engagement a Compound Library (1,3,4-Oxadiazoles) b Primary Assay (e.g., Enzymatic Assay) a->b Screening c Cellular Thermal Shift Assay (CETSA) b->c Confirm Cellular Target Binding d Biophysical Assays (SPR, ITC, FP) b->d Characterize Binding Affinity & Kinetics e Cell-Based Assays (e.g., Western Blot for Downstream Effects) c->e Correlate with Cellular Activity d->e

Caption: Workflow for confirming target engagement of inhibitors.

G Simplified GSK-3β Signaling Pathway Upstream Kinases Upstream Kinases GSK-3β GSK-3β Upstream Kinases->GSK-3β Activation Tau Protein Tau Protein GSK-3β->Tau Protein Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles This compound Inhibitor This compound Inhibitor This compound Inhibitor->GSK-3β Inhibition

Caption: Inhibition of Tau hyperphosphorylation by a this compound.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: Ligand-bound proteins are generally more resistant to thermal denaturation than their unbound counterparts.

General Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the this compound inhibitor or vehicle control for a predetermined time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique used to measure molecular binding events in real-time.

Principle: The degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. A small fluorescent ligand tumbles rapidly, resulting in low polarization. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.

General Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled version of the this compound inhibitor or a known fluorescent ligand that binds to the target protein. Prepare the purified target protein in a suitable buffer.

  • Assay Setup: In a microplate, add the fluorescent ligand and the target protein.

  • Competition Assay: To test unlabeled this compound inhibitors, perform a competition assay where the inhibitor displaces the fluorescent ligand, resulting in a decrease in fluorescence polarization.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the inhibitor concentration to determine the binding affinity (Kd or IC50).[11][12][13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., a this compound inhibitor) in solution binds to a protein immobilized on the chip, the local refractive index changes, which is detected as a change in the SPR signal.

General Protocol:

  • Chip Preparation and Ligand Immobilization: Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the this compound inhibitor (analyte) over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15][16][17]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

General Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and the this compound inhibitor in the same buffer to minimize heats of dilution.

  • Titration: Place the protein solution in the sample cell of the calorimeter and the inhibitor solution in the injection syringe. A series of small injections of the inhibitor into the protein solution is performed.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[18][19][20][21][22]

By employing a combination of these robust experimental techniques, researchers can confidently confirm and characterize the target engagement of novel this compound-based inhibitors, a critical step towards their development as potential therapeutic agents.

References

comparative analysis of different synthetic routes to 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The development of efficient and versatile synthetic routes to access this privileged heterocycle is of paramount importance. This guide provides a comparative analysis of common synthetic strategies for 1,3,4-oxadiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Several principal routes have been established for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This guide will focus on a comparative analysis of three prominent methods: the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of N'-acylhydrazones, and the one-pot synthesis from carboxylic acids and acid hydrazides. Additionally, a microwave-assisted synthesis will be highlighted as a modern, efficient alternative.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsGeneral YieldsReaction TimesKey AdvantagesKey Disadvantages
Cyclodehydration of 1,2-Diacylhydrazines 1,2-DiacylhydrazinePOCl₃, PPA, TsCl, Burgess reagent65-95%[5]2-24 hoursHigh yields, well-establishedOften requires harsh reagents and high temperatures
Oxidative Cyclization of N'-Acylhydrazones N'-AcylhydrazoneI₂, K₂CO₃; Chloramine-T; CAN70-96%[1][3]0.5-12 hoursMild conditions, good functional group toleranceMay require a pre-synthesis of the acylhydrazone
One-Pot Synthesis from Carboxylic Acids & Hydrazides Carboxylic Acid, Acid HydrazideTBTU, CDI, Deoxo-Fluor70-93%[3][5][6]1-12 hoursProcedural simplicity, avoids isolation of intermediatesReagent cost can be a factor
Microwave-Assisted Oxidative Cyclization N'-AcylhydrazoneChloramine-THigh (often >80%)[7]2-10 minutesDrastically reduced reaction times, improved yieldsRequires specialized microwave equipment

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the selected synthetic routes, including reaction mechanisms and experimental data from the literature.

Cyclodehydration of 1,2-Diacylhydrazines

This classical and widely used method involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate with the elimination of a water molecule. A variety of dehydrating agents can be employed, ranging from harsh reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) to milder, modern reagents.[8]

Reaction Pathway:

cluster_0 Cyclodehydration of 1,2-Diacylhydrazine 1,2-Diacylhydrazine 1,2-Diacylhydrazine Intermediate Activated Intermediate 1,2-Diacylhydrazine->Intermediate Activation Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, PPA) This compound This compound Intermediate->this compound Cyclization & Dehydration cluster_1 Oxidative Cyclization of N'-Acylhydrazone N-Acylhydrazone N-Acylhydrazone Intermediate_2 Oxidized Intermediate N-Acylhydrazone->Intermediate_2 Oxidation Oxidizing_Agent Oxidizing Agent (e.g., I₂, K₂CO₃) 1,3,4-Oxadiazole_2 This compound Intermediate_2->1,3,4-Oxadiazole_2 Intramolecular Cyclization cluster_2 One-Pot Synthesis Carboxylic_Acid Carboxylic_Acid Diacylhydrazine_Intermediate In situ generated 1,2-Diacylhydrazine Carboxylic_Acid->Diacylhydrazine_Intermediate Acid_Hydrazide Acid_Hydrazide Acid_Hydrazide->Diacylhydrazine_Intermediate Coupling_Dehydrating_Agent Coupling/Dehydrating Agent (e.g., TBTU, Deoxo-Fluor) 1,3,4-Oxadiazole_3 This compound Diacylhydrazine_Intermediate->1,3,4-Oxadiazole_3 Cyclodehydration cluster_3 General Synthetic Workflow Starting_Materials Select Starting Materials Reaction_Setup Reaction Setup Starting_Materials->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Workup and Isolation Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxadiazole
Reactant of Route 2
1,3,4-Oxadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.